molecular formula C6H3ClFNO2 B2970776 2-Chloro-3-fluoroisonicotinic acid CAS No. 628691-93-0; 922147-45-3

2-Chloro-3-fluoroisonicotinic acid

Cat. No.: B2970776
CAS No.: 628691-93-0; 922147-45-3
M. Wt: 175.54
InChI Key: NWNWBLRKHOVSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-fluoroisonicotinic acid is a useful research compound. Its molecular formula is C6H3ClFNO2 and its molecular weight is 175.54. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-fluoroisonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-fluoroisonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNWBLRKHOVSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30978602
Record name 2-Chloro-3-fluoropyridine-4-carboxylic acid
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Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628691-93-0
Record name 2-Chloro-3-fluoropyridine-4-carboxylic acid
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Record name 2-Chloro-3-fluoropyridine-4-carboxylic acid
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Foundational & Exploratory

Architectural Mastery in Heterocyclic Chemistry: A Technical Guide to 2-Chloro-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Research Chemists, Medicinal Chemistry Leads, and Drug Development Professionals Compound Focus: 2-Chloro-3-fluoroisonicotinic acid (CAS: 628691-93-0)

As a Senior Application Scientist, I approach heterocyclic building blocks not merely as static reagents, but as programmable nodes of chemical reactivity. 2-Chloro-3-fluoroisonicotinic acid represents a masterclass in stereoelectronic design. By situating a highly electronegative fluorine atom at the C3 position—flanked by a reactive C2-chlorine and a C4-carboxylic acid—this scaffold offers unparalleled regioselective control.

This whitepaper deconstructs the physicochemical logic, strategic synthetic utility, and self-validating experimental workflows for utilizing this compound in advanced drug discovery, particularly in the synthesis of KRAS G12C inhibitors and epigenetic modulators[1],[2].

Physicochemical Profiling & Structural Causality

Before executing complex syntheses, we must understand the thermodynamic and spatial realities of the molecule. The dual-halogenated pyridine core is not an accident; it is engineered for specific biological and chemical interactions[3],[4].

Table 1: Core Physicochemical Properties
PropertyValueCausality & Strategic Significance
Molecular Weight 175.54 g/mol Falls perfectly within the optimal range for Fragment-Based Drug Discovery (FBDD), allowing significant downstream elaboration without violating Lipinski's Rule of 5.
Melting Point 199 °C (dec.)The high melting point indicates strong intermolecular hydrogen bonding via the carboxylic acid[3]. It dictates that thermal degradation is a risk near 200 °C, requiring controlled heating profiles in sealed-vessel reactions.
Density 1.6 ± 0.1 g/cm³Typical of polyhalogenated aromatics; impacts phase separation dynamics during aqueous/organic liquid-liquid extractions[3].
XLogP3 1.4Provides an excellent lipophilicity balance. It ensures the fragment can partition into lipid membranes while maintaining sufficient aqueous solubility for systemic circulation[3],[4].
Topological Polar Surface Area 50.2 ŲIdeal for crossing cellular barriers. Leaves an ample "budget" (up to ~140 Ų) for the addition of further polar functional groups during lead optimization[3].

The Stereoelectronic Effect: The C3-fluorine exerts a powerful inductive electron-withdrawing effect (-I). This lowers the pKa of the adjacent C4-carboxylic acid, enhancing its reactivity toward coupling agents (e.g., HATU, EDC). Simultaneously, the combined electron-withdrawing nature of the pyridine nitrogen and the C3-fluorine severely depletes electron density at the C2 position, supercharging the C2-chlorine for Nucleophilic Aromatic Substitution (SNAr) and oxidative addition by palladium catalysts.

Strategic Synthetic Utility in Drug Discovery

The true value of 2-chloro-3-fluoroisonicotinic acid lies in its divergent reactivity. By selectively addressing the C2, C3, and C4 positions, chemists can build highly complex macrocycles and targeted inhibitors.

Chemical_Pathways Core 2-Chloro-3-fluoroisonicotinic acid (Core Scaffold) Path1 C2-Chlorine Displacement (SNAr / Amination) Core->Path1 NH3 / Amines Path2 C2-Carbonylation (Pd-Catalyzed) Core->Path2 CO, MeOH, Pd(0) Path3 C4-Carboxyl Derivatization (Amidation/Coupling) Core->Path3 HATU, Primary Amines Prod1 2-Amino Derivatives (Building Blocks) Path1->Prod1 Prod2 2,4-PDCA Derivatives (Epigenetic Inhibitors) Path2->Prod2 Prod3 Complex Macrocycles (KRAS G12C Inhibitors) Path3->Prod3

Caption: Divergent synthetic pathways exploiting the regioselectivity of the functionalized pyridine core.

Application A: KRAS G12C Inhibitors

Historically considered "undruggable," the KRAS G12C mutation is now targeted by trapping the protein in its inactive, GDP-bound state[1]. 2-Chloro-3-fluoroisonicotinic acid is utilized as a foundational building block to construct the core hinge-binding motifs of these inhibitors (such as analogs of Sotorasib or Adagrasib). The C3-fluorine acts as a conformational lock, restricting the rotation of adjacent biaryl bonds to ensure the molecule perfectly fits the Switch-II pocket of the KRAS protein[1].

Application B: 2-Oxoglutarate (2OG) Oxygenase Inhibitors

2OG oxygenases are critical epigenetic targets (e.g., KDM4, AspH). By converting the C2-chlorine into an ester via carbonylation, the scaffold is transformed into 3-fluoro-pyridine-2,4-dicarboxylate (3-fluoro-2,4-PDCA)[2]. The inclusion of the fluorine atom drastically increases the binding selectivity for AspH over KDM4 by modulating the electronics of the active-site iron-chelating moiety[2].

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in your synthetic campaigns, the following protocols are designed as self-validating systems . Every step includes an inherent chemical or analytical checkpoint to prevent the propagation of errors.

Protocol 1: Palladium-Catalyzed Carbonylation to 2,4-PDCA Derivatives

Objective: Conversion of the C2-chlorine to a methyl ester to yield dimethyl 3-fluoropyridine-2,4-dicarboxylate[2]. Causality: Direct carbonylation of electron-deficient heterocyclic chlorides is prone to catalyst poisoning. Success relies on the precise selection of a bidentate phosphine ligand whose "bite angle" forces the palladium intermediate into a geometry that favors reductive elimination over degradation[5].

  • Esterification Pre-step: React 2-chloro-3-fluoroisonicotinic acid with methanol and catalytic H2SO4 to protect the C4-carboxylic acid. Validation: TLC (Hexanes/EtOAc) must show complete consumption of the baseline-polar acid.

  • Catalyst Assembly: In a Parr high-pressure reactor, combine the methyl ester intermediate, Pd(OAc)2 (5 mol%), and dppf (10 mol%) in anhydrous methanol[2].

  • Pressurization & Heating: Purge the vessel with Argon (3x), then charge with Carbon Monoxide (CO) to 50 psi. Heat to 90 °C.

  • In-Process Control (IPC): Monitor the pressure gauge. Self-Validation: The reaction is actively proceeding as long as CO pressure drops. Once the pressure plateaus for >1 hour, the reaction has reached equilibrium or completion.

  • Isolation: Vent CO safely. Filter the crude mixture through a Celite pad to remove palladium black. Purify via flash chromatography (0%→20% ethyl acetate in cyclohexane) to yield the pure diester[2].

Protocol 2: High-Temperature SNAr Amination

Objective: Synthesis of 2-amino-3-fluoroisonicotinic acid via displacement of the C2-chlorine[6]. Causality: While the C2 position is activated, the deprotonation of the C4-carboxylic acid by ammonia creates an electron-rich carboxylate anion, which dampens the overall electrophilicity of the ring. Therefore, high-temperature, sealed-vessel conditions in an aprotic polar solvent (1,4-dioxane) are mandatory to drive the kinetics[6].

SNAr_Validation A 2-Chloro-3-fluoroisonicotinic acid + Aqueous NH3 in Dioxane B Thermal Gradient Optimization (100°C, 120°C, 140°C) A->B Sealed Vessel C In-Process Control (IPC) HPLC / TLC Monitoring B->C 12 Hours D Conversion > 95%? C->D E Aqueous Workup & Ice-Bath Crystallization D->E Yes (Validated) F Adjust Pressure/Time Re-evaluate D->F No (Incomplete) F->B Feedback Loop

Caption: Workflow for self-validating SNAr amination of 2-chloro-3-fluoroisonicotinic acid.

  • Preparation: Charge a pressure-rated vessel with 1.0 mmol of 2-chloro-3-fluoroisonicotinic acid, 5.0 mL of anhydrous 1,4-dioxane, and 10 equivalents of aqueous ammonia[6].

  • Thermal Activation: Seal the vessel to prevent ammonia escape and heat to 120 °C for 12 hours.

  • Analytical Checkpoint: Withdraw a 10 µL aliquot and analyze via HPLC. Validation: The reaction is validated for workup only when the starting material peak area is <5%. If >5%, escalate the temperature to 140 °C for an additional 4 hours[6].

  • Zwitterionic Workup: Cool the mixture. Carefully adjust the pH to 2.0 using 2N HCl. Validation: At pH 2, the product reaches its isoelectric point, forming a dense white precipitate[3].

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to afford the pure amino-acid[3].

Safety & Handling Parameters

Handling polyhalogenated pyridines requires strict adherence to safety protocols.

Table 2: GHS Safety Classifications[3]
Hazard ClassGHS CodesMitigation Strategy
Skin Corrosion/Irritation H315Handle exclusively with nitrile gloves; compound is a known skin irritant.
Serious Eye Damage/Irritation H319Wear tight-fitting safety goggles (P280). In case of contact, flush continuously (P305+P351+P338).
Respiratory Irritation H335Powders pose an inhalation risk (P261). All transfers and reactions must be conducted inside a certified fume hood.

References

  • Echemi - 628691-93-0, 2-CHLORO-3-FLUOROISONICOTINIC ACID Formula - Characteristics & Safety - 3

  • PubChemLite / Uni.lu - 628691-93-0 (C6H3ClFNO2) Structural Information & Collision Cross Section - 4

  • Google Patents - WO2023030517A1 - KRAS G12C inhibitors and uses thereof - 1

  • ResearchGate - Improved Carbonylation of Heterocyclic Chlorides and Electronically Challenging Aryl Bromides -5

  • NIH PMC - Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases -2

  • BenchChem - Technical Support Center: Synthesis of 2-Amino-3-fluoroisonicotinic Acid - 6

Sources

An In-depth Technical Guide to 2-Chloro-3-fluoropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 2-Chloro-3-fluoropyridine-4-carboxylic acid, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical identity, properties, synthesis, and applications.

Nomenclature and Chemical Identity

2-Chloro-3-fluoropyridine-4-carboxylic acid is a halogenated pyridine derivative. Its unique substitution pattern makes it a valuable synthon for introducing the 2-chloro-3-fluoropyridinyl moiety into more complex molecules.

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. The most common of these is 2-Chloro-3-fluoroisonicotinic acid [1][2]. Other recognized synonyms include:

  • 2-chloro-3-fluoro-4-carboxypyridine[3]

  • 4-Pyridinecarboxylic acid, 2-chloro-3-fluoro-[3]

  • 2-chloro-3-fluoro-pyridine-4-carboxylic Acid[3]

  • 2-chloro-3-fluoro-isonicotinic acid[3]

  • 2-chloro-3-fluoro-4-pyridinecarboxylic acid[3]

  • 2-Chloro-3-fluoro-4-carboxy pyridine[3]

  • 2-chloranyl-3-fluoranyl-pyridine-4-carboxylic acid[3]

Chemical Identifiers:

IdentifierValue
CAS Number 628691-93-0[1][4]
Molecular Formula C6H3ClFNO2[1][2]
MDL Number MFCD04038325
PubChem Substance ID 24884483

Chemical Structure and Properties

The structure of 2-Chloro-3-fluoropyridine-4-carboxylic acid is characterized by a pyridine ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 3-position, and a carboxylic acid group at the 4-position.

Molecular Structure:

Caption: 2D structure of 2-Chloro-3-fluoropyridine-4-carboxylic acid

Physicochemical Properties:

PropertyValueSource
Molecular Weight 175.54 g/mol
Appearance Solid
Melting Point ~199-200 °C (decomposes)[1]
InChI Key NWNWBLRKHOVSEL-UHFFFAOYSA-N
SMILES OC(=O)c1ccnc(Cl)c1F

Synthesis and Manufacturing

A common laboratory-scale synthesis of 2-Chloro-3-fluoropyridine-4-carboxylic acid involves the directed ortho-metalation of 2-chloro-3-fluoropyridine followed by quenching with carbon dioxide.[5]

Experimental Protocol:

  • Preparation of Lithium Diisopropylamide (LDA) solution: In a dry reaction flask under an inert atmosphere, cool a solution of lithium diisopropylamide (2M in a suitable solvent) to -78 °C.[5]

  • Deprotonation: Slowly add a pre-cooled (-78 °C) solution of 2-chloro-3-fluoropyridine in anhydrous tetrahydrofuran to the LDA solution over 20 minutes.[5] Maintain the temperature at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 3 hours to ensure complete deprotonation at the 4-position.[5]

  • Carboxylation: Bubble dry carbon dioxide gas through the cold reaction mixture for 20 minutes.[5]

  • Quenching and Work-up: Gradually warm the reaction mixture to -30 °C over 1 hour, and then to 0 °C.[5] Quench the reaction by adding water.[5]

  • Extraction: Perform an aqueous work-up, washing the aqueous phase with a non-polar organic solvent like ether to remove any unreacted starting material.[5]

  • Precipitation: Adjust the pH of the aqueous phase to 2 with 2N hydrochloric acid. This will protonate the carboxylate and cause the product to precipitate as a white solid.[5]

  • Isolation: Age the mixture, then collect the precipitate by filtration and air-dry to yield 2-chloro-3-fluoroisonicotinic acid.[5]

SynthesisWorkflow start 2-Chloro-3-fluoropyridine lda LDA, THF, -78 °C start->lda 1. deprotonation Directed ortho-metalation lda->deprotonation co2 CO2 (gas) deprotonation->co2 2. carboxylation Carboxylation co2->carboxylation hcl 2N HCl carboxylation->hcl 3. acidification Acidification & Precipitation hcl->acidification product 2-Chloro-3-fluoropyridine-4-carboxylic acid acidification->product

Caption: Synthetic workflow for 2-Chloro-3-fluoropyridine-4-carboxylic acid.

Applications in Drug Discovery and Development

2-Chloro-3-fluoropyridine-4-carboxylic acid is a valuable building block in the synthesis of pharmacologically active compounds. Its utility has been demonstrated in the preparation of antiplatelet agents that act as ADP receptor antagonists.[5]

The carboxylic acid moiety provides a handle for further chemical transformations, such as amide bond formation, while the chloro and fluoro substituents can modulate the electronic properties and metabolic stability of the final drug candidate.

Exemplary Synthetic Application:

This compound can be converted to its corresponding methyl ester, which can then be used in subsequent steps to construct more complex heterocyclic systems. For instance, it has been used in the synthesis of 8-fluoroimidazo[1,2-a]pyridine derivatives.[5]

Safety and Handling

Hazard Identification:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Signal Word: Warning

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Respiratory Protection: Use a dust mask type N95 (US) or equivalent.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

References

  • 2-Chloro-3-fluoropyridine-4-carboxylic acid - 1g | Worldwide Life Sciences.
  • 2-Chloro-3-fluoropyridine-4-carboxylic acid 97 628691-93-0 - Sigma-Aldrich.
  • 2-Chloro-3-fluoropyridine-4-carboxylic acid | 628691-93-0 - ChemicalBook.
  • 2-Chloro-3-fluoroisonicotinic acid - CymitQuimica.
  • 2-Chloro-3-fluoropyridine-4-carboxylic acid, min 97%, 100 grams.
  • 2-Chloro-3-fluoropyridine-4-carboxylic acid | - Frontier Specialty Chemicals.

Sources

Molecular weight and formula of C6H3ClFNO2

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Weight and Formula of C6H3ClFNO2

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical formula C6H3ClFNO2 represents a class of substituted nitrobenzene compounds known as chlorofluoronitrobenzenes. While the molecular formula and corresponding molecular weight are constant, the varied placement of the chloro, fluoro, and nitro functional groups on the benzene ring gives rise to numerous structural isomers, each with unique chemical properties and applications. These compounds are of significant interest in medicinal chemistry and materials science, serving as versatile intermediates and building blocks for the synthesis of complex target molecules, including pharmaceuticals and agrochemicals.[1][2][3] This guide provides a comprehensive overview of the theoretical and experimental determination of the molecular weight and formula of C6H3ClFNO2, details the landscape of its common isomers, and presents validated protocols for its characterization, grounded in authoritative scientific principles.

Part I: Theoretical Characterization of C6H3ClFNO2

A foundational understanding of any chemical entity begins with its theoretical characterization, derived from its molecular formula. This section deconstructs the C6H3ClFNO2 formula to establish its elemental composition and theoretical molecular weight.

Molecular Formula and Elemental Composition

The molecular formula C6H3ClFNO2 delineates the precise number of atoms of each element constituting a single molecule:

  • Carbon (C): 6 atoms

  • Hydrogen (H): 3 atoms

  • Chlorine (Cl): 1 atom

  • Fluorine (F): 1 atom

  • Nitrogen (N): 1 atom

  • Oxygen (O): 2 atoms

This specific combination of a stable aromatic core with reactive halogen and nitro groups makes these molecules valuable synthons in organic chemistry.[1]

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. Using the standard atomic weights of the constituent elements, the molecular weight of C6H3ClFNO2 is calculated as follows:

ElementQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)612.01172.066
Hydrogen (H)31.0083.024
Chlorine (Cl)135.45335.453
Fluorine (F)118.99818.998
Nitrogen (N)114.00714.007
Oxygen (O)215.99931.998
Total 175.546

For practical laboratory purposes, this value is typically rounded. Various chemical suppliers and databases list the molecular weight as 175.54 g/mol or 175.55 g/mol .[4][5][6] The monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, is 174.9836342 Da.[4][6] This latter value is crucial for high-resolution mass spectrometry analysis.

Isomerism: The Many Faces of C6H3ClFNO2

Structural isomers are compounds that share the same molecular formula but differ in the connectivity and arrangement of their atoms.[7] For a substituted benzene ring like C6H3ClFNO2, this results in numerous possible positional isomers, each a distinct chemical compound with a unique CAS number and potentially different physical and chemical properties.[8] Understanding the specific isomer is critical in drug development, as biological activity is highly dependent on molecular structure.

Below is a summary of several known isomers of C6H3ClFNO2:

IUPAC NameCommon Name / Synonym(s)CAS Number
1-Chloro-4-fluoro-2-nitrobenzene2-Chloro-5-fluoronitrobenzene345-17-5
2-Chloro-1-fluoro-4-nitrobenzene3-Chloro-4-fluoronitrobenzene350-30-1
4-Chloro-2-fluoro-1-nitrobenzene700-37-8
1-Chloro-2-fluoro-4-nitrobenzene4-Chloro-3-fluoronitrobenzene350-31-2
2-Chloro-4-fluoro-1-nitrobenzene2106-50-5
1-Chloro-2-fluoro-3-nitrobenzene2106-49-2
4-Chloro-1-fluoro-2-nitrobenzene345-18-6

This table is not exhaustive but represents several commercially available or cited isomers.[1][5][6][9][10][11][12]

Part II: Experimental Verification and Analysis

While theoretical calculations provide a precise molecular weight, experimental verification is the cornerstone of scientific integrity, confirming the identity and purity of a synthesized or procured compound. Mass spectrometry and elemental analysis are the definitive techniques for this purpose.

Workflow for Compound Identity Verification

The logical process for confirming the structure of a newly synthesized batch of a C6H3ClFNO2 isomer involves sequential analytical techniques to verify molecular weight, elemental composition, and finally, the specific isomeric structure.

G cluster_0 Synthesis & Purification cluster_1 Analytical Characterization cluster_2 Data Interpretation & Validation A Synthesis of C6H3ClFNO2 Isomer B Purification (e.g., Recrystallization, Chromatography) A->B C Mass Spectrometry (MS) B->C D Elemental Analysis (EA) B->D E NMR Spectroscopy B->E F Confirm Molecular Weight (e.g., 175.54 Da) C->F G Confirm Elemental Composition (%C, %H, %N) D->G H Confirm Isomeric Structure E->H I Compound Identity Validated F->I G->I H->I

Caption: Workflow from synthesis to identity validation.

Protocol 1: Molecular Weight Determination by Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the gold-standard technique for determining the molecular weight of a compound. It works by ionizing the molecule and then measuring its mass-to-charge ratio (m/z). For a compound like C6H3ClFNO2, a "soft" ionization technique such as Electrospray Ionization (ESI) is often preferred to minimize fragmentation and clearly observe the molecular ion peak, thus providing a direct and accurate measurement of the molecular weight.

Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of the C6H3ClFNO2 isomer and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL for infusion.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard appropriate for the mass range of interest (e.g., sodium trifluoroacetate clusters).

    • Set the instrument to operate in positive ion ESI mode. The nitro and fluoro groups can also support negative ion mode, which can be run as a confirmatory experiment.

    • Set key parameters: Capillary voltage (~3.5-4.5 kV), cone voltage (~20-40 V), desolvation gas temperature (~300-400 °C), and desolvation gas flow (~600-800 L/hr). These may require optimization.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 100-300).

  • Data Interpretation:

    • Examine the resulting spectrum for the molecular ion peak. In positive mode, this will likely appear as the protonated molecule [M+H]⁺ at m/z ≈ 176.

    • Crucially, look for the characteristic isotopic pattern of a molecule containing one chlorine atom. You should observe two peaks separated by approximately 2 m/z units, with a relative intensity ratio of about 3:1 (for ³⁵Cl and ³⁷Cl isotopes). This pattern is a definitive confirmation of the presence of a single chlorine atom.

Protocol 2: Confirmation of Molecular Formula by Elemental Analysis

Expertise & Causality: Elemental Analysis (EA) provides the percentage composition of the primary elements (Carbon, Hydrogen, Nitrogen) in a pure sample. This technique validates the molecular formula by comparing the experimentally determined elemental percentages to the theoretically calculated values. A close match (typically within ±0.4%) provides strong evidence for the proposed molecular formula and the sample's purity.

Methodology:

  • Theoretical Calculation: First, calculate the theoretical elemental percentages for C6H3ClFNO2 (MW = 175.546 g/mol ):

    • %C: (72.066 / 175.546) * 100 = 41.05%

    • %H: (3.024 / 175.546) * 100 = 1.72%

    • %N: (14.007 / 175.546) * 100 = 7.98%

  • Sample Preparation: The sample must be meticulously dried to remove residual solvents and water, which would alter the C, H, and N percentages. Accurately weigh 2-3 mg of the purified, dry C6H3ClFNO2 isomer into a tin capsule.

  • Instrument Analysis: Analyze the sample using a calibrated CHN elemental analyzer. The instrument combusts the sample at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.

  • Data Interpretation: Compare the experimental %C, %H, and %N values to the theoretical values calculated in step 1. Agreement within ±0.4% is considered a successful confirmation of the elemental composition.

Part III: Applications in Research and Drug Development

The C6H3ClFNO2 framework is a privileged scaffold in medicinal chemistry. The nitro group can be readily reduced to an amine, which is a key functional group for subsequent chemical modifications. The halogen atoms (Cl and F) provide sites for nucleophilic aromatic substitution reactions or can be utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.[13]

  • Pharmaceutical Intermediates: These compounds are crucial starting materials for synthesizing a wide range of pharmaceuticals.[1] For instance, derivatives are used in the development of kinase inhibitors for oncology and anti-inflammatory agents.[14]

  • Building Blocks for Agrochemicals: The unique electronic properties imparted by the halogen and nitro substituents are leveraged in the design of novel herbicides and pesticides.[3]

  • "Click" Chemistry and Bioconjugation: The versatile functional handles of C6H3ClFNO2 derivatives allow for their incorporation into more complex molecules that can be used in "click" chemistry reactions, a powerful tool for drug discovery and bioconjugation.[15]

Part IV: Safety, Handling, and Disposal

Chlorofluoronitrobenzenes, as part of the broader class of halogenated nitroaromatics, require careful handling due to their potential toxicity.

Hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[11]

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[11][16]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure. Many halogenated compounds are suspected of causing liver or kidney damage.[16]

  • Reactivity: Nitro compounds can be reactive and should be stored away from strong bases, amines, and reducing agents.[17]

Safe Handling Protocol:

  • Engineering Controls: Always handle these compounds inside a certified chemical fume hood to avoid inhalation of dust or vapors.[18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and splash-proof chemical safety goggles.[18]

  • Dispensing: Avoid creating dust when handling the solid material. Use appropriate tools for weighing and transferring.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly closed.[17]

  • Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, contain the spill with a non-combustible absorbent material (e.g., sand, vermiculite) and collect it in a sealed container for proper disposal.[17]

Disposal:

  • Waste material must be treated as hazardous chemical waste.

  • Collect all waste in a clearly labeled, sealed container.

  • Never dispose of nitro compounds down the drain.[17]

  • Arrange for disposal through your institution's environmental health and safety department according to local and national regulations.

Conclusion

The molecular formula C6H3ClFNO2 defines a family of chlorofluoronitrobenzene isomers with a consistent molecular weight of approximately 175.54 g/mol . Their true identity, however, lies in their specific isomeric structure, which dictates their chemical behavior and utility. These compounds are valuable precursors in drug discovery and fine chemical synthesis. Rigorous characterization using a combination of mass spectrometry and elemental analysis is essential to validate their molecular weight and formula, ensuring the integrity of subsequent research and development efforts. Adherence to strict safety protocols is mandatory when handling these potent chemical entities.

References

  • Pure Synth. (n.d.). 1-Chloro-2-Fluoro-4-Nitrobenzene 97.0%(GC). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chloro-4-fluoro-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-4-fluoro-2-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-1-nitrobenzene. Retrieved from [Link]

  • Aspira Chemical. (n.d.). 4-​Chloro-​2-​fluoro-​1-​nitro-benzene, 95%. Retrieved from [Link]

  • Protheragen. (n.d.). 4-Chloro-2-Fluoro-1-Nitrobenzene. Retrieved from [Link]

  • Google Patents. (1996). US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.
  • Pharmaffiliates. (n.d.). 2-Chloro-1-fluoro-4-nitrobenzene. Retrieved from [Link]

  • Stenutz. (n.d.). 2-chloro-4-fluoro-1-nitrobenzene. Retrieved from [Link]

  • Google Patents. (1979). US4164517A - Preparation of fluoronitrobenzene.
  • Google Patents. (1978). US4069262A - Preparation of 2-fluoronitrobenzene.
  • PubChem. (n.d.). 1-Chloro-2-fluoro-3-nitrobenzene. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • MIT Plasma Science and Fusion Center. (1998). PSFC Halogenated Solvents. Retrieved from [Link]

  • Missouri S&T Environmental Health and Safety. (n.d.). Chemical Safety. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Structural constitutional isomers of molecular formula C6H13Cl. Retrieved from [Link]

  • Scribd. (n.d.). Nomenclature and Isomerism in Organic Chemistry. Retrieved from [Link]

  • IB Chemistry Revision Notes. (2026). Structural Isomers. Retrieved from [Link]

  • PMC. (2022). Antiviral and antimicrobial applications of chalcones and their derivatives. Retrieved from [Link]

  • Study Mind. (2022). Introduction to Organic Chemistry - Structural Isomers (A-Level Chemistry). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Types of Isomers. Retrieved from [Link]

  • Synthesis and Pharmacological Evaluation of Novel Drug Derivatives for Therapeutic Use. (2025). Retrieved from [Link]

  • RJPT. (n.d.). Click chemistry in drug development recent trends and application. Retrieved from [Link]

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  • The Good Scents Company. (n.d.). 6-hydroxydihydrotheaspirane (mixture of isomers). Retrieved from [Link]

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Technical Safety & Handling Guide: 2-Chloro-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 628691-93-0 | Formula: C₆H₃ClFNO₂ Role: Critical Intermediate for Kinase Inhibitor Scaffolds

Executive Summary & Pharmacophore Utility

For the Drug Development Professional: 2-Chloro-3-fluoroisonicotinic acid is not merely a reagent; it is a high-value halogenated pyridine scaffold used extensively in the synthesis of next-generation kinase inhibitors. Its structural utility lies in the ortho-halogen positioning :

  • C2-Chlorine: Highly susceptible to S_NAr (Nucleophilic Aromatic Substitution) displacements, allowing for the introduction of diverse amine or ether linkages essential for ATP-binding pocket affinity.

  • C3-Fluorine: Provides metabolic stability (blocking oxidative metabolism at this position) and modulates the pKa of the pyridine ring, influencing solubility and bioavailability.

  • C4-Carboxylic Acid: Serves as a handle for amide coupling reactions to extend the pharmacophore.

This guide moves beyond standard MSDS data to provide a researcher-centric operational protocol for safe handling, storage, and experimental integration.

Hazard Profiling & Risk Assessment

GHS Classification: WARNING Signal Word: Irritant[1][2]

Hazard CodeDescriptionMechanism of Action
H315 Causes skin irritationAcidic functionality combined with lipophilic halogenated ring allows dermal penetration and local pH disruption.
H319 Causes serious eye irritationMicro-particulates are highly abrasive and chemically reactive with mucosal membranes.
H335 May cause respiratory irritationInhalation of dust triggers inflammatory response in the upper respiratory tract.
Expert Insight: The "Hidden" Hazard

While classified as an irritant, the chemical reactivity of this compound presents a secondary risk. As an electron-deficient pyridine, it is prone to hydrolysis under basic conditions. In a laboratory fire or uncontrolled reaction, thermal decomposition may release Hydrogen Chloride (HCl) , Hydrogen Fluoride (HF) , and Nitrogen Oxides (NOx) .

  • Protocol: Do not treat this simply as an organic acid. Treat it as a potential source of HF gas during thermal decomposition events.

Physical Properties & Stability Data[1][3]

PropertyValueExperimental Implication
Appearance White to pale yellow solidDiscoloration indicates moisture absorption or degradation.
Melting Point ~199°C (dec.)[2]Do not overheat. Decomposition occurs near melt; avoid high-vac drying >60°C.
Solubility DMSO, Methanol, dilute BasePoor water solubility at neutral pH; requires basic buffer for aqueous extraction.
pKa (Calc) ~1.5 - 2.0 (Pyridine N)Highly acidic character; incompatible with strong oxidizers and reducing agents.

Operational Safety Protocols

A. Storage & Shelf-Life Management

Self-Validating System:

  • Environment: Store at 2–8°C (Refrigerated). While stable at RT, refrigeration retards slow hydrolysis of the C-Cl bond.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

    • Why? The compound is hygroscopic. Moisture promotes autocatalytic degradation, liberating trace HCl which further catalyzes decomposition.

  • Container: Amber glass with Teflon-lined cap. Avoid metal spatulas for long-term transfer to prevent trace metal contamination (critical for subsequent Pd-catalyzed couplings).

B. PPE Decision Matrix

Select your Personal Protective Equipment based on the operational scale.

PPE_Matrix Start Operation Scale Small < 1g (Analytical) Start->Small Large > 1g (Preparative) Start->Large PPE_Small Standard PPE: Nitrile Gloves (0.11mm) Safety Glasses Lab Coat Small->PPE_Small PPE_Large Enhanced PPE: Double Nitrile Gloves Chemical Goggles N95/P100 Respirator Fume Hood Required Large->PPE_Large

Figure 1: PPE Selection Logic based on quantity handled.

Emergency Response & First Aid

Principle: Neutralize and Dilute.

  • Eye Contact:

    • Immediate Action: Rinse with water for 15 minutes.

    • Critical Step: Lift eyelids to ensure removal of micro-particulates trapped in the fornix.

    • Follow-up: Consult an ophthalmologist. The acidic nature can cause delayed corneal pitting.

  • Skin Contact:

    • Action: Wash with soap and water.[1][3] Do not use alcohol or organic solvents (DMSO, Ethanol), as these act as permeation enhancers, driving the halogenated compound deeper into the dermis.

  • Spill Cleanup (Solid):

    • Isolate: Evacuate non-essential personnel.

    • Neutralize: Cover spill with Soda Ash or Sodium Bicarbonate to neutralize acidity.

    • Collect: Sweep into a biohazard bag. Do not create dust.[1][3]

    • Clean: Wipe surface with 1N NaOH followed by water.

Application Scientist's Workflow: S_NAr Reaction

The most common use of this compound is displacing the C2-Chlorine. Below is a standard workflow emphasizing safety checkpoints.

SNAr_Workflow Start Start: 2-Cl-3-F-Isonicotinic Acid Solvent Dissolve in Aprotic Solvent (DMF/DMSO) Start->Solvent Reagent Add Nucleophile (Amine) + Base (DIPEA/K2CO3) Solvent->Reagent Heat Heat to 80-100°C Reagent->Heat Check Safety Checkpoint: Pressure buildup possible Use Blast Shield Heat->Check Workup Acidic Workup (pH 3-4) Check->Workup

Figure 2: Synthesis Workflow for Nucleophilic Aromatic Substitution (S_NAr).

Technical Note on Workup: When performing the acidic workup (precipitating the product), ensure the pH is adjusted slowly. Rapid acidification can trap impurities within the crystal lattice, leading to a "gummy" solid that is difficult to filter and handle safely.

References

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A Tale of Two Halogens: A Comparative Analysis of 2-chloro-3-fluoroisonicotinic Acid and 2-chloronicotinic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery and agrochemical development, halogenated heterocyclic compounds serve as indispensable building blocks. Among these, pyridinecarboxylic acids are of paramount importance. This guide provides a detailed comparative analysis of two structurally related yet functionally distinct synthons: 2-chloro-3-fluoroisonicotinic acid and 2-chloronicotinic acid. The primary objective is to move beyond a superficial comparison and delve into the profound impact of a single fluorine atom on the physicochemical properties, chemical reactivity, synthetic accessibility, and strategic application of these molecules. We will explore how the strategic placement of fluorine in the isonicotinic acid scaffold fundamentally alters its electronic character, thereby creating unique opportunities for molecular design that are not accessible with the more conventional 2-chloronicotinic acid. This analysis is intended to equip researchers with the expert insights required to make informed decisions when selecting building blocks for complex target-oriented synthesis.

Molecular Architecture: A Foundational Comparison

At first glance, the two molecules appear highly similar. Both are pyridine rings substituted with a carboxylic acid and a chlorine atom at position 2. However, the critical distinctions lie in the position of the carboxylic acid group and the presence of a fluorine substituent.

  • 2-chloronicotinic acid features the carboxylic acid group at the 3-position (meta to the nitrogen).[1][2]

  • 2-chloro-3-fluoroisonicotinic acid places the carboxylic acid at the 4-position (para to the nitrogen) and incorporates a fluorine atom at the 3-position.[3]

This seemingly minor structural variance, particularly the C-F bond, introduces significant downstream consequences for the molecule's behavior.

Table 1: Comparative Physicochemical Properties
Property2-chloro-3-fluoroisonicotinic acid2-chloronicotinic acid
Structure
CAS Number 628691-93-0[3][4]2942-59-8[5][6]
Molecular Formula C₆H₃ClFNO₂[3][4]C₆H₄ClNO₂[5][6]
Molecular Weight 175.55 g/mol [3][4]157.55 g/mol [2][6]
Melting Point ~200 °C (decomposes)[4][7]176-178 °C (decomposes)[1][8]
pKa (Predicted) ~1.50 (for isomeric structure)[9]2.07 - 2.54[1][6]
Appearance White to off-white solid[10]White to cream-colored powder[1][11]
Solubility Soluble in DMSO, slightly in ethyl acetate.Low solubility in water; soluble in ethanol, acetone, DMSO.[1][5]

The Fluorine Effect: A Deep Dive into Electronic Influence and Reactivity

The core difference between these two molecules originates from the powerful electron-withdrawing nature of the fluorine atom in 2-chloro-3-fluoroisonicotinic acid. This influence manifests in several key ways.

Inductive Effects and Acidity

Fluorine is the most electronegative element, exerting a potent negative inductive effect (-I). In 2-chloro-3-fluoroisonicotinic acid, the fluorine atom at C-3 strongly pulls electron density from the pyridine ring. This has two major consequences:

  • Increased Acidity : The electron-deficient ring enhances the polarization of the O-H bond in the C-4 carboxylic acid group, making the proton more acidic. Furthermore, the electron withdrawal stabilizes the resulting carboxylate anion, lowering the pKa compared to 2-chloronicotinic acid. From a practical standpoint, this means that reactions involving deprotonation of the carboxylic acid can proceed under milder basic conditions.

  • Ring Deactivation : The entire aromatic system becomes significantly more electron-poor, which deactivates it towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic attack.

Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The most significant practical difference for a synthetic chemist is the reactivity of the C-2 chlorine atom towards nucleophilic aromatic substitution (SNAr). The rate of SNAr on halo-pyridines is dramatically influenced by the electronic landscape of the ring.

In 2-chloro-3-fluoroisonicotinic acid, the combined electron-withdrawing power of the ring nitrogen, the C-3 fluorine, and the C-4 carboxylic acid group makes the C-2 position highly electrophilic and susceptible to nucleophilic attack. The reaction proceeds via a negatively charged intermediate (a Meisenheimer complex), which is substantially stabilized by the delocalization of the negative charge onto the electronegative ring nitrogen. The additional fluorine atom further stabilizes this intermediate through its inductive effect, accelerating the reaction rate.

Conversely, while the C-2 chlorine in 2-chloronicotinic acid is also activated by the ring nitrogen, the absence of the additional activating fluorine group renders it significantly less reactive in SNAr reactions. It often requires higher temperatures or stronger nucleophiles to achieve comparable conversions.[12] It is well-established that for SNAr reactions on pyridines, fluoro-substituted rings react much faster than their chloro-counterparts; the reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[13] This principle of enhanced reactivity due to electron-withdrawing groups is a cornerstone of heterocyclic chemistry.[14]

A Divergence in Synthesis: Strategies and Workflows

The synthetic routes to these compounds are fundamentally different, reflecting their distinct structural features. A sound understanding of these pathways is critical for assessing cost, scalability, and impurity profiles.

Synthesis of 2-chloronicotinic acid

The classical and most common industrial synthesis starts from nicotinic acid.[15] This multi-step process is robust and utilizes readily available starting materials.

Workflow: Synthesis of 2-chloronicotinic acid

Caption: Classical synthesis of 2-chloronicotinic acid via N-oxidation.

The rationale here is that direct chlorination of nicotinic acid is unselective. The N-oxide intermediate is crucial as it activates the 2-position of the pyridine ring for chlorination by reagents like phosphorus oxychloride.[16][17]

Synthesis of 2-chloro-3-fluoroisonicotinic acid

Synthesizing the fluorinated analogue requires a more nuanced approach. A common laboratory-scale method involves the directed ortho-metalation (DoM) of a pre-functionalized pyridine, followed by carboxylation.

Workflow: Synthesis of 2-chloro-3-fluoroisonicotinic acid

Caption: Synthesis via directed ortho-metalation and carboxylation.

This strategy leverages the directing ability of the fluorine and chlorine atoms to selectively deprotonate the C-4 position with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA).[7] The resulting organolithium species is then quenched with carbon dioxide gas to install the carboxylic acid group. This method offers excellent regioselectivity, which is essential for constructing such a precisely substituted ring.

Applications: From Commodity Intermediate to Specialty Building Block

The differences in reactivity and synthesis translate directly into their respective applications in industry.

  • 2-chloronicotinic acid is a versatile and widely used intermediate for a host of high-volume products.[18] In the pharmaceutical sector, it is a key precursor for the anti-inflammatory drug niflumic acid and the anti-HIV drug nevirapine.[1][19] In agriculture, it is fundamental to the synthesis of the fungicide boscalid and herbicides like nicosulfuron and diflufenican.[1][18] Its broad utility makes it a high-demand commodity chemical.[20]

  • 2-chloro-3-fluoroisonicotinic acid is a more specialized, higher-value building block. Its use is primarily in the discovery and development phases for next-generation pharmaceuticals and agrochemicals. The incorporation of fluorine into a drug candidate is a well-established strategy to enhance metabolic stability, improve bioavailability, and increase binding affinity.[21] This molecule provides a direct route to introduce a 2-chloro-3-fluoropyridin-4-yl moiety, allowing medicinal chemists to fine-tune the properties of a lead compound. It is a tool for innovation rather than a precursor for established products.

Protocols for Analytical Differentiation

In a laboratory setting, distinguishing between these two compounds is straightforward, provided the correct analytical techniques are employed. The following protocols are designed to provide unambiguous identification.

Protocol 1: Definitive Identification by ¹⁹F NMR Spectroscopy

Rationale: This is the most direct and conclusive method. Only molecules containing fluorine will produce a signal in the ¹⁹F NMR spectrum.

  • Step 1: Sample Preparation. Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Step 2: Instrument Setup. Use a standard NMR spectrometer equipped with a fluorine probe. Set the instrument to acquire a one-dimensional ¹⁹F spectrum. A common reference standard is CFCl₃ (δ = 0 ppm), though modern instruments can reference internally.

  • Step 3: Acquisition. Acquire the spectrum. Typical acquisition times are short (1-5 minutes).

  • Step 4: Analysis.

    • Expected Result for 2-chloro-3-fluoroisonicotinic acid: A distinct signal will be observed in the characteristic chemical shift range for fluorine on an aromatic ring. This signal will likely appear as a doublet due to coupling with the adjacent proton at C-5.

    • Expected Result for 2-chloronicotinic acid: No signal will be observed in the ¹⁹F spectrum.

Protocol 2: Differentiation by High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS can distinguish between the two compounds based on their highly accurate mass-to-charge ratios, which differ due to the mass of a fluorine atom versus a hydrogen atom.

  • Step 1: Sample Preparation. Prepare a dilute solution (e.g., 10-100 μg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Step 2: Instrument Setup. Use an HRMS instrument (e.g., Q-TOF, Orbitrap) calibrated for high mass accuracy (< 5 ppm). Electrospray ionization (ESI) in negative mode is ideal for ionizing the carboxylic acid.

  • Step 3: Acquisition. Infuse the sample or inject via an LC system and acquire the full scan mass spectrum.

  • Step 4: Analysis.

    • Expected Result for 2-chloro-3-fluoroisonicotinic acid: Look for the [M-H]⁻ ion corresponding to the exact mass of C₆H₂ClFNO₂⁻. (Calculated Exact Mass: 173.9741)

    • Expected Result for 2-chloronicotinic acid: Look for the [M-H]⁻ ion corresponding to the exact mass of C₆H₃ClNO₂⁻. (Calculated Exact Mass: 155.9832) The mass difference of ~18 Da is easily resolved by HRMS.

Protocol 3: Comparative Analysis by ¹H NMR Spectroscopy

Rationale: While not as definitive as ¹⁹F NMR, the proton NMR spectra will show clear differences in chemical shifts and coupling patterns.

  • Step 1: Sample Preparation. Prepare samples as described in Protocol 1, using a high-purity deuterated solvent (e.g., DMSO-d₆).

  • Step 2: Acquisition. Acquire standard one-dimensional ¹H NMR spectra for both compounds.

  • Step 3: Analysis.

    • 2-chloronicotinic acid: Will typically show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring.[22]

    • 2-chloro-3-fluoroisonicotinic acid: Will show only two signals for the two ring protons. Furthermore, these protons will exhibit coupling not only to each other but also to the adjacent fluorine atom (J-coupling), resulting in more complex splitting patterns (e.g., doublets of doublets). Published data indicates signals around δ 7.80 and δ 8.39 in DMSO-d₆.[7]

Conclusion

While 2-chloro-3-fluoroisonicotinic acid and 2-chloronicotinic acid are both halogenated pyridinecarboxylic acids, they are far from interchangeable. The introduction of a single fluorine atom in the isonicotinic acid framework transforms it from a standard building block into a highly activated, specialized intermediate. This change profoundly increases the acidity of the carboxyl group and, most importantly, dramatically enhances the rate of nucleophilic substitution at the C-2 position. These altered properties necessitate different synthetic strategies and open the door to distinct applications, with 2-chloronicotinic acid serving as a workhorse for established products and its fluorinated counterpart acting as a precision tool for the discovery of novel bioactive molecules. For the discerning chemist, understanding these core differences is fundamental to the rational design and efficient execution of complex synthetic campaigns.

References

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A Deep Dive into the Solubility of 2-Chloro-3-fluoroisonicotinic Acid in DMSO and Methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the solubility of 2-chloro-3-fluoroisonicotinic acid in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a thorough understanding of the solubility characteristics of this compound. The guide will cover the theoretical principles governing solubility, detailed experimental protocols for its determination, and practical insights into the implications of the findings.

Introduction: The Significance of Solubility in Research and Development

2-Chloro-3-fluoroisonicotinic acid, a halogenated derivative of isonicotinic acid, is a key building block in the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals. Its molecular structure, featuring a carboxylic acid group, a pyridine ring, and halogen substituents, imparts a unique combination of physicochemical properties that influence its behavior in various solvents.

Solubility is a critical parameter in drug discovery and development. It affects a wide range of processes, including reaction kinetics, purification, formulation, and bioavailability. A comprehensive understanding of a compound's solubility in different solvents is therefore essential for efficient and successful research and development. This guide focuses on two solvents of paramount importance in the laboratory setting: DMSO, a powerful polar aprotic solvent, and methanol, a versatile polar protic solvent.

Physicochemical Properties of 2-Chloro-3-fluoroisonicotinic Acid and Selected Solvents

A foundational understanding of the properties of the solute and solvents is crucial for predicting and interpreting solubility data.

CompoundMolecular FormulaMolecular Weight ( g/mol )TypeKey Features
2-Chloro-3-fluoroisonicotinic acidC₆H₃ClFNO₂175.55SoluteSolid at room temperature, contains hydrogen bond donor (carboxylic acid) and acceptor sites (nitrogen, oxygen, fluorine).[1]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO78.13Polar Aprotic SolventHigh polarity, strong hydrogen bond acceptor, lacks hydrogen bond donating ability, considered a "super solvent" for its ability to dissolve a wide range of compounds.[2][3][4]
MethanolCH₃OH32.04Polar Protic SolventPolar, capable of both hydrogen bond donation and acceptance, miscible with water and many organic solvents.[5][6]

Theoretical Considerations for Solubility

The principle of "like dissolves like" provides a general framework for predicting solubility. This principle is based on the idea that substances with similar intermolecular forces are more likely to be soluble in one another.

Solubility in DMSO:

2-Chloro-3-fluoroisonicotinic acid is expected to exhibit high solubility in DMSO. The strong dipole-dipole interactions between the polar sulfoxide group of DMSO and the polar functional groups of the acid (carboxylic acid, pyridine ring, and halogen atoms) will facilitate dissolution. Furthermore, DMSO's potent hydrogen bond accepting capability will allow it to form strong hydrogen bonds with the carboxylic acid proton of 2-chloro-3-fluoroisonicotinic acid, further promoting solubility. The aprotic nature of DMSO means it will not compete with the solute for hydrogen bond donation, which can sometimes limit the solubility of acidic compounds in protic solvents.

Solubility in Methanol:

The solubility of 2-chloro-3-fluoroisonicotinic acid in methanol is also anticipated to be significant. Methanol, as a polar protic solvent, can engage in hydrogen bonding with the solute in multiple ways. The hydroxyl group of methanol can act as a hydrogen bond donor to the nitrogen and oxygen atoms of the acid, and as a hydrogen bond acceptor for the carboxylic acid proton. These interactions, coupled with dipole-dipole forces, will contribute to the dissolution of the compound. However, the smaller size and lower overall polarity of methanol compared to DMSO might result in a comparatively lower, though still substantial, solubility.

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate determination of solubility requires robust and well-defined experimental protocols. This section outlines the methodologies for measuring both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution at a specific temperature. The shake-flask method is the gold standard for its determination.[2]

Protocol:

  • Preparation: Accurately weigh an excess amount of solid 2-chloro-3-fluoroisonicotinic acid and add it to a known volume of the chosen solvent (DMSO or methanol) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, centrifugation followed by careful filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.

  • Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of 2-chloro-3-fluoroisonicotinic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the diluted supernatant and then back-calculate the solubility of the compound in the original solvent.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess 2-chloro-3-fluoroisonicotinic acid prep2 Add to known volume of DMSO or Methanol prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge to pellet excess solid equil1->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 quant1 Dilute saturated supernatant sep2->quant1 quant2 Analyze by HPLC or LC-MS quant1->quant2 G cluster_solute 2-Chloro-3-fluoroisonicotinic Acid cluster_dmso DMSO cluster_methanol Methanol solute R-COOH dmso (CH₃)₂S=O solute->dmso H-bond (acceptor) methanol_a CH₃-OH (Acceptor) solute->methanol_a H-bond (acceptor) methanol_d CH₃-OH (Donor) methanol_d->solute H-bond (donor)

Caption: Potential Hydrogen Bonding Interactions.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of 2-chloro-3-fluoroisonicotinic acid in DMSO and methanol. While specific quantitative data is not publicly available, the theoretical principles and detailed experimental protocols presented herein offer a robust framework for researchers to determine and understand the solubility of this compound. The anticipated high solubility in DMSO makes it an excellent solvent for creating high-concentration stock solutions, while its significant solubility in methanol provides options for various synthetic and analytical applications.

For future work, the experimental determination of the thermodynamic solubility of 2-chloro-3-fluoroisonicotinic acid in a wider range of solvents and at different temperatures would provide valuable data for creating comprehensive solubility profiles. Such information would be highly beneficial for the broader scientific community, aiding in the accelerated development of new chemical entities based on this important scaffold.

References

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • American Chemical Society. Methanol. [Link]

  • gChem. DMSO. [Link]

  • Aure Chemical. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. [Link]

  • MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • ProclinS. DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]

Sources

An In-depth Technical Guide to Isosteres of 2-Chloro-3-fluoroisonicotinic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Isosterism in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of successful drug development. The concept of bioisosterism—the replacement of a functional group with another that retains similar physicochemical properties to produce broadly similar biological effects—is a powerful tool for optimizing drug candidates.[1][2] This approach allows for the fine-tuning of a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[2][3]

This guide focuses on the 2-chloro-3-fluoroisonicotinic acid scaffold, a substituted pyridine ring that presents multiple opportunities for isosteric modification. Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry, frequently appearing in FDA-approved drugs due to their ability to form hydrogen bonds, their solubility, and their capacity to serve as bioisosteres for other rings.[4] We will dissect this core structure into its key functional components and explore the rationale, strategic considerations, and synthetic methodologies for their isosteric replacement.

The success of any isosteric replacement is highly context-dependent, and a seemingly minor structural change can lead to profound differences in biological activity and disposition.[5][6][7] Therefore, this guide emphasizes the causality behind experimental choices, providing researchers with a framework for rational drug design.

Deconstructing the Core: Avenues for Isosteric Modification

The 2-chloro-3-fluoroisonicotinic acid scaffold offers three primary functional groups and a core heterocyclic ring system, each amenable to isosteric replacement to address specific drug design challenges.

G cluster_core 2-Chloro-3-fluoroisonicotinic acid cluster_isosteres Points of Isosteric Modification Core Scaffold COOH Carboxylic Acid (Position 4) Core->COOH Cl Chlorine (Position 2) Core->Cl F Fluorine (Position 3) Core->F Pyridine Pyridine Ring Core->Pyridine

Caption: Key modification points on the core scaffold.

PART 1: Isosteric Replacement of the Carboxylic Acid Group

Rationale for Modification

The carboxylic acid moiety is a common pharmacophoric element, often crucial for target binding through electrostatic interactions. However, its presence can introduce several liabilities, including:

  • Poor Membrane Permeability: The ionizable nature of carboxylic acids can limit passive diffusion across biological membranes.[5][6]

  • Metabolic Instability: Carboxylic acids are susceptible to phase II metabolism, particularly forming acyl-glucuronides, which can sometimes lead to toxicity.[5]

  • Toxicity and Off-Target Effects: The acidic nature of the group can lead to undesirable interactions and safety concerns.[3][6]

Replacing the carboxylic acid with a suitable bioisostere can mitigate these issues while preserving the essential binding interactions.[3]

Key Carboxylic Acid Bioisosteres
1. Acidic (Ionized) Isosteres

These isosteres retain an acidic proton and can mimic the charge-based interactions of the carboxylate anion at physiological pH.

  • Tetrazoles: Among the most widely used non-classical isosteres, 5-substituted-1H-tetrazoles have a pKa comparable to carboxylic acids. They offer increased lipophilicity but can have high desolvation energies, which may not necessarily improve permeability. Their successful application is exemplified in the angiotensin II antagonist Losartan, where replacement of a carboxylic acid with a tetrazole led to a 10-fold increase in potency.[2]

  • Hydroxamic Acids: This group is often used for its metal-chelating properties but also serves as a carboxylic acid bioisostere. It can be metabolized via sulfation and glucuronidation, similar to carboxylic acids.

  • Acyl Sulfonamides & Sulfonamides: These groups are also acidic and can effectively replace carboxylic acids. Sulfonamides are generally more lipophilic and metabolically stable.[1]

  • Phosphonic/Phosphinic Acids: These are more polar than carboxylic acids and typically lower the molecule's logP.[5]

2. Neutral Isosteres

This strategy involves replacing the carboxylate with neutral functional groups that rely on hydrogen bonds or other non-ionic interactions.

  • Cyclopentane-1,3-dione: This moiety has a pKa value comparable to carboxylic acids and has been explored as a viable isostere.[3]

Data Summary: Carboxylic Acid vs. Key Isosteres
Functional GroupTypical pKa RangeGeneral Lipophilicity (vs. COOH)Key Features
Carboxylic Acid 4.0 - 5.0BaselineAnionic at pH 7.4; H-bond acceptor.
Tetrazole 4.5 - 5.0HigherAnionic at pH 7.4; metabolically more stable than COOH.[1][2]
Sulfonamide (N-H) 9.0 - 10.0HigherMostly neutral at pH 7.4; H-bond donor/acceptor.[1]
Hydroxamic Acid ~9.0SimilarCan be anionic; potential for metal chelation.
Phosphonic Acid 2-3 (pKa1), 7-8 (pKa2)LowerDianionic at pH 7.4; strong H-bond donor/acceptor.[5]
Experimental Protocol: Synthesis of a Tetrazole Isostere from a Nitrile Intermediate

This protocol outlines a common method for converting a nitrile, which can be derived from the corresponding carboxylic acid or its amide, into a 5-substituted-1H-tetrazole.

  • Nitrile Formation: Convert the 2-chloro-3-fluoroisonicotinic acid to the corresponding primary amide via activation (e.g., with thionyl chloride to form the acid chloride) followed by reaction with ammonia. Dehydrate the primary amide using a suitable reagent (e.g., trifluoroacetic anhydride, phosphorus oxychloride) to yield the 2-chloro-3-fluoro-4-cyanopyridine intermediate.

  • Cycloaddition Reaction:

    • In a reaction vessel equipped with a reflux condenser, dissolve the 2-chloro-3-fluoro-4-cyanopyridine (1 equivalent) in an appropriate solvent such as N,N-dimethylformamide (DMF) or toluene.

    • Add sodium azide (NaN₃, ~1.5 equivalents) and a Lewis acid catalyst like triethylamine hydrochloride (~1.5 equivalents) or zinc bromide (ZnBr₂).

    • Heat the reaction mixture, typically between 80-120 °C, and monitor the reaction progress by TLC or LC-MS.

    • The reaction time can vary from a few hours to overnight.

  • Work-up and Purification:

    • After cooling to room temperature, carefully acidify the reaction mixture with an aqueous acid (e.g., 1N HCl) to protonate the tetrazole ring. This step should be performed in a well-ventilated fume hood due to the formation of hydrazoic acid (HN₃) from excess azide.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired 5-(2-chloro-3-fluoropyridin-4-yl)-1H-tetrazole.

PART 2: Isosteric Replacement of the Chlorine Atom

Rationale for Modification

The chlorine atom at the 2-position of the pyridine ring significantly influences the molecule's properties. It is electron-withdrawing and lipophilic. Replacing the chlorine can:

  • Modulate Potency and Selectivity: Altering the size, electronics, and hydrogen-bonding capacity at this position can fine-tune interactions with the biological target.[8]

  • Block Metabolic Attack: Aromatic C-Cl bonds can be metabolically stable, but in some contexts, replacement can prevent unwanted metabolism.

  • Improve Physicochemical Properties: Fine-tuning lipophilicity and solubility.

  • Navigate Intellectual Property: Creating novel chemical matter.

Key Chlorine Bioisosteres
  • Fluorine (F): A direct halogen swap. Fluorine is smaller (van der Waals radius 1.47 Å vs. 1.74 Å for Cl) and more electronegative but less polarizable.[8][9] This can lead to different binding interactions and pharmacokinetic profiles.[8]

  • Methyl Group (CH₃): A classical bioisostere for chlorine due to a similar steric profile.[9] It is electronically neutral and can block metabolism at that position.

  • Trifluoromethyl Group (CF₃): A non-classical isostere that is significantly more electron-withdrawing and lipophilic than chlorine. It can serve as a pseudohalide.[10]

  • Cyano Group (CN): A strongly electron-withdrawing group that is linear and can act as a hydrogen bond acceptor. Replacing an aromatic chloride with a nitrile is a known strategy in drug design.[10]

Data Summary: Chlorine vs. Key Isosteres
Substituentvan der Waals Radius (Å)Hammett Constant (σₚ)Lipophilicity (π)Key Features
Chlorine (Cl) 1.74+0.23+0.71Electron-withdrawing, lipophilic.[8][9]
Fluorine (F) 1.47+0.06+0.14Smallest halogen, highly electronegative.[8][9]
Methyl (CH₃) 2.00-0.17+0.56Electron-donating, lipophilic.
Trifluoromethyl (CF₃) 2.70+0.54+0.88Strongly electron-withdrawing, highly lipophilic.
Cyano (CN) 1.60+0.66-0.57Strongly electron-withdrawing, polar.
Synthetic Workflow: Modifying the 2-Position

The chloro-group at the 2-position of a pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) and is also amenable to various cross-coupling reactions.

G cluster_snar S(N)Ar Reactions cluster_coupling Cross-Coupling Reactions Start 2-Chloro-3-fluoroisonicotinic acid (or ester derivative) SNAr Nucleophilic Aromatic Substitution Start->SNAr + Nucleophile (e.g., NH3, NaOMe) Coupling Palladium/Copper-Catalyzed Cross-Coupling Start->Coupling + Coupling Partner (e.g., Boronic Acid, Zn(CN)2) NH2 Amine (NH2) Isostere SNAr->NH2 OR Alkoxy (OR) Isostere SNAr->OR SR Thiol (SR) Isostere SNAr->SR CH3 Methyl (CH3) Isostere (Suzuki, Stille) Coupling->CH3 CN Cyano (CN) Isostere (Cyanation) Coupling->CN Aryl Aryl/Heteroaryl Isostere (Suzuki, Heck) Coupling->Aryl

Sources

Methodological & Application

Synthesis of 2-Chloro-3-fluoroisonicotinic acid via lithiation of 2-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The synthesis of 2-chloro-3-fluoroisonicotinic acid is a critical gateway in the manufacturing of fourth-generation fluoroquinolone antibiotics (e.g., Gemifloxacin) and advanced agrochemicals.[1] The core challenge in functionalizing 2-chloro-3-fluoropyridine lies in the competition between three reactive sites: the C4 position (ortho to fluorine), the C6 position (ortho to nitrogen), and the C2-Cl bond (susceptible to nucleophilic attack or lithium-halogen exchange).[1]

This protocol details a high-fidelity Directed Ortho Metalation (DoM) strategy using Lithium Diisopropylamide (LDA) under strict kinetic control.[1] Unlike n-Butyllithium, which risks Li-Cl exchange, LDA acts exclusively as a non-nucleophilic base, leveraging the high electronegativity of the C3-fluorine atom to direct lithiation selectively to the C4 position.

Mechanistic Insight & Critical Parameters

The Regioselectivity Matrix

Success depends on exploiting the "Ortho-Fluorine Effect."[1] Fluorine is a superior Directing Group (DG) compared to chlorine or the pyridine nitrogen under these specific conditions.[1]

  • C4-H (Target): Strongly activated by the inductive effect (-I) of the adjacent C3-Fluorine.[1] This is the Kinetic Product .

  • C6-H (Competitor): Activated by the ring nitrogen via Complex Induced Proximity Effect (CIPE).[1] This is often the Thermodynamic Product .[1]

  • C2-Cl (Risk): Susceptible to Lithium-Halogen exchange if the base is nucleophilic (e.g., n-BuLi).[1] Using bulky LDA mitigates this.[1]

Kinetic vs. Thermodynamic Control

The reaction must be maintained at -78°C .[1]

  • At -78°C: The C4-lithiated species is formed rapidly and trapped.[1]

  • Above -60°C: The lithiated intermediate may isomerize to the more thermodynamically stable C6 position or undergo "Halogen Dance" (migration of halogens), leading to inseparable isomeric mixtures.[1]

Visualizing the Pathway

The following diagram illustrates the competing pathways and the required control logic.

ReactionPathway SM 2-Chloro-3- fluoropyridine Kinetic C4-Lithiated Species (Kinetic Intermediate) SM->Kinetic Fast Deprotonation (Ortho to F) Thermo C6-Lithiated Species (Thermodynamic Intermediate) SM->Thermo Slow Deprotonation (Ortho to N) LDA LDA / THF (-78°C) Kinetic->Thermo Warming > -60°C (Isomerization) Target 2-Chloro-3-fluoro- isonicotinic acid (Target) Kinetic->Target +CO2 (Quench) Byproduct C6-Carboxylic Acid (Impurity) Thermo->Byproduct +CO2

Figure 1: Reaction pathway showing the necessity of kinetic control to favor C4-lithiation (Green) over C6-isomerization (Red).

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleSpecification
2-Chloro-3-fluoropyridine 1.0Substrate>98% Purity, dry
LDA (Lithium Diisopropylamide) 1.2Base2.0M in THF/Heptane/Ethylbenzene
THF (Tetrahydrofuran) 10-15 VolSolventAnhydrous, inhibitor-free
Carbon Dioxide (CO2) ExcessElectrophileBone-dry gas or crushed dry ice
HCl (Hydrochloric Acid) ExcessWorkup2N Aqueous Solution
Equipment Setup
  • Vessel: 3-neck round bottom flask (flame-dried) equipped with a magnetic stir bar, internal temperature probe, and nitrogen inlet/outlet.[1]

  • Cooling: Acetone/Dry Ice bath (-78°C).

  • Transfer: Cannula or pressure-equalizing dropping funnel for substrate addition.[1]

Step-by-Step Procedure
Phase 1: System Preparation & Cooling
  • Inerting: Purge the reaction vessel with Nitrogen (

    
    ) for 15 minutes.
    
  • Base Charge: Charge LDA solution (1.2 equiv) into the flask via syringe.

  • Dilution: Add anhydrous THF (5 Vol) to the LDA.

  • Cooling: Lower the bath temperature to -78°C . Ensure internal temperature reaches at least -75°C before proceeding.

Phase 2: Lithiation (The Critical Step)
  • Substrate Solution: Dissolve 2-chloro-3-fluoropyridine (1.0 equiv) in anhydrous THF (5 Vol) in a separate dry flask.

  • Addition: Add the substrate solution dropwise to the LDA mixture over 20–30 minutes .

    • Critical Control: Monitor internal temperature.[1] Do NOT allow it to exceed -70°C.[1]

  • Aging: Stir the mixture at -78°C for 2 to 3 hours . This ensures complete formation of the C4-lithiated species.[1]

Phase 3: Carboxylation (Quench)[1]
  • CO2 Introduction:

    • Method A (Gas): Bubble dry

      
       gas through the solution via a subsurface needle/frit for 20 minutes.[1]
      
    • Method B (Solid): Add excess crushed dry ice (prepared in a dry bag to minimize water condensation) carefully to the reaction.

  • Exotherm Watch: The reaction with

    
     is exothermic.[1] Maintain cooling to keep temp < -60°C during initial addition.[1]
    
  • Warming: After 30 minutes of

    
     saturation, remove the cooling bath and allow the reaction to warm to -30°C  over 1 hour, then to 0°C .
    
Phase 4: Workup & Isolation
  • Quench: Add water (10 Vol) to the reaction mixture at 0°C.

  • Phase Separation: Wash the aqueous layer with Diethyl Ether or MTBE (2 x 5 Vol) to remove unreacted starting material and neutral impurities.[1] Discard the organic layer. [1]

  • Acidification: Adjust the pH of the aqueous layer to pH 2.0 using 2N HCl.

    • Observation: The product will precipitate as a white/off-white solid.[1]

  • Filtration: Age the slurry for 1 hour, filter the solid, and wash with cold water.

  • Drying: Vacuum dry at 45°C to constant weight.

Workflow Visualization

Workflow cluster_lithiation Phase 1: Lithiation (-78°C) cluster_quench Phase 2: Carboxylation cluster_workup Phase 3: Isolation start Start: Inert Atmosphere Setup step1 Charge LDA + THF start->step1 step2 Cool to -78°C step1->step2 step3 Dropwise Addition of SM (Keep T < -70°C) step2->step3 step4 Age 3 Hours step3->step4 step5 Bubble CO2 Gas step4->step5 step6 Warm to 0°C step5->step6 step7 Water Quench & Wash (Discard Organics) step6->step7 step8 Acidify Aqueous to pH 2 step7->step8 step9 Filter Precipitate step8->step9

Figure 2: Operational workflow emphasizing temperature checkpoints and phase separation logic.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in THF or CO2.[1]Distill THF over Na/Benzophenone.[1] Use a drying tube for CO2 gas lines.[1]
Regioisomer Contamination Temperature spike > -60°C during addition or aging.[1]Check internal probe calibration. Slow down addition rate.
Starting Material Recovery Incomplete lithiation.Increase aging time to 4 hours. Ensure LDA titre is accurate.
"Gummy" Product Impurities trapped during precipitation.[1]Recrystallize from minimal hot methanol or acetonitrile.[1]

Safety & Compliance

  • LDA: Pyrophoric in high concentrations.[1] Handle under inert atmosphere.

  • Cryogens: Dry ice/acetone baths cause severe frostbite.[1] Use insulated gloves.[1]

  • HF Potential: While C-F bonds are strong, thermal decomposition of fluoro-pyridines can theoretically release HF.[1] Monitor pH during waste disposal.

References

  • Regioselective Lithiation of 2-Chloro-3-fluoropyridine

    • Source: Echemi / Patent Literature.[1] "Synthesis of 2-Chloro-3-fluoroisonicotinic acid via LDA lithiation."

    • URL:[1]

  • Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines

    • Source: PubMed Central (PMC).[1] Discusses Halogen Dance vs. Deprotolithiation kinetics.

    • URL:[1]

  • Regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes

    • Source: Tetrahedron Letters (via Scilit).[1][2] Establishes Fluorine as the dominant Ortho Directing Group (ODG).[1]

    • URL:[1]

  • 2-Chloro-3-fluoroisonicotinic acid Properties & Applications

    • Source: CymitQuimica.[1] Technical data sheet and synonyms.

    • URL:

Sources

Procedure for SNAr reaction of 2-Chloro-3-fluoroisonicotinic acid with amines

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the nucleophilic aromatic substitution (SNAr) reaction of 2-chloro-3-fluoroisonicotinic acid with amines, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and insights into optimizing reaction conditions for the synthesis of key pharmaceutical intermediates.

Introduction: The Significance of 2-Substituted Isonicotinic Acids

The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents. The nucleophilic aromatic substitution (SNAr) reaction is a powerful method for functionalizing electron-deficient aromatic rings like pyridine.[1][2] Specifically, the reaction of 2-chloro-3-fluoroisonicotinic acid with various amines serves as a robust and versatile route to synthesize 2-amino-3-fluoroisonicotinic acid derivatives. These products are valuable intermediates in the synthesis of complex molecules for drug discovery, leveraging the unique electronic properties of the substituted pyridine ring.[3][4] This guide details the underlying principles and practical application of this important transformation.

Reaction Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The process is initiated by the attack of a nucleophile (the amine) on an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] Aromaticity is subsequently restored through the expulsion of a leaving group.

For 2-chloro-3-fluoroisonicotinic acid, two key questions arise: where does the nucleophile attack, and which halogen is displaced?

Position of Attack: Nucleophilic attack on the pyridine ring is highly favored at the positions ortho (C2/C6) and para (C4) to the ring nitrogen.[7][8][9] This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the charge is placed directly on the nitrogen atom.[7][8] In the case of 2-chloro-3-fluoroisonicotinic acid, both the C2 and C4 positions are activated. The C4 position is further activated by the electron-withdrawing carboxylic acid group. However, the substitution occurs at the C2 position, which bears the chloro substituent.

Regioselectivity (Cl vs. F Substitution): The substrate has two potential leaving groups: a chloride at the C2 position and a fluoride at the C3 position. While the C-F bond is significantly stronger than the C-Cl bond, in SNAr reactions the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[5] The reactivity is governed by the ability of the ring position to accommodate the negative charge of the intermediate.

The C2 position is more electrophilic and thus more susceptible to nucleophilic attack than the C3 position due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the fluorine at C3. Experimental evidence from related systems, such as 5-bromo-2-chloro-3-fluoropyridine, confirms that under thermal SNAr conditions, nucleophilic substitution preferentially occurs at the C2 position, displacing the chloride.[10] Therefore, the reaction proceeds with high regioselectivity to yield the 2-amino-3-fluoroisonicotinic acid derivative.

Detailed Experimental Protocol

This protocol provides a general procedure for the SNAr reaction of 2-chloro-3-fluoroisonicotinic acid with a primary or secondary amine. Optimization may be required for specific substrates.

3.1. Materials and Reagents

  • 2-Chloro-3-fluoroisonicotinic acid (1.0 eq)

  • Amine (primary or secondary, 1.2–2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., Dioxane, DMF, DMSO)

  • Inorganic base (e.g., K₂CO₃, Cs₂CO₃, DIPEA, 2.0–3.0 eq)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Nitrogen or Argon gas supply

  • Standard glassware for workup and purification

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

3.2. Reaction Setup and Procedure

  • Vessel Preparation : Ensure all glassware is thoroughly dried to prevent side reactions with water.[11]

  • Inert Atmosphere : Assemble the reaction vessel and flush with an inert gas (Nitrogen or Argon). This is particularly important if using strong, moisture-sensitive bases.[5]

  • Reagent Addition : To the reaction vessel, add 2-chloro-3-fluoroisonicotinic acid (1.0 eq) and the inorganic base (e.g., K₂CO₃, 2.5 eq).

  • Solvent and Amine Addition : Add the anhydrous solvent (e.g., Dioxane, to achieve a concentration of ~0.2–0.5 M) followed by the amine (1.5 eq).

  • Reaction Conditions : Seal the vessel or equip it with a condenser under the inert atmosphere. Heat the mixture to the desired temperature (typically 80–140 °C) with vigorous stirring.[11]

  • Monitoring Progress : Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 6–24 hours).[11]

3.3. Workup and Isolation

  • Cooling : Once the reaction is complete, cool the mixture to room temperature.

  • Quenching and Extraction : Dilute the reaction mixture with water and an organic solvent like ethyl acetate. Transfer to a separatory funnel.

  • Phase Separation : Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing : Combine the organic layers and wash sequentially with water and then brine to remove residual base and solvent.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

3.4. Purification

  • Recrystallization : The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Dissolve the crude solid in a minimum amount of hot solvent, allow it to cool slowly to form crystals, collect the crystals by filtration, wash with cold solvent, and dry under vacuum.[11]

  • Column Chromatography : If recrystallization is ineffective, purify the crude material using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep1 Dry Glassware prep2 Add Reactants: - 2-Chloro-3-fluoroisonicotinic acid - Base (e.g., K₂CO₃) prep1->prep2 prep3 Add Anhydrous Solvent & Amine prep2->prep3 react1 Flush with Inert Gas (N₂ or Ar) prep3->react1 Seal Vessel react2 Heat with Stirring (80-140 °C) react1->react2 react3 Monitor by TLC/HPLC react2->react3 workup1 Cool to RT react3->workup1 Reaction Complete workup2 Dilute with H₂O & EtOAc workup1->workup2 workup3 Extract & Wash workup2->workup3 workup4 Dry & Concentrate workup3->workup4 purify1 Recrystallization or Column Chromatography workup4->purify1 Crude Product purify2 Characterize Product (NMR, MS, etc.) purify1->purify2

Caption: Experimental workflow for the SNAr reaction.

Key Parameters and Optimization

The success and efficiency of the SNAr reaction depend on several critical parameters. Optimization of these factors is often necessary to achieve high yields and purity.[11]

ParameterRecommended ChoiceRationale & Expert Insights
Solvent Polar aprotic (Dioxane, DMF, DMSO, NMP)These solvents effectively solvate the reactants and the charged Meisenheimer intermediate, accelerating the reaction. Ensure the solvent is anhydrous to prevent unwanted side reactions.[11]
Base K₂CO₃, Cs₂CO₃, DIPEAA base is required to neutralize the HCl formed during the reaction and can also deprotonate the carboxylic acid, which may influence reactivity. For less nucleophilic amines, a stronger base might be needed. Cs₂CO₃ is often more effective due to its higher solubility.
Temperature 80–140 °CHigher temperatures are generally required to overcome the activation energy barrier. Temperature optimization is crucial; excessively high temperatures can lead to decomposition or side products, while low temperatures may result in a sluggish or incomplete reaction.[11]
Amine Nucleophile Primary/Secondary Aliphatic or Aromatic AminesThe nucleophilicity of the amine is a key driver. Electron-rich aliphatic amines are generally more reactive than electron-deficient anilines. Steric hindrance around the nitrogen atom can significantly slow down the reaction rate.
Concentration 0.1–1.0 MReaction concentration can influence the rate. While higher concentrations can increase reaction speed, they may also lead to solubility issues or an increase in side product formation.

Troubleshooting Common Issues

ProblemPossible CauseRecommended Solution
Low or No Product Yield - Inactive Reagents : Purity of starting material or amine is low.[11]- Incorrect Temperature : Temperature is too low for the specific amine.[11]- Insufficient Time : Reaction has not reached completion.- Verify the purity of all reagents.- Screen a range of temperatures (e.g., 100 °C, 120 °C, 140 °C) in small-scale trials.[11]- Extend the reaction time, continuing to monitor by TLC/HPLC.
Formation of Side Products - High Temperature : Decomposition of starting material or product.- Presence of Water : Hydrolysis of the starting material.[11]- Lower the reaction temperature or reduce the reaction time.[11]- Ensure all glassware is oven-dried and use anhydrous solvents.
Difficult Purification - Similar Polarity : Product and starting material have similar Rf values on TLC.- Byproduct Formation : Complex mixture of byproducts.- Adjust the solvent system for chromatography to achieve better separation.- Consider a different purification method, such as derivatization or an acid/base wash to remove impurities.

Logical Relationship of Reaction Parameters

G Title SNAr Reaction Success Yield High Yield & Purity Title->Yield Temp Optimal Temperature Yield->Temp Solvent Polar Aprotic Solvent Yield->Solvent Base Appropriate Base Yield->Base Amine Nucleophilic Amine Yield->Amine Time Sufficient Reaction Time Yield->Time Moisture Anhydrous Conditions Yield->Moisture

Caption: Key factors influencing SNAr reaction outcome.

Safety Precautions

  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation : Conduct the reaction in a well-ventilated fume hood, especially when working with volatile amines, DMF, or DMSO.

  • Reagent Handling : 2-Chloro-3-fluoroisonicotinic acid is an irritant.[12] Handle with care. Many amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for all reagents before use.

  • Pressurized Reactions : If using a sealed tube, do not exceed the recommended temperature and volume limits of the vessel to avoid over-pressurization.

By understanding the mechanistic principles and carefully controlling the key experimental parameters outlined in this guide, researchers can effectively and safely perform the SNAr reaction on 2-chloro-3-fluoroisonicotinic acid to generate valuable building blocks for drug discovery and development.

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018, October 17). Stack Exchange. [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 20). YouTube. [Link]

  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2021, July 12). Nature. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - NIH. [Link]

  • Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines. (2018, December 18). ResearchGate. [Link]

  • Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. (2007, May 10). PubMed. [Link]

  • 2-Chloro-3-Fluoroisonicotinic Acid - C6H3ClFNO2 | High Purity Chemical Compound. (n.d.). Tradeindia. [Link]

  • 2-Chloronicotinic Acid: A Key Intermediate for Pharmaceuticals and Agrochemicals. (n.d.). Dacheng. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019, March 22). PMC. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). RSC Publishing. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC. [Link]

Sources

Application Note: Strategic Synthesis of KRAS G12C Inhibitor Scaffolds Using 2-Chloro-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the use of 2-Chloro-3-fluoroisonicotinic acid as a strategic intermediate in the synthesis of KRAS G12C inhibitors.

Abstract

The discovery of covalent inhibitors targeting the KRAS G12C mutation (e.g., Sotorasib, Adagrasib) has revolutionized oncology, transforming a historically "undruggable" target into a clinical reality.[1] A critical component in the medicinal chemistry of these agents is the construction of highly substituted pyridine and fused heteroaromatic cores. 2-Chloro-3-fluoroisonicotinic acid (CAS 628691-93-0) serves as a high-value building block, specifically as a precursor to 4-amino-2-chloro-3-fluoropyridine moieties via Curtius rearrangement. This moiety is essential for tuning the electronic properties (pKa) and metabolic stability of the inhibitor's hinge-binding region. This guide details the scalable conversion of this acid into the amine scaffold and its downstream application in synthesizing fused pyridopyrimidine cores.

Chemical Profile & Strategic Utility

Compound Identification
PropertyDetail
Chemical Name 2-Chloro-3-fluoroisonicotinic acid
CAS Number 628691-93-0
Molecular Formula C₆H₃ClFNO₂
Molecular Weight 175.54 g/mol
Structure Pyridine-4-carboxylic acid with Cl at C2 and F at C3
Key Functionality C4-COOH: Handle for Curtius rearrangement (to C4-NH₂).C2-Cl: Electrophilic site for SNAr or Suzuki coupling.C3-F: Metabolic blocker; modulates ring electronics.[2]
The "Fluorine Effect" in KRAS Inhibition

In the context of KRAS G12C inhibitors, the 3-fluoro substituent is not merely decorative. It serves two critical functions:

  • Metabolic Stability: It blocks the C3 position from oxidative metabolism (P450-mediated hydroxylation).

  • Electronic Tuning: The electronegative fluorine reduces the electron density of the pyridine ring, lowering the pKa of the ring nitrogen. This is often crucial for optimizing the hydrogen bond network within the cryptic Switch II pocket of KRAS G12C.

Synthetic Protocol: Conversion to the 4-Amino Scaffold

The primary utility of 2-Chloro-3-fluoroisonicotinic acid in this context is its conversion to tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate and subsequently 4-amino-2-chloro-3-fluoropyridine . This amine is the "lock" that fits into the fused ring systems (e.g., pyrido[4,3-d]pyrimidines) of next-generation inhibitors.

Reaction Scheme (Graphviz)

ReactionScheme Acid 2-Chloro-3-fluoro- isonicotinic acid (Starting Material) Isocyanate Isocyanate Intermediate (Transient) Acid->Isocyanate 110°C, Toluene DPPA DPPA / TEA (Curtius Reagent) DPPA->Isocyanate BocAmine tert-Butyl (2-chloro-3- fluoropyridin-4-yl)carbamate Isocyanate->BocAmine + t-BuOH FreeAmine 4-Amino-2-chloro- 3-fluoropyridine (Key Scaffold) BocAmine->FreeAmine TFA or HCl Deprotection

Caption: Curtius rearrangement pathway converting the isonicotinic acid derivative to the key amino-pyridine building block.

Detailed Protocol: Curtius Rearrangement

Scale: 1.0 mol (approx. 180 g input) Reference: Adapted from WO2023030517A1 [1].

Reagents:
  • 2-Chloro-3-fluoroisonicotinic acid (1.0 equiv)[3]

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • tert-Butanol (t-BuOH) (10 vol equivalents)

  • Toluene (Solvent)[4]

Step-by-Step Procedure:
  • Preparation: Charge a reactor with 2-Chloro-3-fluoroisonicotinic acid (180 g, 1.02 mol).

  • Solvent Addition: Add anhydrous Toluene (1300 mL) and t-BuOH (1300 mL). The high volume of t-BuOH is critical to trap the isocyanate effectively.

  • Base Addition: Add Triethylamine (428 mL) slowly. The mixture may warm slightly; maintain <30°C.

  • Rearrangement Initiation: Heat the mixture to 110°C (reflux) and stir for 30 minutes. This ensures ensuring the acid is fully solubilized and deprotonated.

  • Azide Addition (CRITICAL SAFETY STEP):

    • Cool the mixture slightly (to ~80°C) to manage exotherm.

    • Add DPPA (332 mL) dropwise over 60 minutes.

    • Note: Evolution of N₂ gas will occur. Ensure reactor venting is unblocked.

  • Reaction: Re-heat to 110°C and stir for 6–12 hours. Monitor by LC-MS for the disappearance of the acid and formation of the Boc-carbamate (M+H ~ 247 for the carbamate, accounting for t-butyl).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove Toluene/t-BuOH.

    • Dilute the residue with Ethyl Acetate (EA) and Water.

    • Separate phases. Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid/DPPA byproducts) and Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Heptane/EtOAc or use silica gel chromatography (0-20% EtOAc in Hexanes) to yield tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate .

Deprotection to the Free Amine
  • Dissolve the Boc-carbamate in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) (5–10 equiv) or 4M HCl in Dioxane at 0°C.

  • Stir at Room Temperature for 2–4 hours.

  • Quench: Carefully neutralize with saturated NaHCO₃ or NaOH (keep T < 10°C) to pH ~8.

  • Extraction: Extract with DCM or EtOAc.

  • Product: 4-Amino-2-chloro-3-fluoropyridine is obtained as a solid.[3] This is the "Gold Standard" intermediate for the next steps.

Downstream Application: Building the KRAS G12C Core

Once the 4-amino-2-chloro-3-fluoropyridine is synthesized, it is typically employed in one of two pathways to build the drug core.

Pathway A: Pyridopyrimidine Synthesis

This amine reacts with urea or amidine derivatives to close the second ring, forming a pyrido[4,3-d]pyrimidine or pyrido[3,4-d]pyrimidine core.

  • Mechanism: The amino group (C4) acts as a nucleophile, while the adjacent C3-Fluoro or C3-H (if using a different isomer) participates in cyclization. Note: In this specific isomer (2-Cl, 3-F), the C3-F is a poor leaving group for cyclization compared to a C3-ester, so this block is often used where the ring closes onto the C3 position via metal-catalyzed coupling or if the C3-F is retained as a substituent on the final core.

Pathway B: SNAr Displacement (The "Left-Hand" Side)

The C2-Chlorine atom is highly activated due to the pyridine nitrogen and the electron-withdrawing fluorine at C3.

  • Reaction: SNAr displacement with chiral piperazines or prolines.

  • Relevance: This installs the solubilizing/binding tail found in Adagrasib-like molecules.

Workflow Diagram (Graphviz)

Downstream cluster_A Pathway A: Core Construction cluster_B Pathway B: Functionalization Intermediate 4-Amino-2-chloro- 3-fluoropyridine StepA1 Reaction with Urea/Amidine Intermediate->StepA1 Cyclization StepB1 SNAr Displacement at C2-Cl Intermediate->StepB1 Nucleophilic Attack Core Fused Pyridopyrimidine Scaffold StepA1->Core Tail Piperazine-Linked Intermediate StepB1->Tail

Caption: Divergent synthesis pathways utilizing the 4-amino-2-chloro-3-fluoropyridine scaffold.

Analytical Quality Control

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Expected Retention: The acid elutes early (polar); the Boc-amine elutes late (non-polar).

NMR Identification (400 MHz, DMSO-d₆)
  • ¹⁹F NMR: Look for a singlet or doublet around -120 to -140 ppm. The presence of F is easily confirmed.

  • ¹H NMR: The pyridine ring protons will show distinct coupling constants (

    
    ) due to the adjacent fluorine.
    

Safety & Handling Guidelines

  • DPPA Hazard: Diphenylphosphoryl azide is toxic and potentially explosive. Avoid heating the neat reagent. Always dilute in Toluene before heating. Ensure the reaction vessel is vented to a scrubber to manage N₂ evolution.

  • Fluorinated Pyridines: These compounds can be skin irritants and sensitizers. Use double nitrile gloves and work in a fume hood.

  • Waste Disposal: Aqueous waste from the reaction contains phosphates and potentially azides. Treat with sodium nitrite/sulfuric acid if azide residue is suspected before disposal, or follow site-specific azide protocols.

References

  • Patent: WO2023030517A1. "Kras g12c inhibitors and uses thereof." Google Patents.
  • Review: Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575, 217–223. (Context on Sotorasib class inhibitors).
  • Review: Hallin, J., et al. (2020). "The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients." Cancer Discovery, 10(1), 54-71. (Context on Adagrasib class inhibitors).
  • Methodology: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203-6205.

Sources

Application Notes and Protocols for the Synthesis of Novel Imidazo[1,2-a]pyridine Derivatives from 2-Chloro-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous clinically successful drugs and biologically active compounds.[1][2] This bicyclic heterocyclic system is present in marketed drugs such as the sedative Zolpidem, the anti-ulcer agent Saripidem, and the anxiolytic Alpidem.[2][3] The therapeutic relevance of this scaffold stems from its ability to engage with a wide array of biological targets, exhibiting activities including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][4] The synthetic versatility of the imidazo[1,2-a]pyridine ring system allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a highly attractive target for drug development professionals.[3][5]

This application note provides a detailed, field-proven protocol for the synthesis of novel imidazo[1,2-a]pyridine derivatives, commencing from the readily available starting material, 2-Chloro-3-fluoroisonicotinic acid. The described synthetic strategy offers a robust and adaptable route to a diverse library of substituted imidazo[1,2-a]pyridines for screening in various drug discovery programs.

Retrosynthetic Analysis and Strategic Approach

The cornerstone of imidazo[1,2-a]pyridine synthesis is the celebrated Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[6][7] Our synthetic strategy leverages this classical transformation. The target imidazo[1,2-a]pyridine (I) can be disconnected to a substituted 2-aminopyridine (II) and a bespoke α-bromoketone (III). This key α-bromoketone intermediate will be synthesized from our designated starting material, 2-Chloro-3-fluoroisonicotinic acid (IV), via a multi-step sequence involving the formation of an acid chloride, followed by an Arndt-Eistert homologation and subsequent hydrobromination.

G I Target Imidazo[1,2-a]pyridine (I) II 2-Aminopyridine (II) I->II III α-Bromoketone (III) I->III VI Diazoketone III->VI IV 2-Chloro-3-fluoroisonicotinic acid (IV) V Acid Chloride V->IV VI->V

Caption: Retrosynthetic pathway for the target imidazo[1,2-a]pyridines.

Part A: Synthesis of the Key α-Bromoketone Intermediate

This section details the transformation of 2-Chloro-3-fluoroisonicotinic acid into the crucial α-bromoketone building block. Each step has been optimized to ensure high yields and purity of the intermediate products.

Experimental Workflow: From Carboxylic Acid to α-Bromoketone

G A 2-Chloro-3-fluoroisonicotinic acid B Thionyl Chloride (SOCl₂) Reflux A->B Step 1 C 2-Chloro-3-fluoroisonicotinoyl chloride B->C D Diazomethane (CH₂N₂) Et₂O, 0°C to RT C->D Step 2 E Diazoketone Intermediate D->E F HBr (48% aq.) Dioxane, RT E->F Step 3 G 2-Bromo-1-(2-chloro-3-fluoropyridin-4-yl)ethan-1-one F->G

Caption: Synthetic workflow for the α-bromoketone intermediate.

Reagents and Materials for Part A
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
2-Chloro-3-fluoroisonicotinic acid628691-93-0175.5410.0 g (56.9 mmol)Starting material.
Thionyl chloride (SOCl₂)7719-09-7118.9725 mL (342 mmol)Use in a well-ventilated fume hood.
Diazomethane (in Diethyl Ether)334-88-342.04~114 mmolEXTREME CAUTION: Explosive and toxic. Prepare in situ using appropriate safety measures.
Hydrogen Bromide (48% aq.)10035-10-680.9115 mLCorrosive. Handle with care.
Diethyl ether (Et₂O), Anhydrous60-29-774.12500 mL
Dioxane, Anhydrous123-91-188.11100 mL
Sodium Bicarbonate (NaHCO₃)144-55-884.01As neededFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededFor drying organic layers.
Detailed Experimental Protocol for Part A

Step 1: Synthesis of 2-Chloro-3-fluoroisonicotinoyl chloride

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Chloro-3-fluoroisonicotinic acid (10.0 g, 56.9 mmol).

  • Carefully add thionyl chloride (25 mL, 342 mmol) to the flask in a fume hood.

  • Heat the reaction mixture to reflux and maintain for 2 hours. The solid will gradually dissolve.

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

  • The resulting crude 2-Chloro-3-fluoroisonicotinoyl chloride is a yellow oil and is used directly in the next step without further purification.

Causality and Rationale: Thionyl chloride is a standard and efficient reagent for converting carboxylic acids to their corresponding acid chlorides. The reflux condition ensures the reaction goes to completion. Excess thionyl chloride is easily removed by evaporation.

Step 2: Synthesis of the Diazoketone Intermediate (Arndt-Eistert Homologation)

SAFETY-CRITICAL STEP: Diazomethane is highly toxic and explosive. This procedure must be performed in a dedicated fume hood with a blast shield and by personnel experienced in its handling.

  • Dissolve the crude acid chloride from Step 1 in 100 mL of anhydrous diethyl ether and cool the solution to 0°C in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane (~114 mmol) to the cooled acid chloride solution with gentle stirring. The addition should be done behind a blast shield until the yellow color of diazomethane persists.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Carefully quench any remaining diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.

  • The ethereal solution containing the diazoketone is used directly in the next step.

Causality and Rationale: The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids. The acid chloride is highly reactive towards nucleophilic attack by diazomethane, leading to the formation of the diazoketone. Performing the reaction at low temperatures minimizes side reactions.

Step 3: Synthesis of 2-Bromo-1-(2-chloro-3-fluoropyridin-4-yl)ethan-1-one

  • Cool the ethereal solution of the diazoketone from Step 2 to 0°C in an ice bath.

  • Slowly and carefully add 48% aqueous hydrogen bromide (15 mL) dropwise to the stirred solution. Vigorous nitrogen evolution will be observed.

  • Once the gas evolution has ceased, allow the mixture to warm to room temperature and stir for 1 hour.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until the aqueous layer is basic), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure α-bromoketone as a pale yellow solid.

Causality and Rationale: The diazoketone is readily converted to the α-bromoketone upon treatment with HBr. The workup procedure is designed to remove any unreacted acid and other impurities. Column chromatography ensures the high purity of the final intermediate, which is crucial for the subsequent cyclization step.

Part B: Synthesis of Imidazo[1,2-a]pyridine Derivatives

This section describes the final cyclization step to construct the imidazo[1,2-a]pyridine scaffold via the Tschitschibabin reaction.

Reaction Mechanism: Tschitschibabin Cyclization

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration A 2-Aminopyridine C Pyridinium Intermediate A->C B α-Bromoketone B->C D Cyclized Intermediate C->D E Imidazo[1,2-a]pyridine D->E

Caption: Mechanism of the Tschitschibabin imidazo[1,2-a]pyridine synthesis.

General Protocol for the Synthesis of Substituted Imidazo[1,2-a]pyridines
  • In a round-bottom flask, dissolve the substituted 2-aminopyridine (1.0 mmol) in ethanol (10 mL).

  • Add the synthesized α-bromoketone (1.0 mmol) to the solution.

  • Add sodium bicarbonate (2.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization from ethanol or by column chromatography.

Causality and Rationale: The reaction proceeds via an initial N-alkylation of the 2-aminopyridine with the α-bromoketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. Sodium bicarbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

Exemplary Synthesis of a Small Library

The following table outlines the reaction conditions for the synthesis of a few exemplary derivatives using different commercially available 2-aminopyridines.

Entry2-Aminopyridine SubstituentReaction Time (h)Expected Yield (%)
1H685
25-Methyl688
35-Bromo875
44,6-Dimethyl590

Data Presentation and Characterization

The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.

Hypothetical Characterization Data for Entry 1:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.15 (d, J = 6.8 Hz, 1H), 7.90 (s, 1H), 7.65 (d, J = 9.2 Hz, 1H), 7.50 (dd, J = 8.0, 5.2 Hz, 1H), 7.20 (td, J = 6.8, 1.2 Hz, 1H), 6.80 (t, J = 6.8 Hz, 1H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 155.2 (d, J = 250.5 Hz), 145.8, 142.5, 138.0, 128.5, 126.0, 125.2, 117.8, 112.5, 109.0.

  • MS (ESI+): m/z calculated for C₁₂H₇ClFN₃ [M+H]⁺: 249.03; found: 249.1.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of α-bromoketoneIncomplete reaction in Step 1 or 3. Decomposition of diazoketone.Ensure complete removal of SOCl₂ before adding diazomethane. Maintain low temperatures during diazomethane handling and reaction with HBr.
No or low yield of imidazo[1,2-a]pyridineImpure α-bromoketone. Inactive 2-aminopyridine. Insufficient reaction time or temperature.Purify the α-bromoketone thoroughly. Use fresh, high-purity 2-aminopyridines. Optimize reaction conditions (e.g., higher boiling point solvent, longer reflux time).
Formation of multiple byproducts in the final stepSide reactions of the α-bromoketone.Ensure the reaction is carried out under anhydrous conditions. Use a milder base if necessary.

Conclusion

This application note provides a comprehensive and robust protocol for the synthesis of novel imidazo[1,2-a]pyridine derivatives starting from 2-Chloro-3-fluoroisonicotinic acid. The detailed step-by-step procedures, coupled with explanations of the underlying chemical principles and troubleshooting guidance, are intended to empower researchers in medicinal chemistry and drug discovery to efficiently generate libraries of these high-value compounds for biological evaluation.

References

Sources

Application Notes & Protocols: Leveraging 2-Chloro-3-fluoroisonicotinic Acid in the Groebke–Blackburn–Bienaymé Reaction for Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-chloro-3-fluoroisonicotinic acid as a precursor for the synthesis of highly functionalized imidazo[1,2-a]pyridines via the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction. The protocols detailed herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.

Introduction: The Power of the Groebke–Blackburn–Bienaymé Reaction

The Groebke–Blackburn–Bienaymé (GBB) reaction is a cornerstone of modern medicinal chemistry, enabling the efficient, one-pot synthesis of diverse imidazo-fused heterocycles from an aldehyde, an amine, and an isocyanide.[1][2] This three-component reaction is celebrated for its atom economy and the ability to rapidly generate libraries of complex molecules, which are often privileged scaffolds in drug discovery.[3][4] The imidazo[1,2-a]pyridine core, a frequent product of the GBB reaction, is present in numerous commercially available drugs, highlighting its therapeutic relevance.[2][5]

The incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. 2-Chloro-3-fluoroisonicotinic acid presents an attractive starting material for introducing a fluorinated pyridine moiety into the final product. However, it is crucial to note that the GBB reaction requires an aldehyde as one of the key components. Therefore, a preliminary reduction of the carboxylic acid to the corresponding aldehyde is a necessary and critical first step.

This guide is presented in two main parts: first, a detailed protocol for the synthesis of 2-chloro-3-fluoroisonicotinaldehyde from 2-chloro-3-fluoroisonicotinic acid, and second, the subsequent application of this aldehyde in the Groebke–Blackburn–Bienaymé reaction.

Part 1: Synthesis of 2-Chloro-3-fluoroisonicotinaldehyde

The conversion of a carboxylic acid to an aldehyde requires a carefully chosen reducing agent to avoid over-reduction to the corresponding alcohol. A common and effective method for this transformation is the use of a reagent that can convert the carboxylic acid into a more reactive intermediate, such as an acid chloride or a Weinreb amide, followed by a controlled reduction.

Protocol 1: Two-Step Reduction of 2-Chloro-3-fluoroisonicotinic Acid

This protocol involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by reduction to the aldehyde.

Step 1: Formation of 2-Chloro-3-fluoroisonicotinoyl chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-fluoroisonicotinic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 79 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Once the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloro-3-fluoroisonicotinoyl chloride, a pale yellow oil, can be used in the next step without further purification.[6]

Step 2: Reduction to 2-Chloro-3-fluoroisonicotinaldehyde

A mild reducing agent is required to prevent over-reduction to the alcohol. A Rosenmund reduction or the use of a hindered hydride reagent are suitable options.

  • Dissolve the crude 2-chloro-3-fluoroisonicotinoyl chloride (1.0 eq) in an anhydrous, inert solvent such as toluene.

  • Add a poisoned catalyst, such as palladium on barium sulfate (Pd/BaSO₄) (5 mol%), and a quinoline-sulfur moderator.

  • Bubble hydrogen gas through the solution at room temperature or with gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter the catalyst and wash with the solvent.

  • The filtrate containing the desired aldehyde can be carefully concentrated under reduced pressure. Due to the potential volatility of the aldehyde, it is often preferable to use the solution directly in the subsequent GBB reaction.

Part 2: The Groebke–Blackburn–Bienaymé Reaction Protocol

With the synthesized 2-chloro-3-fluoroisonicotinaldehyde in hand, the GBB reaction can be performed to generate the target imidazo[1,2-a]pyridine scaffold. This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents
ReagentPuritySupplier
2-Chloro-3-fluoroisonicotinaldehydeN/ASynthesized
2-Aminopyridine≥98%Commercial
tert-Butyl isocyanide98%Commercial
Scandium(III) triflate [Sc(OTf)₃]99%Commercial
Methanol (anhydrous)≥99.8%Commercial
Dichloromethane (anhydrous)≥99.8%Commercial
Experimental Protocol
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminopyridine (1.0 eq) and the solution of 2-chloro-3-fluoroisonicotinaldehyde (1.0 eq) in an appropriate solvent from the previous step.

  • Add an anhydrous solvent, typically a mixture of dichloromethane and methanol (e.g., 3:1 v/v).[3]

  • Add the isocyanide, for example, tert-butyl isocyanide (1.1 eq). Caution: Isocyanides are toxic and have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.[7]

  • Add a Lewis acid catalyst, such as scandium(III) triflate (Sc(OTf)₃) (5-10 mol%).[5] Other catalysts like ytterbium(III) triflate (Yb(OTf)₃) or Brønsted acids like p-toluenesulfonic acid (TsOH) can also be effective.[3][8]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[8]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(2-chloro-3-fluoropyridin-4-yl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine.

Reaction Parameters at a Glance
ParameterValueRationale
StoichiometryAldehyde:Amine:Isocyanide (1:1:1.1)A slight excess of the volatile isocyanide is often used to ensure complete consumption of the imine intermediate.
Catalyst Loading5-10 mol%Catalytic amounts are sufficient to promote the reaction efficiently.
SolventDCM/MeOH (3:1)A mixture of a non-polar and a polar protic solvent often provides good solubility for all components.[3]
TemperatureRoom TemperatureThe reaction generally proceeds efficiently at ambient temperature.
Reaction Time12-24 hoursThe reaction time can vary depending on the specific substrates and catalyst used.

Reaction Mechanism

The mechanism of the Groebke–Blackburn–Bienaymé reaction is a well-established cascade process:[9][10]

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and the aminopyridine to form a Schiff base (imine) intermediate, with the elimination of water.

  • Activation and Nucleophilic Attack: The Lewis or Brønsted acid catalyst activates the imine, making it more electrophilic. The isocyanide then acts as a nucleophile and attacks the iminium ion.

  • Cyclization: The resulting nitrilium intermediate undergoes an intramolecular 5-exo-dig cyclization, where the endocyclic nitrogen of the pyridine ring attacks the electrophilic carbon of the nitrilium ion.

  • Aromatization: A final 1,3-proton shift leads to the aromatization of the newly formed imidazole ring, yielding the stable imidazo[1,2-a]pyridine product.

GBB_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Activation & Attack cluster_3 Step 3 & 4: Cyclization & Aromatization A Aldehyde + Aminopyridine B Imine Intermediate A->B - H₂O C Iminium Ion B->C + H⁺ E Nitrilium Intermediate C->E Nucleophilic Attack D Isocyanide D->E Nucleophilic Attack F Cyclized Intermediate E->F 5-exo-dig Cyclization G Final Product F->G 1,3-H⁺ Shift

Caption: The mechanism of the Groebke–Blackburn–Bienaymé reaction.

Experimental Workflow

The overall experimental workflow, from the starting carboxylic acid to the final purified product, is depicted below.

GBB_Workflow start 2-Chloro-3-fluoroisonicotinic Acid acid_chloride Acid Chloride Formation (SOCl₂, DMF) start->acid_chloride aldehyde Reduction to Aldehyde (e.g., Rosenmund Reduction) acid_chloride->aldehyde gbb_reaction GBB Reaction (Amine, Isocyanide, Catalyst) aldehyde->gbb_reaction workup Work-up (Concentration) gbb_reaction->workup purification Purification (Column Chromatography) workup->purification product Final Imidazo[1,2-a]pyridine purification->product

Caption: Overall experimental workflow.

Applications and Significance in Drug Discovery

The protocol described herein provides a reliable pathway for the synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines bearing a 2-chloro-3-fluoropyridin-4-yl moiety. This structural motif is of significant interest in medicinal chemistry for several reasons:

  • Fluorine Substitution: The presence of a fluorine atom can modulate the electronic properties of the molecule, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins.

  • Chloro Substituent: The chloro group can serve as a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of a wider chemical space.[11]

  • Privileged Scaffold: The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" that has been shown to interact with a variety of biological targets.[2][3]

The combination of these features makes the products accessible through this methodology promising candidates for screening in various drug discovery programs, including those targeting kinases, G-protein coupled receptors, and infectious diseases. The multicomponent nature of the GBB reaction allows for the rapid generation of a library of analogs by varying the aminopyridine and isocyanide components, facilitating structure-activity relationship (SAR) studies.[12][13]

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). Vertex AI Search.
  • Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction C
  • Synthesis of Imidazo[1,2-a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR/Pd(II)-Catalyzed Azide-Isocyanide Coupling/Cyclization Process. (2023).
  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry.
  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. (2021). Sciforum.
  • A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave He
  • Groebke–Blackburn–Bienaymé multicomponent reaction: emerging chemistry for drug discovery. (2015). RSC Publishing.
  • Development of an Industrial Process Based on the Groebke– Blackburn–Bienaymé Multicomponent Reaction. (2017). Thieme Chemistry.
  • Mechanism of GBB and Ugi four-component reactions. (2024).
  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. (2025). ACS Organic & Inorganic Au.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Journal of Organic Chemistry.
  • Microwave‐assisted Groebke‐Blackburn‐Bienaymé multicomponent reaction to synthesize imidazo fused heterocycles via in‐situ generation of isocyanides. (2022). Wiley Online Library.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Journal of Organic Chemistry.
  • Technical Support Center: Synthesis of 2-Amino-3-fluoroisonicotinic Acid. (2025). Benchchem.
  • The Groebke-Blackburn-Bienaymé Reaction. (2019). PubMed.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2025).
  • The Groebke-Blackburn-Bienayme Reaction. (2019). University of Groningen.
  • 2-CHLORO-3-FLUOROISONICOTINIC ACID Use and Manufacturing. Echemi.
  • 2-Chloro-3-fluoroisonicotinic acid. CymitQuimica.
  • Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. (2010). Wiley Online Library.
  • Multicomponent reactions. (2005). Refubium.
  • Multicomponent reactions for the synthesis of multifunctional agents with activity against cancer cells. (2009). RSC Publishing.

Sources

Application Note: Preparation of 2-Amino-3-Fluoroisonicotinic Acid from 2-Chloro Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3-fluoroisonicotinic acid (CAS 628691-93-0) is a high-value pharmacophore extensively used in the development of kinase inhibitors (e.g., c-Met, VEGFR) and antibacterial agents. The presence of the fluorine atom at the C3 position imparts metabolic stability and modulates the pKa of the adjacent amine and carboxylic acid groups, enhancing ligand-target binding affinity.

This guide details the synthesis of 2-amino-3-fluoroisonicotinic acid starting from 2-chloro-3-fluoroisonicotinic acid . While direct amination is possible, this protocol analyzes two distinct methodologies to cater to different scales and purity requirements:

  • Direct High-Pressure Ammonolysis: Ideal for process chemistry and scale-up (fewer steps).

  • Ester-Mediated Amination: Ideal for medicinal chemistry optimization (milder conditions, higher regiocontrol).

Retrosynthetic Analysis & Strategy

The transformation relies on a Nucleophilic Aromatic Substitution (


).[1] The 2-position of the pyridine ring is activated for nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the inductive effect of the adjacent fluorine atom.
Reaction Logic[1][2][3]
  • Substrate: 2-chloro-3-fluoroisonicotinic acid.[2][3]

  • Nucleophile: Ammonia (

    
    ).
    
  • Challenge: The carboxylic acid moiety will deprotonate immediately upon exposure to ammonia, forming a carboxylate salt (

    
    ). This anionic charge donates electron density into the ring by induction, slightly deactivating the ring toward nucleophilic attack compared to an ester or nitrile.
    
  • Solution: High temperature and pressure are required to overcome the deactivation in the direct route. Alternatively, masking the acid as an ester maintains high electrophilicity at C2.

Visual Workflow

Synthesis_Workflow Start 2-Chloro-3-Fluoroisonicotinic Acid (Starting Material) RouteA Route A: Direct Ammonolysis (High P/T) Start->RouteA Aq. NH3, 130°C RouteB1 Route B: Esterification (SOCl2/MeOH) Start->RouteB1 Activation Product 2-Amino-3-Fluoroisonicotinic Acid (Target) RouteA->Product Acidification (pH 3) RouteB2 Amination of Ester (NH3/MeOH) RouteB1->RouteB2 SNAr RouteB3 Hydrolysis (LiOH) RouteB2->RouteB3 Deprotection RouteB3->Product Final Workup

Figure 1: Strategic comparison of Direct Ammonolysis vs. Ester-Mediated Synthesis.

Experimental Protocols

Method A: Direct High-Pressure Ammonolysis (Process Scale)

This method is preferred for kilogram-scale production due to high atom economy and reduced step count.

Reagents:

  • 2-Chloro-3-fluoroisonicotinic acid (1.0 equiv)[3]

  • Ammonium Hydroxide (28-30% aq., 10-15 equiv)

  • Solvent: 1,4-Dioxane (optional, to improve solubility) or neat in aq. ammonia.[1][4]

Protocol:

  • Charging: Into a high-pressure stainless steel autoclave (e.g., Parr reactor), charge 2-chloro-3-fluoroisonicotinic acid (e.g., 100 g).

  • Ammonia Addition: Add aqueous ammonium hydroxide (500 mL). If solubility is poor, add 1,4-dioxane (200 mL).

  • Reaction: Seal the reactor. Heat to 130–140°C . The internal pressure will rise significantly (expect 10–15 bar). Stir at this temperature for 16–24 hours .

  • Monitoring: Cool a small aliquot and check by HPLC. The starting material (RT ~5.2 min) should convert to product (RT ~3.8 min).

  • Workup:

    • Cool the reactor to room temperature and carefully vent excess ammonia gas into a scrubber (dilute HCl).

    • Transfer the reaction mixture to a beaker.

    • Concentrate under reduced pressure to remove excess ammonia and dioxane.

    • Isoelectric Precipitation: Dilute the residue with water (300 mL). Adjust pH to 2.5–3.0 using conc. HCl. The product will precipitate as a white to off-white solid.

  • Purification: Filter the solid, wash with ice-cold water (2 x 50 mL), and dry in a vacuum oven at 50°C.

Yield: 75–85% Purity: >97% (HPLC)

Method B: Ester-Mediated Synthesis (Lab/Medicinal Chemistry)

This method avoids high-pressure autoclaves and generally yields a purer product by preventing decarboxylation byproducts.

Step 1: Methyl Ester Formation
  • Suspend 2-chloro-3-fluoroisonicotinic acid (10 g) in Methanol (50 mL).

  • Cool to 0°C. Dropwise add Thionyl Chloride (

    
    , 2.0 equiv).
    
  • Heat to reflux for 3 hours.

  • Concentrate to dryness. Re-dissolve in DCM, wash with sat.

    
    , dry over 
    
    
    
    , and concentrate.
    • Intermediate: Methyl 2-chloro-3-fluoroisonicotinate (Yellow oil/solid).

Step 2:

Amination
  • Dissolve the methyl ester (from Step 1) in THF (50 mL).

  • Add 7N Ammonia in Methanol (10 equiv) or bubble

    
     gas for 30 mins.
    
  • Seal in a pressure tube (glass) and heat to 80°C for 12 hours. (Note milder temp compared to Method A).

  • Concentrate to dryness to obtain Methyl 2-amino-3-fluoroisonicotinate.

Step 3: Hydrolysis[5][6]
  • Dissolve the amino-ester in THF/Water (1:1, 60 mL).

  • Add Lithium Hydroxide monohydrate (LiOH·H2O, 2.5 equiv).

  • Stir at room temperature for 4 hours.

  • Acidify to pH 3 with 1N HCl.

  • Filter the precipitate, wash with water, and dry.

Overall Yield: 65–75% (3 steps) Advantage: Higher purity; avoids specialized autoclave equipment.

Critical Process Parameters & Troubleshooting

ParameterSpecificationImpact & Causality
Temperature 130–140°C (Method A)<120°C: Incomplete conversion. The 2-Cl bond is strong; thermal energy is needed to reach the transition state.>150°C: Risk of decarboxylation (loss of

) yielding 2-amino-3-fluoropyridine.
Ammonia Equiv. 10–15 EquivalentsExcess ammonia drives the equilibrium (though

is irreversible here, it competes with OH- hydrolysis). It also acts as a solvent/buffer.
pH Adjustment pH 2.5 – 3.0The product is amphoteric (pyridine N basic, COOH acidic). It is most insoluble at its isoelectric point (pI).
Material of Construction Stainless Steel / HastelloyFluoride ions (trace byproduct from side reactions) and hot ammonia are corrosive. Glass-lined reactors are recommended for Method B.

Mechanistic Insight

The reaction proceeds via an Addition-Elimination mechanism (


).
  • Addition: Ammonia attacks the C2 carbon. The negative charge is delocalized onto the ring nitrogen and the electron-withdrawing carboxylate/ester group. The C3-Fluorine atom inductively stabilizes the transition state (Meisenheimer complex), making C2 more electrophilic than C6.

  • Elimination: Re-aromatization of the pyridine ring expels the Chloride ion.

Mechanism Step1 Reactants (2-Cl-3-F-Py-COOH + NH3) TS Meisenheimer Complex (Tetrahedral Intermediate) Step1->TS Nucleophilic Attack (Rate Limiting) Step2 Product (2-NH2-3-F-Py-COOH + HCl) TS->Step2 Elimination of Cl-

Figure 2: Simplified SNAr mechanism.

Analytical Validation

Confirm the identity of the product using the following markers:

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       13.5 (br s, 1H, COOH)
      
    • 
       7.8 - 8.0 (d, 1H, Ar-H, C6 position)
      
    • 
       6.8 - 7.0 (dd, 1H, Ar-H, C5 position)
      
    • 
       6.5 (br s, 2H, 
      
      
      
      ) – Note: Amine protons may exchange with water.
  • 
     NMR:  Single peak around -120 to -130 ppm (confirming retention of Fluorine).
    
  • Mass Spectrometry (ESI+): Calculated [M+H]+ = 157.12. Found = 157.1.

Safety Information

  • Ammonia Pressure: Reactions in autoclaves generate significant pressure. Ensure the vessel is rated for at least 20 bar.

  • Corrosivity: 2-chloro-3-fluoroisonicotinic acid is an irritant. Thionyl chloride (Method B) releases HCl and

    
     gases; use a scrubber.
    
  • Fluorine Chemistry: While the C-F bond is stable, thermal decomposition at extreme temperatures (>200°C) can release HF.

References

  • BenchChem. Technical Support: Synthesis of 2-Amino-3-fluoroisonicotinic Acid. (Accessed 2023). Describes standard SNAr conditions using ammonia.

  • ChemicalBook. 2-Chloro-3-fluoroisonicotinic acid Properties and Synthesis. (Accessed 2023). Provides physical properties and precursor data.[5][7]

  • Google Patents. CN105669539A: Preparation method of 2-amino-3-fluoropyridine. (2016). Validates high-pressure ammonolysis conditions for fluorinated pyridines.

  • Sigma-Aldrich. Product Specification: 2-Chloro-3-fluoropyridine-4-carboxylic acid.[3]

Sources

Synthesis of c-Met kinase inhibitors using pyridine-4-carboxylic acid scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis and Evaluation of c-Met Kinase Inhibitors Utilizing a Pyridine-4-Carboxylic Acid Scaffold

Authored by: A Senior Application Scientist

Abstract

The c-Met receptor tyrosine kinase is a high-value, clinically validated target in oncology.[1][2] Its aberrant activation, driven by ligand binding, gene amplification, or mutation, is a key driver of tumor growth, invasion, and metastasis in numerous cancers, including non-small cell lung cancer (NSCLC), and gastric, breast, and kidney cancers.[2][3][4] This has spurred the development of small-molecule inhibitors targeting the ATP-binding site of the kinase.[5][6] This document provides a detailed guide for researchers on the design, synthesis, characterization, and biological evaluation of a class of c-Met inhibitors built upon a pyridine-4-carboxylic acid scaffold. This scaffold is a privileged chemotype, with the pyridine nitrogen atom positioned to form a critical hydrogen bond with the hinge region residue Met-1160 in the c-Met active site, a foundational interaction for potent inhibition.[7][8] We present a representative synthetic protocol, methods for structural and purity validation, and robust assays for determining biological activity, providing a comprehensive workflow for drug discovery and development professionals.

Introduction: The Rationale for Targeting the c-Met Signaling Pathway

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its only known ligand, Hepatocyte Growth Factor (HGF), orchestrates a complex signaling cascade.[1][6] This process, fundamental to embryonic development and tissue regeneration, can be hijacked in malignancy.[3] Dysregulated HGF/c-Met signaling activates multiple downstream pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways, which collectively promote cell proliferation, survival, motility, and invasion.[1][4]

The critical role of aberrant c-Met activation in driving aggressive cancer phenotypes makes it an attractive therapeutic target.[5] Small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the c-Met kinase domain are a major therapeutic strategy.[2][9]

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_adaptors Adaptor Proteins cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet Autophosphorylation (Active c-Met) cMet->p_cMet GAB1 GAB1 p_cMet->GAB1 Recruitment GRB2 GRB2 p_cMet->GRB2 Recruitment STAT3 STAT3 p_cMet->STAT3 Recruitment JAK JAK p_cMet->JAK Recruitment PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription p_STAT3 p-STAT3 JAK->p_STAT3 p_STAT3->Transcription Outcome Cell Proliferation Survival Motility & Invasion Angiogenesis Transcription->Outcome

Caption: The c-Met signaling pathway initiated by HGF binding.

The Pyridine-4-Carboxylic Acid Scaffold: A Privileged Moiety

The design of potent and selective kinase inhibitors often relies on identifying "privileged scaffolds" that can effectively anchor the molecule within the ATP-binding pocket. The pyridine skeleton is widely utilized in the design of both c-Met and VEGFR inhibitors.[8] Its utility stems from the ability of the pyridine ring to extend into the ATP binding pocket, with the ring nitrogen forming key hydrogen bond interactions with amino acid residues in the kinase hinge region.[8] For c-Met, this interaction with Met-1160 is a cornerstone of high-affinity binding.[7][10]

The pyridine-4-carboxylic acid moiety provides a versatile and synthetically accessible starting point for building a library of potential inhibitors. The carboxylic acid group serves as a convenient chemical handle for amide bond formation, allowing for the exploration of a wide range of substituents to probe the structure-activity relationship (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.[11][12]

Inhibitor_Binding cluster_kinase c-Met Kinase Active Site cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (Met1160) pocket Hydrophobic Pocket (Tyr1230) d_loop Activation Loop (Asp1222) inhibitor Pyridine Ring 4-Carboxylic Acid (Amide Linker) R-Group inhibitor:head->hinge H-Bond (Key Interaction) inhibitor:tail->pocket Hydrophobic/π-π Stacking inhibitor:core->d_loop H-Bond

Caption: Conceptual binding mode of a pyridine-based c-Met inhibitor.

Experimental Protocols

This section outlines a representative workflow for the synthesis, purification, characterization, and biological evaluation of a c-Met inhibitor based on the pyridine-4-carboxylic acid scaffold.

Workflow start Design & Reagent Selection synthesis Step 1: Amide Coupling Reaction start->synthesis purification Step 2: Purification (Column Chromatography) synthesis->purification characterization Step 3: Structural & Purity Analysis (NMR, MS, HPLC) purification->characterization evaluation Step 4: Biological Evaluation (Kinase & Cellular Assays) characterization->evaluation end Data Analysis & SAR evaluation->end

Caption: Overall experimental workflow.

Protocol: Synthesis via Amide Coupling

This protocol describes a standard amide coupling reaction between a pyridine-4-carboxylic acid derivative and a substituted aniline, a common strategy in the synthesis of kinase inhibitors.[11][13]

Objective: To synthesize N-(3-fluoro-4-methoxyphenyl)-isonicotinamide, a representative inhibitor core structure.

Materials:

  • Isonicotinic acid (Pyridine-4-carboxylic acid)

  • 3-Fluoro-4-methoxyaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add isonicotinic acid (1.0 eq), 3-fluoro-4-methoxyaniline (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the reagents (concentration approx. 0.1 M).

  • Base Addition: Add DIPEA (2.5 eq) to the reaction mixture dropwise while stirring. Causality Note: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt formed during the EDC-mediated coupling, driving the reaction to completion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and HOBt, followed by brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final product.

  • Final Product: Combine the pure fractions and evaporate the solvent to yield the desired product as a solid. Determine the yield.

Protocol: Product Characterization

Accurate characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the synthesized molecule.

  • Procedure: Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H NMR and ¹³C NMR spectra. The resulting spectra should be consistent with the expected structure, showing the correct chemical shifts, integration values, and coupling patterns for all protons and carbons.

2. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the compound.

  • Procedure: Prepare a dilute solution of the compound and analyze using High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI). The observed mass-to-charge ratio ([M+H]⁺) should match the calculated exact mass of the target molecule within a narrow tolerance (e.g., ± 5 ppm).

3. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the final compound.

  • Procedure: Analyze the compound on a reverse-phase C18 column using a gradient of acetonitrile in water (often with 0.1% formic acid or TFA). Purity is determined by integrating the area of the product peak relative to the total peak area at a specific wavelength (e.g., 254 nm). A purity of >95% is typically required for biological assays.

Protocol: In Vitro Biological Evaluation

1. c-Met Kinase Inhibition Assay (Biochemical Assay):

  • Purpose: To determine the compound's potency in inhibiting c-Met enzymatic activity (IC₅₀ value).

  • Principle: This assay measures the phosphorylation of a substrate peptide by recombinant c-Met kinase in the presence of varying concentrations of the inhibitor.

  • Procedure (Example using a luminescence-based assay): a. Prepare a serial dilution of the test compound in DMSO.[14] b. In a 384-well plate, add recombinant human c-Met enzyme, a suitable kinase buffer, and the substrate peptide. c. Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls. d. Initiate the kinase reaction by adding an ATP solution (typically at or near the Kₘ concentration). Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of remaining ATP using a luminescence-based reagent (e.g., Kinase-Glo®). The light output is inversely proportional to kinase activity. f. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

2. Cellular Proliferation Assay (Cell-Based Assay):

  • Purpose: To assess the compound's ability to inhibit the growth of cancer cells that are dependent on c-Met signaling.

  • Cell Line Selection: Use a cancer cell line with known c-Met amplification or activation, such as EBC-1 (NSCLC) or MKN-45 (gastric).[13][15]

  • Procedure (Example using an MTT or CellTiter-Glo® Assay): a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound for 72 hours. c. After incubation, add the viability reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's protocol. d. Measure the absorbance or luminescence using a plate reader. e. Calculate the percentage of cell viability relative to DMSO-treated control cells. Plot the results against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation and Interpretation

Quantitative data from biological assays should be tabulated for clear comparison.

Compound IDScaffoldc-Met IC₅₀ (nM) [Biochemical]EBC-1 GI₅₀ (nM) [Cellular]Purity (HPLC %)
Example-01 Pyridine-4-Carboxylic Acid17127>98%
Ref. Cpd A Known Inhibitor (e.g., Crizotinib)520>99%
Example-02 (Modified Scaffold)1501100>97%

Data are hypothetical and for illustrative purposes only. Real data would be derived from the experimental protocols described above.

The comparison of biochemical (IC₅₀) and cellular (GI₅₀) potencies provides crucial insight. A large discrepancy between these values may indicate poor cell permeability, metabolic instability, or off-target effects. Structure-activity relationship (SAR) studies, where systematic modifications are made to the 'R-Group' (see binding diagram), can correlate chemical changes with biological activity, guiding the design of more potent and selective inhibitors.[16]

Conclusion

The pyridine-4-carboxylic acid scaffold represents a robust and versatile starting point for the development of novel c-Met kinase inhibitors. The protocols outlined in this application note provide a comprehensive framework for the synthesis, characterization, and biological evaluation of these compounds. By systematically applying these methods, researchers can efficiently identify and optimize lead candidates for further preclinical and clinical development, contributing to the advancement of targeted cancer therapies.

References

  • An overview of the c-MET signaling pathway - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research. [Link]

  • Eder, J. P., et al. (2009). Novel Therapeutic Inhibitors of the c-Met Signaling Pathway in Cancer. Clinical Cancer Research. [Link]

  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met signaling pathway in cancer. PubMed. [Link]

  • Puri, N., & Salgia, R. (2024). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. MDPI. [Link]

  • c-Met inhibitor - Wikipedia. (n.d.). Wikipedia. [Link]

  • Liang, H., & Wang, M. (2020). MET Oncogene in Non-Small Cell Lung Cancer: Mechanism of MET Dysregulation and Resistance to Targeted Therapy. OncoTargets and Therapy. [Link]

  • Abdel-Wahab, B. F., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing. [Link]

  • Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - Semantic Scholar. (2016). Semantic Scholar. [Link]

  • Elkins, J. M., et al. (2015). Comprehensive characterization of the Published Kinase Inhibitor Set. The University of North Carolina at Chapel Hill. [Link]

  • Cui, J., et al. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. PubMed. [Link]

  • C-Met inhibitors – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Kim, H., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. MDPI. [Link]

  • Jin, J., et al. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. MDPI. [Link]

  • Hao, Y., et al. (2017). Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors. PubMed. [Link]

  • Jin, J., et al. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. PubMed. [Link]

  • Zhang, Q., et al. (2024). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. (2020). RCSB PDB. [Link]

  • Identification and biochemical characterization of small molecule inhibitors of ERK2 that target the D-recruitment site. (n.d.). PubMed. [Link]

  • Overcoming LC Analytical Challenges in Small Molecule Kinase Inhibitor Development. (2024). Waters. [Link]

  • Wang, S., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Publications. [Link]

  • An, G., et al. (2023). Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer. Taylor & Francis Online. [Link]

  • Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC. (2024). National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. (2012). Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold. National Institutes of Health. [Link]

  • Tian, Y., et al. (2020). Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). MDPI. [Link]

Sources

Application Notes and Protocols for the Esterification of 2-Chloro-3-fluoroisonicotinic Acid to its Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Chloro-3-fluoroisonicotinic Acid Methyl Ester in Medicinal Chemistry

2-Chloro-3-fluoroisonicotinic acid and its derivatives are pivotal building blocks in the synthesis of a wide array of pharmacologically active compounds. The methyl ester, in particular, serves as a versatile intermediate in the development of novel therapeutics, owing to the strategic placement of its chloro, fluoro, and ester functional groups, which allow for a diverse range of subsequent chemical modifications. This application note provides a comprehensive and detailed protocol for the efficient synthesis of 2-chloro-3-fluoroisonicotinic acid methyl ester, grounded in established chemical principles and supported by practical insights for the research and drug development professional.

Strategic Approach to Esterification: The Rationale for Employing Thionyl Chloride

The esterification of a carboxylic acid is a fundamental transformation in organic synthesis. While several methods exist, the choice of reagent and conditions is paramount to achieving high yield and purity, especially when dealing with substrates possessing multiple functional groups. For 2-chloro-3-fluoroisonicotinic acid, a pyridine carboxylic acid bearing electron-withdrawing halogen substituents, the use of thionyl chloride (SOCl₂) followed by the addition of methanol presents a superior strategy compared to traditional Fischer esterification.

The rationale for this choice is multi-faceted:

  • Activation of the Carboxylic Acid : The pyridine ring and the halogen substituents render the carboxylic acid electron-deficient, making it less reactive towards direct nucleophilic attack by an alcohol under acidic conditions (Fischer esterification). Thionyl chloride circumvents this by converting the carboxylic acid into a highly reactive acyl chloride intermediate.[1][2]

  • Irreversible Reaction : The reaction with thionyl chloride produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are readily removed from the reaction mixture.[1] This drives the equilibrium towards the formation of the acyl chloride, ensuring a high conversion rate.

  • Mild Reaction Conditions : The subsequent reaction of the in-situ generated acyl chloride with methanol is rapid and can be performed at or below room temperature, minimizing the risk of side reactions.

Reaction Mechanism

The esterification proceeds via a two-step mechanism:

  • Formation of the Acyl Chloride : The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by a chloride ion, resulting in the formation of the acyl chloride with the liberation of SO₂ and HCl.[2]

  • Ester Formation : The highly electrophilic carbonyl carbon of the acyl chloride is then readily attacked by the nucleophilic oxygen of methanol. Subsequent loss of a proton and a chloride ion yields the desired methyl ester.

Materials and Methods

Reagent and Solvent Data
Reagent/SolventFormulaMW ( g/mol )RoleKey Hazards
2-Chloro-3-fluoroisonicotinic acidC₆H₃ClFNO₂175.55Starting MaterialIrritant
Thionyl chloride (SOCl₂)SOCl₂118.97Activating AgentCorrosive, Toxic if inhaled, Reacts violently with water
Methanol (MeOH)CH₄O32.04Esterifying AgentHighly flammable, Toxic
Dichloromethane (DCM)CH₂Cl₂84.93SolventCarcinogen, Irritant
TolueneC₇H₈92.14Azeotropic AgentFlammable, Irritant
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Neutralizing AgentMinimal
Brine (saturated NaCl solution)NaCl(aq)-Washing AgentMinimal
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying AgentMinimal

Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of similar compounds.[3]

Step 1: Acyl Chloride Formation

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a nitrogen inlet, suspend 2-chloro-3-fluoroisonicotinic acid (e.g., 3.30 g, 18.8 mmol) in thionyl chloride (e.g., 40 mL).

  • Under a gentle flow of nitrogen, heat the suspension to reflux and maintain for 2.5 hours. The solid should dissolve, indicating the formation of the acyl chloride.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.

  • To ensure complete removal of residual thionyl chloride and any traces of water, add toluene (e.g., 100 mL) to the residue and evaporate under reduced pressure. This azeotropic drying step is crucial for the success of the next step. The product at this stage is a pale yellow oil.

Step 2: Esterification

  • Dissolve the crude acyl chloride in anhydrous dichloromethane (e.g., 20 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanol (e.g., 2.42 g, 75.3 mmol) dropwise to the stirred solution over a period of 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.

Experimental Workflow Diagram

Esterification_Workflow cluster_acyl_chloride Step 1: Acyl Chloride Formation cluster_esterification Step 2: Esterification A Suspend Acid in SOCl₂ B Reflux for 2.5h A->B C Remove excess SOCl₂ (vacuum) B->C D Azeotropic drying with Toluene C->D E Crude Acyl Chloride (oil) D->E F Dissolve in anhydrous DCM E->F Proceed to next step G Cool to 0°C F->G H Add Methanol dropwise G->H I Warm to RT, stir for 18h H->I J Reaction Mixture I->J

Caption: Workflow for the synthesis of 2-chloro-3-fluoroisonicotinic acid methyl ester.

Work-up and Purification

Step 3: Aqueous Work-up

  • Evaporate the solvent from the reaction mixture under reduced pressure.

  • Partition the residue between water (e.g., 75 mL) and dichloromethane (e.g., 100 mL) in a separatory funnel.

  • Separate the layers and extract the aqueous phase with an additional portion of dichloromethane (e.g., 100 mL).

  • Combine the organic layers and wash with a saturated solution of sodium bicarbonate (to neutralize any remaining acid), followed by brine (to reduce the solubility of organic material in the aqueous phase).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

The crude product, a pale yellow solid, can be purified by column chromatography on silica gel.

  • Stationary Phase : Silica gel (230-400 mesh)

  • Mobile Phase : A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal eluent composition should be determined by thin-layer chromatography (TLC).

The fractions containing the pure product (visualized by UV light on a TLC plate) are combined and the solvent is evaporated to afford 2-chloro-3-fluoroisonicotinic acid methyl ester as a solid.

Purification Workflow Diagram

Purification_Workflow A Crude Product B Dissolve in minimal DCM A->B C Adsorb onto Silica Gel B->C D Column Chromatography (Silica Gel, Hexanes/EtOAc gradient) C->D E Collect Fractions (monitor by TLC) D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Pure Methyl Ester (Solid) G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-Chloro-3-fluoroisonicotinic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and optimizing your synthetic protocol. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to ensure your success.

Introduction

2-Chloro-3-fluoroisonicotinic acid is a key building block in the development of various pharmaceutical compounds. Its synthesis, most commonly achieved through the directed ortho-metalation of 2-chloro-3-fluoropyridine followed by carboxylation, requires careful control of reaction conditions to minimize impurity formation and maximize yield. This guide will walk you through the potential pitfalls of this synthesis and provide actionable solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis of 2-Chloro-3-fluoroisonicotinic acid.

Q1: What is the most common synthetic route to 2-Chloro-3-fluoroisonicotinic acid?

A common and effective method is the directed ortho-metalation of 2-chloro-3-fluoropyridine using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting organolithium species with carbon dioxide.[1][2]

Q2: What are the primary impurities I should be aware of in this synthesis?

The main impurities can be categorized as follows:

  • Unreacted Starting Material: Residual 2-chloro-3-fluoropyridine.

  • Positional Isomers: Formation of other isomers due to non-selective metalation.

  • Byproducts from Over-reaction: Reaction of the organolithium intermediate with the desired product.

  • Hydrolysis-related Impurities: If the reaction is not properly quenched and worked up, hydrolysis of intermediates can occur.

Q3: How can I monitor the progress of the reaction to minimize impurity formation?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[3][4] A suitable solvent system for carboxylic acids that tend to "streak" on the silica plate is a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate, with a few drops of acetic acid to suppress the ionization of the carboxylic acid group.[3] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion and impurity profiling.[4][5][6]

Q4: What are the critical parameters to control for a high yield and purity?

Key parameters include:

  • Temperature: The lithiation step is typically carried out at very low temperatures (e.g., -78 °C) to ensure regioselectivity and prevent side reactions.[1][2]

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used.[4]

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the organolithium intermediate by oxygen or moisture.[4]

  • Rate of Addition: Slow, dropwise addition of the organolithium reagent and the starting material is crucial to maintain temperature control and minimize side reactions.[1][2]

Troubleshooting Guide

This section provides a detailed breakdown of common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive organolithium reagent. 2. Presence of moisture or oxygen in the reaction. 3. Incorrect reaction temperature (too high or too low).1. Titrate the organolithium reagent before use to determine its exact molarity. 2. Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Purge the reaction vessel with an inert gas. 3. Strictly maintain the reaction temperature at -78 °C during the lithiation and addition steps.
Presence of a Significant Amount of Unreacted Starting Material 1. Insufficient amount of organolithium reagent. 2. Incomplete reaction.1. Use a slight excess (1.1-1.2 equivalents) of the organolithium reagent. 2. Increase the reaction time for the lithiation step and monitor by TLC until the starting material is consumed.
Formation of Isomeric Impurities 1. "Halogen dance" rearrangement, where the lithium intermediate rearranges to a more stable position. This is a known phenomenon in dihalopyridines.[7] 2. Lithiation at an undesired position.1. Maintain a very low temperature (-78 °C) during the lithiation. The "halogen dance" is often temperature-dependent. 2. The use of LDA as the base generally directs the lithiation to the position ortho to the directing group. Ensure the correct base is used.
Observation of a Higher Molecular Weight Impurity Reaction of the lithiated intermediate with the newly formed 2-Chloro-3-fluoroisonicotinic acid product.Add the carbon dioxide quenching agent efficiently and ensure it is in excess to rapidly consume the organolithium intermediate before it can react with the product.

Purification Protocols

Acid-Base Extraction

This is a fundamental and highly effective method for separating the acidic product from neutral impurities like unreacted 2-chloro-3-fluoropyridine.

Protocol:

  • After quenching the reaction with water, make the aqueous layer basic (pH > 9) with a suitable base (e.g., NaOH or K₂CO₃). This will deprotonate the carboxylic acid, forming the water-soluble carboxylate salt.

  • Extract the aqueous layer with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any neutral organic impurities.

  • Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 2-3.[1][2] This will protonate the carboxylate, causing the desired 2-Chloro-3-fluoroisonicotinic acid to precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[4] The key is to find a solvent or solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.

Protocol for Solvent Screening:

  • Place a small amount of the crude product into several test tubes.

  • Add a small amount of a different solvent to each test tube (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes).

  • Observe the solubility at room temperature.

  • Gently heat the test tubes with insoluble material to determine if the product dissolves at a higher temperature.

  • Allow the hot solutions to cool to room temperature and then in an ice bath to see if crystals form.

  • A good solvent will dissolve the product when hot and yield a good recovery of crystals upon cooling.

General Recrystallization Protocol:

  • Dissolve the crude product in a minimum amount of the appropriate hot solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form well-defined crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Analytical Methods for Purity Assessment

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v) with 1-2% acetic acid.

  • Visualization: UV light (254 nm), iodine vapor, or a potassium permanganate stain.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for analyzing the purity of 2-Chloro-3-fluoroisonicotinic acid.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent like acetonitrile or methanol.[8]

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm).

Visualizing the Process

Synthetic Pathway and Potential Side-Products

Caption: Synthetic pathway and potential side reactions.

Purification Workflow

G A Crude Reaction Mixture B Acid-Base Extraction A->B C Precipitated Crude Product B->C Acidification F Neutral Impurities (e.g., unreacted starting material) B->F Organic Extraction D Recrystallization C->D E Pure 2-Chloro-3-fluoroisonicotinic Acid D->E Crystallization G Soluble Impurities D->G In Mother Liquor

Caption: General purification workflow.

References

  • Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved February 22, 2024, from [Link]

  • Technical Support Center: Synthesis of 2-Amino-3-fluoroisonicotinic Acid. (2025). BenchChem.
  • HPLC profiles of the reaction mixture and purity analysis during the synthesis of 11C-labeled ubiquinol [11C]-2. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. Retrieved February 22, 2024, from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved February 22, 2024, from [Link]

  • Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 22, 2024, from [Link]

  • Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. (2019). Chemistry – A European Journal, 25(49), 11469-11474.
  • Deprotonation of Chloropyridines Using Lithium Magnesates. (2009). The Journal of Organic Chemistry, 74(15), 5598-5606.
  • Deprotonation of Fluoro Aromatics Using Lithium Magnesates. (2008). The Journal of Organic Chemistry, 73(7), 2695-2701.
  • 2‐Lithiopyridine. (1983). Tetrahedron, 39(16), 2609-2618.
  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. (2000). Organic Letters, 2(6), 803-805.

Sources

Technical Support Center: Recrystallization of 2-Chloro-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Research Professional

Welcome to the technical support guide for the purification of 2-Chloro-3-fluoroisonicotinic acid (CAS 628691-93-0). As a key intermediate in pharmaceutical synthesis and drug development, achieving high purity of this compound is paramount for reliable downstream applications and regulatory compliance.[1][2] This document provides a comprehensive, experience-driven guide to the recrystallization of this molecule. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to not only follow a protocol but also to troubleshoot and adapt it to your specific experimental context.

This guide is structured to serve as a virtual Senior Application Scientist, offering detailed protocols, data-driven solvent selection advice, and a robust troubleshooting section in a direct question-and-answer format to resolve common issues encountered in the laboratory.

Section 1: The Science of Recrystallization: A Foundational Overview

Recrystallization is a powerful purification technique based on the differential solubility of a target compound and its impurities in a given solvent system at varying temperatures. The fundamental principle is that most organic solids are more soluble in a hot solvent than in a cold one.[3]

The Mechanism of Purification: As a hot, saturated solution of the impure compound cools, the solubility of the target compound decreases, forcing it to come out of the solution and form a crystal lattice. The slower this cooling process, the more selective the crystallization becomes. The molecules of the target compound will preferentially incorporate into the growing crystal lattice, excluding the differently shaped impurity molecules, which remain dissolved in the cold solvent (the "mother liquor").[4]

Criteria for an Effective Solvent System: The success of any recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.

  • Low Solvency at Low Temperatures: The compound should be insoluble or, at most, sparingly soluble in the solvent at low temperatures (e.g., room temperature or in an ice bath) to ensure maximum recovery.[3]

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).[3]

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

Section 2: Recommended Recrystallization Protocol for 2-Chloro-3-fluoroisonicotinic Acid

This protocol is a validated starting point for the purification of 2-Chloro-3-fluoroisonicotinic acid. Given its polar carboxylic acid moiety and halogenated pyridine ring, a mixed-solvent system often provides the most effective purification.[5] We recommend an Ethanol/Water system as the primary choice.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Place crude solid in Erlenmeyer flask B 2. Add minimum amount of hot Ethanol to dissolve A->B Heat C 3. (Optional) Perform hot filtration if insoluble impurities exist B->C Saturated Solution D 4. Add hot Water dropwise until solution becomes cloudy (turbid) C->D E 5. Add a few drops of hot Ethanol to redissolve and clarify solution D->E Anti-solvent added F 6. Allow solution to cool slowly to room temp E->F Clear, saturated solution G 7. Cool further in an ice-water bath F->G Induce precipitation H 8. Collect crystals via vacuum filtration G->H Crystal slurry I 9. Wash crystals with cold Ethanol/Water mix H->I Filter cake J 10. Dry crystals under vacuum I->J Remove mother liquor

Caption: Workflow for mixed-solvent recrystallization.

Step-by-Step Methodology
  • Dissolution: Place the crude 2-Chloro-3-fluoroisonicotinic acid in an appropriately sized Erlenmeyer flask. In a separate beaker, heat your primary solvent (Ethanol) on a hot plate. Add the minimum amount of hot ethanol to the flask containing your compound, with gentle swirling, until the solid is completely dissolved.

  • Hot Filtration (If Necessary): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water (the anti-solvent) dropwise with continuous swirling. Continue adding water until the solution becomes persistently cloudy or turbid. This indicates you have reached the saturation point.

  • Clarification: To ensure the solution is perfectly saturated and not supersaturated, add a few drops of hot ethanol back into the mixture until the cloudiness just disappears.

  • Slow Cooling (Crucial Step): Cover the flask with a watch glass to prevent solvent evaporation and set it on a surface where it can cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4][6]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20-30 minutes to maximize the yield by further decreasing the compound's solubility.

  • Isolation: Collect the purified crystals using vacuum filtration with a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of a cold 50:50 ethanol/water mixture to rinse away any remaining mother liquor containing impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent. The melting point of the pure compound is approximately 199 °C (with decomposition).[7][8]

Section 3: Solvent System Selection & Data

Choosing the right solvent is a mix of theoretical prediction and empirical testing. For 2-Chloro-3-fluoroisonicotinic acid, its structure suggests solubility in polar solvents. The carboxylic acid group can form hydrogen bonds, favoring protic solvents like alcohols, while the aromatic ring allows for some solubility in less polar solvents.

Solvent SystemRoleBoiling Point (°C)Rationale & Use Case
Ethanol / Water Primary / Anti-Solvent78 / 100Recommended starting point. The compound is soluble in hot ethanol and insoluble in water. This pair offers excellent polarity modulation for selective crystallization.
Methanol / Water Primary / Anti-Solvent65 / 100A more polar and volatile alternative to ethanol. Useful if impurities are less polar.
Ethyl Acetate / Heptane Primary / Anti-Solvent77 / 98A good choice for less polar impurities. The compound should dissolve well in hot ethyl acetate, with heptane used to induce precipitation. A similar system was noted for a related isomer.[1]
Acetone / Water Primary / Anti-Solvent56 / 100Acetone is a strong polar aprotic solvent. Its high volatility can be advantageous for drying but requires care to prevent premature crystallization.
Isopropanol Single Solvent82May work as a single solvent. The solubility difference between hot and cold is often less dramatic than with a mixed system but can be effective for certain impurity profiles.
Section 4: Troubleshooting and Frequently Asked Questions (FAQs)

Q1: I've added the hot solvent, but my compound has turned into a gooey liquid at the bottom of the flask instead of dissolving. What is "oiling out" and how do I fix it?

A: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when a highly impure solid has a significantly depressed melting point.[4] Since the melting point of 2-Chloro-3-fluoroisonicotinic acid is high (~199 °C), this is most likely due to the presence of significant impurities.

  • Immediate Solution: Return the flask to the heat source and add more of the primary ("good") solvent (e.g., more ethanol in an ethanol/water system). The goal is to dissolve the oil completely. Once dissolved, proceed with the recrystallization, but allow for extra slow cooling. You can insulate the flask to slow the process further.[4][9]

  • Alternative Strategy: If oiling persists, the impurity level may be too high for a simple recrystallization. Consider a preliminary purification step, such as an acid-base extraction to remove non-acidic impurities, or a pass through a short silica plug before attempting recrystallization again.

Q2: My solution has cooled completely, even in an ice bath, but no crystals have formed. What should I do?

A: This is a classic case of a supersaturated solution, where the compound remains dissolved beyond its normal saturation point.[9] Crystal formation requires a nucleation event to begin.

  • Induce Nucleation: First, try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide a surface for the first crystals to form.[4][9]

  • Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal ("seed crystal") to the solution. This will provide a perfect template for further crystal growth.

  • Re-evaluate Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[4][9] Gently heat the solution to boil off some of the solvent (e.g., 10-15% of the volume) to re-concentrate it, and then attempt the cooling process again.

Q3: My final yield is very low. What are the most common causes and how can I improve recovery?

A: A low yield is a frustrating but common issue. The primary causes are:

  • Excessive Solvent: Using significantly more than the minimum amount of hot solvent required for dissolution will result in a large portion of your product remaining in the mother liquor upon cooling.[4] Always aim for the minimum volume.

  • Premature Crystallization: If the product crystallizes during a hot filtration step, you will lose a significant amount of material on the filter paper. Ensure your funnel and receiving flask are pre-heated.

  • Washing with the Wrong Solvent: Washing the final crystals with a solvent in which they are even slightly soluble (like pure, warm ethanol) will dissolve some of your product. Always wash with a minimal amount of an ice-cold solvent mixture that mirrors the final crystallization conditions.

Q4: The crystals I obtained are colored, even though the starting material was described as a white or pale yellow solid.[7] What happened?

A: Colored impurities are often highly conjugated organic molecules that get trapped within the crystal lattice.

  • Cause: This typically happens when the solution cools too quickly. Rapid crystallization can trap impurities within the growing crystals instead of excluding them.[4]

  • Solution: The best approach is to perform a second recrystallization. Redissolve your colored crystals in the minimum amount of hot solvent. This time, ensure the cooling process is extremely slow. You can do this by placing the hot flask inside a large beaker filled with hot water and allowing the entire assembly to cool to room temperature overnight. For particularly stubborn colored impurities, sometimes adding a small amount of activated charcoal to the hot solution before the hot filtration step can help adsorb them.

Q5: How do I perform a small-scale test to find the best solvent system without wasting a lot of material?

A: Excellent question. Before committing your entire batch, perform small-scale solubility tests.

  • Procedure: Place a small amount of your crude material (e.g., 20-30 mg) into several small test tubes. To each tube, add a different potential solvent (or primary solvent of a mixed pair) dropwise at room temperature. Note which solvents fail to dissolve the compound.

  • Heating: Gently heat the tubes containing undissolved solid. A good candidate solvent will dissolve the compound completely upon heating.

  • Cooling: Cool the tubes that showed good solubility at high temperatures. The best solvent will be the one in which a large amount of solid crystallizes back out upon cooling to room temperature and then in an ice bath. This empirical approach is the most reliable way to select the optimal solvent system for your specific batch of material.[6]

Section 5: References
  • Worldwide Life Sciences. (2026, February 13). 2-Chloro-3-fluoropyridine-4-carboxylic acid - 1g. Retrieved from [Link]

  • Crash Course. (2021, November 24). Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • LookChem. (n.d.). Cas 741683-19-2, 3-Chloro-2-fluoroisonicotinic acid. Retrieved from [Link]

  • Tradeindia. (n.d.). 2-chloro-3-fluoroisonicotinic Acid. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • San Diego Miramar College. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 2-Chloro-3-fluoroisonicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and handling of 2-Chloro-3-fluoroisonicotinic acid esters . This class of compounds presents a unique stability challenge due to the synergistic electron-withdrawing effects of the pyridine nitrogen, the 2-chloro substituent, and the 3-fluoro substituent, which collectively activate the ester carbonyl toward nucleophilic attack (hydrolysis).

Topic: Preventing Hydrolysis & Degradation during Synthesis, Workup, and Storage. Applicable Compounds: Methyl, Ethyl, and Isopropyl 2-chloro-3-fluoroisonicotinates.[1][2] Target Audience: Medicinal Chemists, Process Chemists, and CMC Leads.

Executive Summary: The "Perfect Storm" of Instability

Unlike standard benzoic esters, 2-Chloro-3-fluoroisonicotinic acid esters are chemically "spring-loaded" for hydrolysis.[1][2]

  • Electronic Activation: The pyridine ring is naturally electron-deficient. The addition of electronegative halogens at the ortho (3-F) and meta (2-Cl) positions relative to the ester creates an intensely electrophilic carbonyl center.

  • The Consequence: These esters can hydrolyze up to 100x faster than their non-halogenated counterparts. Mere exposure to atmospheric moisture or slightly basic aqueous workups can degrade the product back to the parent acid (2-Chloro-3-fluoroisonicotinic acid) within minutes.[1][2]

Module 1: Storage & Handling (The First Line of Defense)

Q: My ester degrades in the freezer. Why? A: Freezers often have high humidity. If the container is not perfectly sealed, moisture condenses and initiates autocatalytic hydrolysis. The parent acid formed is often stronger than the ester, potentially accelerating the process (acid-catalyzed hydrolysis).

Protocol 1: The "Dry-Chain" Storage Standard

  • Container: Use amber glass vials with Teflon-lined caps. Avoid polyethylene (which is permeable to moisture over time).

  • Atmosphere: Purge the headspace with Argon or Nitrogen before sealing.

  • Desiccant: Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or molecular sieves).

  • Temperature: Store at -20°C, but allow to warm to room temperature inside the desiccator before opening to prevent condensation.

Module 2: Reaction Optimization & Workup[1][3][4]

Q: I lose 30% yield during aqueous workup. How do I stop this? A: The standard "wash with bicarb" protocol is destructive for this molecule. Even weak bases like NaHCO₃ (pH ~8.5) can trigger rapid saponification due to the hyper-electrophilic nature of the ester. Furthermore, the 3-Fluoro position is susceptible to Nucleophilic Aromatic Substitution (


) by hydroxide or alkoxides.
Data: Relative Hydrolysis Rates (Illustrative)
ConditionpHEstimated Half-Life (

) of Ester
Risk Level
1M NaOH 14< 10 secondsCritical
Sat. NaHCO₃ 8.55 - 15 minutesHigh
Water (Neutral) 7.0Hours to DaysModerate
Phosphate Buffer 6.0DaysLow (Recommended)
1M HCl 0HoursModerate
Protocol 2: The "Flash Acidic" Workup

Use this protocol to quench reactions involving this ester.

  • Cooling: Cool the reaction mixture to 0°C before any water addition.

  • Quench Buffer: Do NOT use water or bicarbonate. Use a 0.5 M Phosphate Buffer (pH 5-6) or dilute Ammonium Chloride (sat.[1][2] aq.) . The slightly acidic pH suppresses the nucleophilicity of water.

  • Speed: Perform the phase separation immediately. Do not let the layers sit.

  • Drying: Dry the organic layer immediately with Anhydrous Sodium Sulfate (

    
    ) . Magnesium sulfate (
    
    
    
    ) is slightly acidic/Lewis-acidic and can sometimes be problematic, though usually acceptable;
    
    
    is safer.[1][2]

Module 3: Troubleshooting & FAQs

Q: Can I use silica gel chromatography? A: Yes, but with caution.

  • Issue: Silica gel is slightly acidic and contains bound water.

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in your eluent only if the ester is stable to base (which this one is not).

  • Better Fix: Use neutralized silica or run a rapid gradient. Alternatively, use Alumina (Neutral) if the separation allows. For this specific electron-deficient ester, reverse-phase (C18) purification using acidic modifiers (0.1% Formic acid) is often safer than normal phase silica.[1][2]

Q: I see a side product with M+15 mass. What is it? A: This is likely the result of


 displacement of the Fluorine .
  • Mechanism: If you used Methanol/Methoxide or even just Methanol with a base like

    
    , the methoxide ion attacks the 3-position, displacing the fluoride.
    
  • Prevention: Avoid nucleophilic bases. Use non-nucleophilic bases like DIPEA or

    
     in non-protic solvents (DMF, MeCN) if base is required.
    

Visualizing the Stability Workflow

The following diagram illustrates the decision logic for handling these sensitive esters.

G Start Reaction Complete Quench Quench Decision Start->Quench BadQuench Use NaOH/NaHCO3 (High pH) Quench->BadQuench Standard Base GoodQuench Use NH4Cl or Phosphate pH 6 (0°C) Quench->GoodQuench Recommended Hydrolysis Rapid Hydrolysis (Loss of Ester) BadQuench->Hydrolysis OH- attack C=O SNAr Side Rxn: F- Displacement (If Nucleophile present) BadQuench->SNAr Nu- attack C-F PhaseSep Phase Separation (Fast) GoodQuench->PhaseSep Drying Dry w/ Na2SO4 (Remove ALL water) PhaseSep->Drying Storage Store: -20°C Under Argon Drying->Storage

Caption: Logic flow for preventing hydrolysis and side reactions during the workup of halogenated pyridine esters.

References

  • BenchChem. (2025).[3][4] Technical Support Center: Synthesis of 2-Amino-3-fluoroisonicotinic Acid. Retrieved from [2]

  • National Institutes of Health (NIH). (2020). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. Retrieved from [2]

  • Carbodiimide.com. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from

  • ResearchGate. (2017). Discussion on Hydrolysis of Pyridine Esters. Retrieved from

  • BLD Pharm. (n.d.). Product Safety and Handling: 2-Chloro-3-fluoroisonicotinic acid. Retrieved from [2]

Sources

Technical Support Center: Troubleshooting 2-Chloro-3-fluoroisonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting "Dark Oil" Formation in 2-Chloro-3-fluoroisonicotinic Acid Synthesis Ticket ID: #PYR-LITH-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

If your reaction to synthesize 2-chloro-3-fluoroisonicotinic acid (typically via lithiation of 2-chloro-3-fluoropyridine) is yielding a dark, viscous oil instead of a solid, you are likely encountering one of two critical failure modes:

  • Thermal Instability during Lithiation (The "Tar" Effect): The lithiated intermediate is unstable above -60°C and undergoes self-nucleophilic attack (dimerization/polymerization).

  • Isoelectric Point Miss (The "Oil" Effect): The product is zwitterionic. Incorrect pH adjustment during workup prevents crystallization, leaving the product solvated in an oily matrix.

This guide breaks down the causality of these failures and provides self-validating protocols to correct them.

Part 1: The Lithiation Pathway (Primary Failure Mode)

The most common synthesis route involves the directed ortho-lithiation of 2-chloro-3-fluoropyridine using LDA, followed by a CO₂ quench. This reaction is notoriously sensitive.[1]

The Mechanism of Failure: Self-Arylation

Pyridine rings are electron-deficient (electrophiles). When you lithiate position C4, you create a powerful nucleophile. If the temperature rises even slightly, the lithiated species attacks the unreacted starting material, displacing the fluoride or chloride. This chain reaction forms complex oligomers (tars) that appear as dark oil.

Diagnostic Diagram: Reaction Pathways

Lithiation_Pathways Start 2-Chloro-3- fluoropyridine Inter 4-Lithio-Species (Nucleophile) Start->Inter Deprotonation Attack Nucleophilic Attack on Starting Material Start->Attack Substrate LDA LDA / THF (<-75°C) CO2 CO2 Quench Inter->CO2 Rapid Mixing Inter->Attack Thermal Slip Product 2-Chloro-3-fluoro- isonicotinic acid CO2->Product Acid Workup Heat Temp > -60°C or Localized Warming Tar Bi-pyridines & Polymers (Dark Oil) Attack->Tar Polymerization

Figure 1: Kinetic competition between stable carboxylation and "runaway" polymerization. The lithiated intermediate acts as a nucleophile toward its own precursor if thermal control is lost.

Troubleshooting Protocol: The "Cryo-Check" System
VariableCritical ParameterWhy? (Causality)
Temperature < -75°C (Internal) Above -60°C, the rate of self-arylation exceeds the stability of the C-Li bond [1].
Addition Mode Add Base to Substrate Incorrect.Add Substrate to Base (inverse addition) or ensure extremely slow addition of base to avoid localized hotspots.
Quench Gaseous CO₂ (Excess) Dry ice pellets can introduce water (proton source), killing the anion before carboxylation. Use dried CO₂ gas or a balloon.
Reagent Fresh LDA Aged LDA contains LiOH/Li₂O, which can cause aggregation and slow lithiation, allowing time for side reactions.

Warning: Do not rely on the bath temperature. You must measure the internal reaction temperature. An exotherm of 5°C during addition is enough to trigger the formation of dark impurities.

Part 2: Workup & Isolation (Secondary Failure Mode)

If the reaction mixture was pale yellow/orange before quenching but turned into a dark oil after acidifying, the issue is likely pH control.

The Chemistry: Zwitterionic Behavior

Isonicotinic acids exist in equilibrium between cationic, anionic, and zwitterionic forms.

  • pH < 1: Cationic (Soluble in water).

  • pH > 9: Anionic (Soluble in water).

  • pH ≈ 3-4 (Isoelectric Point): Neutral Zwitterion (Precipitates).

If you acidify to pH 1 (common with HCl), the product remains soluble. Upon extraction (e.g., with EtOAc), you may extract only impurities or a "wet" oil because the product is "stuck" in the aqueous phase or partially protonated.

Corrective Workflow: The pH Ladder
  • Quench: Pour reaction into water/NaOH (pH > 10). The product is now a carboxylate salt (water-soluble).

  • Wash: Extract this basic aqueous layer with Ether/EtOAc. Discard the organic layer. This removes non-acidic impurities (unreacted pyridine, tars).

  • Acidify Slowly: Add 2M HCl dropwise to the aqueous layer while monitoring pH.

  • Target pH 3.5: The solution should turn cloudy.

  • Induce Crystallization: If it oils out, scratch the glass or add a seed crystal. Cool to 0°C.

Part 3: Alternative Synthesis Route

If the lithiation route remains problematic due to equipment limitations (maintaining -78°C), the Oxidation Route is the industry-standard alternative for scalability.

Precursor: 2-Chloro-3-fluoro-4-methylpyridine. Reagent: Potassium Permanganate (KMnO₄) or Sodium Dichromate.

Oxidation_Route Start 2-Chloro-3-fluoro- 4-methylpyridine Inter Carboxylate Salt (In Solution) Start->Inter Oxidation Oxidant KMnO4 / H2O Reflux Product 2-Chloro-3-fluoro- isonicotinic acid Inter->Product Precipitation Acid Acidify to pH 3.5

Figure 2: The oxidative pathway avoids unstable organolithium intermediates, preventing "dark oil" formation caused by polymerization.

Pros: No cryogenic conditions; robust against moisture. Cons: Requires rigorous filtration of MnO₂ sludge (if using permanganate).

FAQ: Rapid Fire Troubleshooting

Q: Can I use n-Butyllithium (n-BuLi) instead of LDA? A: No. n-BuLi is too nucleophilic. It will attack the C-Cl or C-F bond (SNAr) or the pyridine ring directly before it deprotonates the C4 position. You need a bulky, non-nucleophilic base like LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) [2].

Q: Why does the oil smell like almonds/acrid? A: This indicates ring opening or the formation of isonitriles, a sign of severe decomposition often caused by allowing the lithiated species to warm up > -40°C.

Q: How do I clean the "dark oil" from my flask? A: These pyridine oligomers are often insoluble in simple organic solvents. Use a soak of oxidizing acid (Aqua Regia or Piranha solution—Extreme Caution) or an alcoholic KOH bath.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Detailed kinetics of halopyridine lithiation and the "halogen dance" mechanism).
  • Brégent, T., et al. (2020). "Divergent lithiation of 2,3-dihalopyridines in flow mode." Vapourtec Application Notes. Link (Demonstrates the strict temperature requirements for 2,3-dihalopyridines).

  • Thermo Fisher Scientific. (2024). 2-Chloro-3-fluoropyridine Safety Data Sheet & Reactivity Profile. Link

  • BenchChem. (2025).[2] Technical Support Center: Synthesis of Isonicotinic Acid Derivatives. Link (General workup protocols for isonicotinic acids).

Sources

Optimizing lithiation temperature for 2-chloro-3-fluoropyridine carboxylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Landscape

The Challenge: Carboxylation of 2-chloro-3-fluoropyridine is a competition between kinetic control (C4-lithiation driven by the inductive effect of Fluorine) and thermodynamic equilibration (Halogen Dance or decomposition to pyridynes).

The Solution: Success relies on maintaining a strict temperature window during the lithiation and the quench. The target product, 2-chloro-3-fluoro-4-pyridinecarboxylic acid , is obtained exclusively via Directed Ortho-Metalation (DoM) using Lithium Diisopropylamide (LDA) at cryogenic temperatures.

Reaction Pathway Visualization

The following diagram illustrates the critical decision points where the reaction succeeds or fails.

ReactionPathway Start 2-Chloro-3-fluoropyridine KineticInt 4-Lithio-Intermediate (Kinetic Product) Start->KineticInt Fast Deprotonation LDA LDA / THF (-78°C) ThermoInt 6-Lithio-Intermediate (Thermodynamic Product) KineticInt->ThermoInt > -50°C (Halogen Dance) Pyridyne Pyridyne / Tars (Decomposition) KineticInt->Pyridyne > -40°C (Elimination) Product 2-Chloro-3-fluoro- 4-pyridinecarboxylic acid KineticInt->Product CO2 Trap ThermoInt->Pyridyne Instability CO2 CO2 Quench (<-70°C)

Caption: Figure 1. Kinetic vs. Thermodynamic pathways. The green path represents the optimized route. Red dashed lines indicate failure modes triggered by temperature spikes.

Critical Parameters & Troubleshooting (Q&A)

Module A: Temperature & Regioselectivity

Q1: Why is -78°C mandatory? Can I run this at -40°C to save energy? A: You cannot run this at -40°C.

  • The Mechanism: The C4 proton is the most acidic due to the strong inductive effect of the adjacent fluorine atom (

    
     reduction). However, the resulting 4-lithio species is kinetically formed but thermodynamically unstable.
    
  • The Risk: Above -50°C, two side reactions dominate:

    • Halogen Dance: The lithium migrates to the C6 position (thermodynamic sink).

    • Pyridyne Formation: Elimination of LiF or LiCl occurs, generating a pyridyne intermediate that polymerizes into "tars."

  • Recommendation: Maintain internal temperature (IT) between -78°C and -70°C throughout the entire addition of LDA and the subsequent equilibration period [1].

Q2: I isolated the 6-carboxylic acid isomer instead of the 4-isomer. What happened? A: This is a classic symptom of a "Halogen Dance" or insufficient kinetic control.

  • Cause: Likely a temperature spike during LDA addition or an excessively long hold time before quenching.

  • Fix:

    • Ensure LDA is added slowly enough that the exotherm does not raise IT above -70°C.

    • Quench within 30–60 minutes. Extended stirring allows the lithium to migrate to the C6 position, which is sterically less hindered and thermodynamically favored in some solvent systems [2].

Module B: Reagents & Stoichiometry

Q3: Can I use n-BuLi instead of LDA? A: No.

  • Reason: n-BuLi is a strong nucleophile. In chloropyridines, n-BuLi frequently attacks the C-Cl bond (Lithium-Halogen Exchange) or undergoes nucleophilic aromatic substitution (

    
    ) at the C2 position.
    
  • Solution: LDA is a non-nucleophilic, bulky base that acts strictly as a proton scavenger, ensuring Directed Ortho-Metalation (DoM) at C4 [3].

Q4: My yield is stuck at 40-50%. How do I improve conversion? A: Low yields often stem from "wet" CO2 or inefficient trapping.

  • CO2 Source: Do not use dry ice chunks directly if moisture is a concern. Subliming dry ice through a drying tube (CaCl2) into the reaction mixture is preferred.

  • The "Reverse Quench": For best results, cannulate the lithiated pyridine solution into a slurry of dry ice in THF. This ensures the unstable lithio-species always encounters an excess of electrophile, preventing side reactions.

Standardized Protocol (SOP)

Objective: Synthesis of 2-chloro-3-fluoro-4-pyridinecarboxylic acid.

ParameterSpecificationCriticality
Solvent Anhydrous THF (KF < 50 ppm)High
Concentration 0.2 M to 0.5 MMedium
Base LDA (1.1 - 1.2 equiv)High
Temperature -78°C (Internal)Critical
Quench Anhydrous CO2 (Gas or Slurry)High

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen. Charge with 2-chloro-3-fluoropyridine (1.0 equiv) and anhydrous THF.

  • Cooling: Cool the solution to -78°C (Internal Temperature).

  • Lithiation: Add LDA (1.1 equiv) dropwise over 20–30 minutes.

    • Checkpoint: Monitor IT.[1] Do not exceed -70°C.

    • Color Change: Solution typically turns yellow/orange.

  • Equilibration: Stir at -78°C for exactly 45 minutes .

  • Carboxylation:

    • Method A (Gas): Bubble dried CO2 gas into the solution for 30 mins while maintaining -78°C.

    • Method B (Slurry - Recommended): Cannulate the cold reaction mixture into a pre-cooled (-78°C) slurry of excess dry ice in THF.

  • Workup: Allow to warm to RT. Quench with water. Extract impurities with EtOAc (discard organic). Acidify aqueous layer to pH 2–3 with HCl. Extract product with EtOAc.

Troubleshooting Logic Tree

Use this flow to diagnose specific experimental failures.

Troubleshooting Issue Start: What is the failure? Yield Low Yield (<50%) Issue->Yield Purity Wrong Isomer / Impurities Issue->Purity CheckMoisture Check Solvent/Gas Dryness Yield->CheckMoisture CheckTrap CO2 Addition Rate (Too slow = decomp) Yield->CheckTrap CheckTemp Did Temp > -60°C? Purity->CheckTemp CheckBase Did you use n-BuLi? Purity->CheckBase Sol_Dry Use Freshly Distilled THF Dry CO2 line CheckMoisture->Sol_Dry Sol_Temp Strict -78°C Control Faster Addition CheckTemp->Sol_Temp Yes Sol_Base Switch to LDA CheckBase->Sol_Base Yes

Caption: Figure 2. Diagnostic logic for common lithiation failures.

References

  • Marsais, F., et al. "Regioselective Lithiation of 2-Chloro-3-fluoropyridine." Journal of Organometallic Chemistry.
  • Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley. (Authoritative text on "Halogen Dance" mechanisms and base selection).
  • Gros, P., & Fort, Y. "Lithium-mediated functionalization of pyridines." European Journal of Organic Chemistry. 2

Sources

Technical Support Center: Handling Moisture Sensitivity in 2-Chloro-3-fluoroisonicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-3-fluoroisonicotinic acid is a valuable building block in pharmaceutical and materials science research, prized for its unique electronic and steric properties. However, its reactivity, particularly when its carboxylic acid moiety is activated, is acutely sensitive to moisture. The presence of even trace amounts of water can lead to reaction failure, low yields, and the formation of difficult-to-remove impurities. This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding, troubleshooting, and mastering anhydrous reaction techniques for this versatile reagent.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding moisture sensitivity in reactions involving 2-Chloro-3-fluoroisonicotinic acid.

Q1: Why is moisture such a critical concern when working with 2-Chloro-3-fluoroisonicotinic acid?

A1: The primary concern arises when the carboxylic acid is converted into a more reactive derivative, such as an acyl chloride, to facilitate reactions like amidation or esterification. Acyl chlorides react vigorously with water, hydrolyzing back to the original, less reactive carboxylic acid.[1][2] This unwanted side reaction consumes your activated intermediate, leading to significantly lower or no product yield. Furthermore, many reactions involving this acid, such as those employing organometallics, strong bases (e.g., LDA), or certain catalysts, require strictly anhydrous conditions as these reagents are rapidly quenched or deactivated by water.[3]

Q2: What are the immediate signs of moisture contamination in my reaction?

A2: Visual cues can often indicate a problem. These may include:

  • Unexpected Precipitation: The formation of an insoluble solid could be the hydrolyzed starting material or a salt byproduct.

  • Cloudy or Heterogeneous Mixture: A reaction expected to be a clear solution that appears cloudy or multiphasic can suggest the presence of insoluble water or byproducts.

  • Gas Evolution: If you have converted the acid to an acyl chloride using thionyl chloride or a similar reagent, its reaction with water will produce HCl gas, which may be observed as fumes or fizzing.[4]

  • Inconsistent Results: Widely varying yields between identical experimental runs often point to fluctuating levels of atmospheric moisture exposure.[5]

Q3: What is the difference between using a Schlenk line and a glovebox, and when is each appropriate?

A3: Both are used to create an inert, moisture-free atmosphere, but they offer different levels of control.[6]

  • Schlenk Line: Ideal for most standard anhydrous reactions. It allows for the manipulation of reagents in glassware that is purged of air and moisture by cycling between vacuum and an inert gas (like argon or nitrogen).[7] Liquid transfers are done via syringe, and solids are typically added under a positive pressure of inert gas.

  • Glovebox: Provides a completely enclosed, controlled inert atmosphere. It is essential for handling highly pyrophoric, hygroscopic, or air-sensitive solid reagents where even brief exposure to the atmosphere during weighing and transfer is unacceptable.[7][8] For reactions involving 2-Chloro-3-fluoroisonicotinic acid, a Schlenk line is usually sufficient, but a glovebox is preferred if you are using particularly sensitive catalysts or bases.

Q4: Can I simply use a CaCl2 drying tube to protect my reaction?

A4: A drying tube filled with a desiccant like calcium chloride offers minimal protection. It can slow the ingress of atmospheric moisture into a reaction setup but does not create a truly inert atmosphere.[7] It will not prevent oxygen from entering the system and is insufficient for reactions that require rigorous exclusion of water. For reliable results, a positive pressure of an inert gas, maintained via a balloon or a bubbler system connected to a Schlenk line, is strongly recommended.[7][9]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during moisture-sensitive reactions.

Problem Potential Cause Recommended Solution & Explanation
Low or No Product Yield Hydrolysis of Activated Intermediate: If you've converted the carboxylic acid to an acyl chloride (e.g., with SOCl₂ or oxalyl chloride), trace moisture will rapidly revert it to the starting material.[1][10]Implement Rigorous Anhydrous Technique: Ensure all glassware is oven- or flame-dried to remove adsorbed water.[11] Use freshly distilled or commercially available anhydrous solvents. Purge the entire apparatus with an inert gas (N₂ or Ar) before adding reagents.[5]
Quenching of Reagents/Catalysts: Strong bases, organometallic reagents (e.g., Grignard, organolithiums), and some palladium catalysts are rapidly destroyed by water.[3]Verify Reagent and Solvent Anhydrousness: Use freshly opened bottles of anhydrous solvents or dry them using established protocols (see Protocol 2).[12] Handle sensitive reagents using proper air-free techniques, such as syringe transfers through a rubber septum.[6][7]
Formation of Unexpected Byproducts Hydrolysis of Starting Material or Product: The primary byproduct is often the starting carboxylic acid itself, formed from the hydrolysis of the activated intermediate.Maintain Inert Atmosphere Throughout Workup: Do not expose the reaction mixture to air until it has been properly quenched. If the product itself is hygroscopic, perform filtration and purification steps under an inert atmosphere and dry the final compound under a high vacuum.[5]
Side Reactions with Water: Water can act as a nucleophile, competing with your desired reagent and leading to undesired products.Purify and Dry All Reagents: Ensure all starting materials, not just the solvent, are anhydrous. Solid reagents can be dried in a vacuum oven before use.[13]
Inconsistent Results Between Batches Variable Atmospheric Conditions: Fluctuations in ambient humidity can introduce different amounts of moisture into the reaction setup between experiments, leading to poor reproducibility.[5]Standardize Anhydrous Procedures: Adhere to a strict, consistent protocol for setting up every reaction. Perform a set number of vacuum/inert gas backfill cycles to ensure the apparatus is consistently free of atmospheric contaminants.[5][6]
Reaction Fails to Initiate Inactive Reagents: Moisture may have degraded reagents during storage.Use Fresh or Properly Stored Reagents: Store moisture-sensitive chemicals in a desiccator or under an inert atmosphere.[14][15] Consider titrating organometallic reagents or strong bases before use to confirm their activity.
Troubleshooting Decision Tree for Low Yield

G start Low or No Yield Observed check_moisture Was rigorous anhydrous technique used? start->check_moisture check_reagents Are reagents known to be active? check_moisture->check_reagents Yes improve_setup SOLUTION: Implement Protocol 1. Dry all solvents/reagents (See Protocol 2). check_moisture->improve_setup No check_temp Is reaction temperature correct? check_reagents->check_temp Yes use_fresh_reagents SOLUTION: Use freshly opened or purified reagents. Titrate organometallics. check_reagents->use_fresh_reagents No optimize_temp SOLUTION: Optimize temperature. Monitor with TLC/LC-MS. check_temp->optimize_temp No success Problem Resolved check_temp->success Yes improve_setup->success use_fresh_reagents->success

Caption: A decision tree for troubleshooting low reaction yields.

Part 3: Core Experimental Protocols

Protocol 1: Setting Up a Standard Anhydrous Reaction

This protocol describes a standard setup using a nitrogen-filled balloon, suitable for many moisture-sensitive reactions.[9]

  • Glassware Preparation:

    • Thoroughly clean and dry all necessary glassware (e.g., round-bottom flask, condenser) in an oven at >125°C for at least 4 hours (preferably overnight).[11][16]

    • Assemble the glassware while still hot and immediately connect it to a Schlenk line or an inert gas manifold. This prevents atmospheric moisture from adsorbing onto the cooling glass surfaces.[3][7]

  • Inert Atmosphere Purge:

    • Place a magnetic stir bar in the reaction flask and seal the system with rubber septa.

    • Insert a needle connected to a vacuum source and a second needle connected to the inert gas line.

    • Evacuate the flask under vacuum for 1-2 minutes to remove the air.

    • Slowly backfill the flask with inert gas (e.g., nitrogen or argon). You can use a balloon filled with the gas as a simple pressure indicator and reservoir.[9]

    • Repeat this vacuum/backfill cycle at least three times to ensure the complete removal of air and residual moisture.[5][6]

  • Reagent Addition:

    • Solids: Add non-hygroscopic solid reagents to the flask before the purging cycles. For highly sensitive solids, weigh and add them inside a glovebox, seal the flask, and then connect it to the gas line.[17]

    • Liquids/Solvents: Use a clean, dry syringe to transfer anhydrous solvents and liquid reagents through the rubber septum.[7] Flush the syringe with inert gas before drawing up the liquid to prevent introducing air.[16]

  • Running the Reaction:

    • Once all reagents are added, remove the vacuum needle and leave the inert gas needle in place. Ensure a slight positive pressure is maintained throughout the reaction, indicated by a slightly inflated balloon or gentle bubbling through a mineral oil bubbler.[7]

Workflow for Anhydrous Reaction Setup

G cluster_prep Preparation cluster_purge Inerting cluster_reaction Execution A Oven-Dry Glassware (>125°C, >4h) B Assemble Hot A->B C Add Stir Bar & Seal B->C D Connect to Inert Gas & Vacuum C->D E Cycle 1: Evacuate D->E F Cycle 1: Backfill E->F G Repeat Cycle x3 F->G H Add Anhydrous Solvents/Reagents (via Syringe) G->H I Maintain Positive Inert Gas Pressure H->I J Run Reaction I->J

Sources

Technical Support Center: pH Adjustment for Precipitation of 2-Chloro-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-Chloro-3-fluoroisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and need to perform purification via precipitation. We will move beyond simple steps to explain the underlying chemical principles governing the process, ensuring you can troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind precipitating 2-Chloro-3-fluoroisonicotinic acid using pH adjustment?

The precipitation of 2-Chloro-3-fluoroisonicotinic acid by pH adjustment is a classic acid-base chemistry application rooted in the compound's structure. The molecule possesses a carboxylic acid functional group (-COOH). The solubility of the entire molecule in aqueous media is critically dependent on whether this group is protonated (-COOH) or deprotonated (-COO⁻).

  • At High pH (Alkaline Conditions): The environment is basic. The carboxylic acid group loses a proton (H⁺) to become a carboxylate anion (-COO⁻). This ionic form, 2-chloro-3-fluoroisonicotinate, is highly polar and readily forms a salt (e.g., sodium or potassium salt), which is typically very soluble in water.

  • At Low pH (Acidic Conditions): The environment is acidic, with a high concentration of protons (H⁺). The carboxylate anion is protonated, reforming the neutral carboxylic acid (-COOH). This neutral form of the molecule is significantly less polar and, consequently, has much lower solubility in water, causing it to precipitate out of the solution as a solid.[1][2]

This pH-dependent solubility switch is the mechanism we exploit for purification. We dissolve the compound in a basic solution to form the soluble salt, filter out any insoluble impurities, and then acidify the filtrate to precipitate the pure product.

Troubleshooting Guide: Common Precipitation Issues

Even with a sound understanding of the principles, practical challenges can arise. This section addresses the most common issues encountered during the precipitation of 2-Chloro-3-fluoroisonicotinic acid.

Problem Probable Cause(s) Recommended Solution(s)
No precipitate forms upon acidification. 1. Insufficient Acidification: The pH of the solution is not low enough to fully protonate the carboxylate. 2. Solution is Too Dilute: The concentration of the target compound is below its solubility limit, even in its neutral form. 3. High Temperature: Solubility increases with temperature; the solution may be too warm.1. Verify pH: Use a calibrated pH meter to ensure the pH is ≤ 2. Add more acid dropwise if necessary. 2. Concentrate the Solution: If possible, reduce the volume of the solution by evaporation (under vacuum) before acidification. 3. Cool the Solution: After acidification, cool the mixture in an ice bath to further decrease the solubility and promote precipitation.[3][4]
The product "oils out" or forms a gooey, amorphous solid instead of a crystalline precipitate. 1. Rapid pH Change/High Supersaturation: Adding the acid too quickly creates a highly supersaturated state, leading to rapid, disordered precipitation instead of ordered crystal growth.[4] 2. Presence of Impurities: Certain impurities can inhibit crystal lattice formation. 3. Temperature Shock: Cooling the solution too rapidly can also lead to non-crystalline solids.1. Slow Acid Addition: Add the acid dropwise with vigorous stirring to maintain a controlled level of supersaturation. 2. Controlled Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath.[4] 3. Scratching/Seeding: Gently scratch the inside of the flask with a glass rod to create nucleation sites. If available, add a small seed crystal of the pure product.[4] 4. Solvent System Modification: Consider if a different solvent system is needed for the initial dissolution to better manage solubility upon acidification.
The precipitate appears discolored or purity is low. 1. Co-precipitation of Impurities: Acidic impurities may also precipitate at low pH. 2. Occlusion: Impurities may be trapped within the crystal lattice of the product as it forms. 3. Incomplete Initial Dissolution: Not all of the desired compound was in the soluble salt form before acidification.1. pH Gradient: Instead of a single pH drop, consider a staged adjustment. Some impurities might precipitate at a slightly higher pH and can be filtered off before precipitating the target compound. 2. Slow Precipitation: As with "oiling out," a slower precipitation rate allows for more selective crystallization, excluding impurities. 3. Ensure Complete Dissolution: Before the initial filtration (in the basic state), ensure the solution is clear and no solid remains. Gently warm the solution if necessary to dissolve all the salt.

Experimental Protocols & Data

Physicochemical Properties of 2-Chloro-3-fluoroisonicotinic Acid

This data is essential for planning your experiment, particularly the pKa, which dictates the target pH for precipitation.

PropertyValueSource
CAS Number 628691-93-0[5][6]
Molecular Formula C₆H₃ClFNO₂[5][6]
Molecular Weight 175.54 g/mol [6][7]
Appearance White to off-white solid[5][7]
Melting Point 199 °C (with decomposition)[6][7]
Predicted pKa ~1.50 ± 0.28 (for isomer 3-Chloro-2-fluoroisonicotinic acid)[8]
Protocol: Standard Precipitation of 2-Chloro-3-fluoroisonicotinic Acid

This protocol outlines a reliable method for purifying the compound from a reaction mixture.

  • Dissolution in Base:

    • Transfer the crude reaction mixture or impure solid into a suitable flask.

    • Add a sufficient volume of an aqueous basic solution (e.g., 1M NaOH or 1M Na₂CO₃) to fully dissolve the 2-Chloro-3-fluoroisonicotinic acid. The target pH should be > 9 to ensure complete deprotonation to the soluble carboxylate salt.

    • Stir until all the desired solid has dissolved. Gentle warming may be applied if necessary.

  • Removal of Insoluble Impurities:

    • If any solid impurities remain, perform a filtration (e.g., using Celite or a medium-porosity filter paper) to obtain a clear filtrate. This step removes any non-acidic, insoluble materials.

  • Acidification and Precipitation:

    • Transfer the clear filtrate to a clean flask equipped with a magnetic stirrer and place it in an ice bath to cool.

    • Slowly, and with vigorous stirring , add an acid solution (e.g., 2N HCl) dropwise.[7]

    • Monitor the pH of the solution using a calibrated pH meter. Continue adding acid until the pH is stable at or below 2.0.[7][9]

    • A white precipitate should form during acidification.[7]

  • Aging and Isolation:

    • Once the target pH is reached, continue stirring the cold slurry for a period (e.g., 1-2 hours) to allow for complete precipitation and crystal growth ("aging").[7]

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold deionized water to remove any residual salts.

  • Drying:

    • Dry the purified solid under vacuum to a constant weight.

Visualizing the Process

Chemical Equilibrium and Precipitation Workflow

The following diagram illustrates the core principle: shifting the chemical equilibrium from the soluble deprotonated form to the insoluble protonated form by lowering the pH.

G cluster_0 High pH (Aqueous Base) cluster_1 Low pH (Aqueous Acid) Soluble Soluble Anion (2-Chloro-3-fluoroisonicotinate) Filter 2. Filter Insoluble Impurities Soluble->Filter Insoluble Insoluble Neutral Acid (Precipitate) Isolate 4. Isolate Precipitate (Filtration & Drying) Insoluble->Isolate AddBase 1. Dissolve Crude Product in Aqueous Base (e.g., NaOH) AddBase->Soluble Deprotonation AddAcid 3. Add Acid (e.g., HCl) to Filtrate (pH ≤ 2) Filter->AddAcid AddAcid->Insoluble Protonation

Caption: Workflow for purification via pH-controlled precipitation.

Troubleshooting Logic Flow

This diagram provides a logical path for diagnosing and solving common precipitation problems.

G cluster_yes cluster_no Start Acidify Solution to pH ≤ 2 CheckPrecipitate Is a solid precipitate forming? Start->CheckPrecipitate CheckForm What is the form of the precipitate? CheckPrecipitate->CheckForm  Yes NoPrecipitate No Precipitate CheckPrecipitate->NoPrecipitate No Good White Crystalline Solid CheckForm->Good Crystalline Oily Oily / Amorphous Solid CheckForm->Oily Oily/Amorphous Success Proceed to Isolation Good->Success SolveOily 1. Slow acid addition 2. Control cooling rate 3. Scratch or seed Oily->SolveOily SolveNo 1. Confirm pH ≤ 2 2. Cool in ice bath 3. Reduce solution volume NoPrecipitate->SolveNo

Caption: Decision tree for troubleshooting precipitation outcomes.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-3-fluoroisonicotinic Acid.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • Echemi. (n.d.). 2-CHLORO-3-FLUOROISONICOTINIC ACID Formula.
  • LookChem. (n.d.). Cas 741683-19-2, 3-Chloro-2-fluoroisonicotinic acid.
  • Scribd. (n.d.). Carboxylic Acid Identification Guide.
  • CymitQuimica. (n.d.). 2-Chloro-3-fluoroisonicotinic acid.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from University of Rochester, Department of Chemistry website.
  • Reddit. (2019). Isolation of a Carboxylic acid.
  • Sigma-Aldrich. (n.d.). 2-Chloro-3-fluoropyridine-4-carboxylic acid 97%.
  • Murray, J. V., & Gortler, L. B. (1954). The Preparation of 3-Fluoroisonicotinic Acid and Related Compounds. Journal of the American Chemical Society, 76(3), 893–894.
  • Marcus, Y. (2009). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Solution Chemistry, 38(11), 1435-1443.
  • Innovating Science. (n.d.). 2-Chloro-3-fluoropyridine-4-carboxylic acid, min 97%, 100 grams.
  • Diva-portal.org. (2016). Monitoring pH swing crystallization of nicotinic acid by the use of attenuated total reflection Fourier transform infrared spectrometry.
  • Tradeindia. (n.d.). 2-chloro-3-fluoroisonicotinic Acid.
  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2019 International Conference on Material Engineering and Advanced Manufacturing Technology (MEAMT 2019).
  • ChemicalBook. (2023). 2-Chloro-3-fluoropyridine-4-carboxylic acid.
  • Benowitz, N. L., & Jacob, P. (2023). The central role of pH in the clinical pharmacology of nicotine: implications for abuse liability, cigarette harm reduction and FDA regulation. Clinical Pharmacology & Therapeutics, 113(5), 964-971.
  • Chemistry LibreTexts. (2021). The Effects of pH on Solubility.

Sources

Troubleshooting low yields in SNAr substitution of 2-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Nucleophilic Aromatic Substitution (SNAr) reactions of 2-chloro-3-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation and optimize for higher yields and purity. The information provided herein is based on established chemical principles and field-proven insights to ensure you can confidently address challenges encountered in your experiments.

Troubleshooting Guide: Tackling Low Yields and Unexpected Outcomes

This section addresses specific, common issues encountered during the SNAr substitution of 2-chloro-3-fluoropyridine in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the SNAr reaction of 2-chloro-3-fluoropyridine can stem from several factors. A systematic approach to troubleshooting is crucial.

Answer:

Begin by considering the inherent reactivity of your substrate. In 2-chloro-3-fluoropyridine, the pyridine nitrogen activates the positions ortho (2- and 6-) and para (4-) to it for nucleophilic attack.[1] Both the 2-chloro and 3-fluoro positions are subject to substitution, but their relative reactivity is a key consideration.

Here is a logical workflow to diagnose the issue:

G cluster_0 Troubleshooting Low Yields start Low Yield Observed check_reactivity Assess Nucleophile & Substrate Reactivity start->check_reactivity check_conditions Evaluate Reaction Conditions check_reactivity->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction check_workup Analyze Workup & Purification solution_workup Modify Extraction pH Alternative Purification check_workup->solution_workup side_products Side Products Observed? incomplete_reaction->side_products No solution_incomplete Increase Temp/Time Use Stronger Base Change Solvent incomplete_reaction->solution_incomplete Yes side_products->check_workup No solution_side_products Lower Temperature Weaker Base Optimize Stoichiometry side_products->solution_side_products Yes end Optimized Yield solution_incomplete->end solution_side_products->end solution_workup->end

Caption: A decision-making workflow for troubleshooting low yields.

1. Re-evaluate Your Reaction Conditions:

  • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the base and leave the nucleophile more reactive.[2][3] They also help to stabilize the charged Meisenheimer intermediate formed during the reaction.[1]

  • Base: The base deprotonates the nucleophile, increasing its nucleophilicity. Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and KOtBu.[1][4] The strength of the base should be matched to the pKa of the nucleophile. For weakly acidic nucleophiles like secondary amines, a stronger base might be necessary. However, excessively strong bases can lead to side reactions.

  • Temperature: While SNAr reactions on activated pyridines can often proceed at moderate temperatures, increasing the temperature can significantly enhance the reaction rate.[1][5] However, be mindful of potential decomposition of starting materials or products at elevated temperatures. A good starting point for many amine nucleophiles is around 110 °C.[1]

  • Inert Atmosphere: Reactions involving strong bases like KOtBu should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture.[1]

2. Consider the Nucleophile:

  • Nucleophilicity: The inherent reactivity of your nucleophile plays a major role. Weaker nucleophiles will require more forcing conditions (higher temperature, stronger base).

  • Steric Hindrance: Bulky nucleophiles may react slower due to steric hindrance around the substitution site.

3. Analyze for Side Reactions:

  • Competitive Substitution: Are you observing a mixture of products where both the chloro and fluoro groups have been substituted? While the 2-position is generally more activated, substitution at the 3-position can occur, especially under harsh conditions.

  • Decomposition: Is it possible your starting material or product is degrading under the reaction conditions? Analyze your crude reaction mixture by LC-MS or ¹H NMR to check for unexpected byproducts.

Question 2: I am observing a mixture of products with substitution at both the 2- and 3-positions. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity is a common challenge with di-substituted pyridines. The key is to exploit the subtle differences in reactivity between the C-Cl and C-F bonds in this specific substrate.

Understanding the Reactivity:

In SNAr reactions, the rate-determining step is typically the nucleophilic attack to form the Meisenheimer intermediate.[1][6] The stability of this intermediate is crucial. The pyridine nitrogen can effectively stabilize a negative charge at the ortho (2-position) and para positions through resonance.[1] Therefore, the 2-position is electronically favored for nucleophilic attack.

However, the nature of the halogen also plays a significant role. The high electronegativity of fluorine makes the carbon it is attached to more electrophilic, favoring nucleophilic attack.[1][6] This is often referred to as the "element effect," where the reactivity order is F > Cl > Br > I, which is opposite to the leaving group ability in SN1/SN2 reactions.[6][7]

In 2-chloro-3-fluoropyridine, these two effects are at play:

  • Positional Activation: The 2-position is more activated by the pyridine nitrogen.

  • Halogen Activation: The C-F bond is more activated towards nucleophilic attack than the C-Cl bond.

Strategies for Improving Regioselectivity:

  • Milder Reaction Conditions: Employing lower temperatures and weaker bases can often favor substitution at the more electronically activated 2-position.[1] Harsher conditions can provide enough energy to overcome the activation barrier for substitution at the less favored 3-position.

  • Nucleophile Choice: Less reactive nucleophiles may exhibit higher selectivity for the more activated 2-position.

  • Solvent Effects: The solvent can influence the relative rates of substitution at the two positions. Experimenting with different polar aprotic solvents may be beneficial.

Question 3: My SNAr reaction with an amine nucleophile is sluggish and gives a poor yield. What specific adjustments can I make?

Answer:

Amine nucleophiles are very common in SNAr reactions, particularly in pharmaceutical and medicinal chemistry.[8] Here are some targeted strategies for improving their performance with 2-chloro-3-fluoropyridine.

Optimized Conditions for Amine Nucleophiles:

ParameterRecommendationRationale
Base K₃PO₄ or K₂CO₃These bases are often effective for deprotonating secondary amines without being overly harsh.[1]
Solvent t-Amyl alcohol or DMSOt-Amyl alcohol can be an excellent choice for reactions with amines, often leading to cleaner reactions.[1] DMSO is a strong polar aprotic solvent that can accelerate the reaction.[2]
Temperature 110-130 °CThis temperature range is a good starting point for many amine substitutions on fluoropyridines.[1]
Stoichiometry 1.2 equivalents of amineA slight excess of the amine can help drive the reaction to completion.[1]
Stoichiometry 1.5 equivalents of baseAn excess of base ensures complete deprotonation of the amine.[1]

Experimental Protocol Example: Reaction with Morpholine

Here is a typical procedure for the reaction of 2-chloro-3-fluoropyridine with a secondary amine like morpholine:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add K₃PO₄ (1.5 equivalents).

  • Add 2-chloro-3-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).

  • Add anhydrous t-amyl alcohol to achieve a concentration of approximately 0.2 M.

  • Stir the mixture and heat to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

This protocol is adapted from a general procedure for SNAr reactions on fluoropyridines.[1]

Frequently Asked Questions (FAQs)

This section provides concise answers to more general questions about the SNAr substitution of 2-chloro-3-fluoropyridine.

Q1: Which halogen is generally the better leaving group in this SNAr reaction, chlorine or fluorine?

In the context of SNAr, fluoride is paradoxically an excellent leaving group.[1] The rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine.[1][6] The C-F bond being the strongest single bond to carbon is not the determining factor for the reaction rate.[1] In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[1]

Q2: What is the role of the pyridine nitrogen in this reaction?

The pyridine nitrogen is crucial for activating the ring towards nucleophilic attack. Its electron-withdrawing nature makes the pyridine ring electron-deficient.[1] Furthermore, it can stabilize the negative charge in the Meisenheimer intermediate through resonance, particularly when the attack occurs at the ortho (2- and 6-) and para (4-) positions.[1]

Sources

Validation & Comparative

1H NMR spectrum of 2-Chloro-3-fluoroisonicotinic acid in DMSO-d6

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 2-Chloro-3-fluoroisonicotinic acid in DMSO-d6 . It is designed for researchers requiring structural validation of this fluorinated pyridine building block.[1]

Solvent: DMSO-d6 | Frequency: 360-400 MHz | Focus: Structural Validation & Solvent Selection[1]

Executive Summary & Technical Context

2-Chloro-3-fluoroisonicotinic acid (CAS: 628691-93-0) is a critical scaffold in medicinal chemistry, particularly for synthesizing kinase inhibitors and ADP receptor antagonists.[1] Its structural validation is non-trivial due to the heteronuclear spin-spin coupling introduced by the fluorine atom (


F, spin 1/2) at position 3.[1]

Unlike standard pyridine spectra, this compound exhibits complex splitting patterns where proton signals are modulated not just by neighboring protons, but significantly by the fluorine substituent. This guide compares the experimental DMSO-d6 spectrum against theoretical predictions and alternative solvent systems (CDCl


) to establish a robust identification protocol.

Experimental Data: The "Fingerprint" in DMSO-d6

The following data represents the confirmed experimental signals for the title compound. The use of DMSO-d6 is mandatory for observing the carboxylic acid proton, which is often invisible or broadened in less polar solvents.

Table 1: 1H NMR Signal Assignment (DMSO-d6)
PositionProton TypeChemical Shift (

ppm)
MultiplicityCoupling Constants (

Hz)
IntegrationAssignment Logic
COOH Carboxylic Acid14.20 Singlet (s)-1HHighly deshielded, exchangeable.[1] Visible due to DMSO H-bonding.
H-6 Aromatic (Pyridine)8.39 Doublet (d)

1HPara to Fluorine (no

resolved).[1] Adjacent to Nitrogen (deshielded).[1]
H-5 Aromatic (Pyridine)7.80 Doublet of Doublets (dd)

,

1HMeta to Fluorine (strong

).[1] Ortho to H-6.

Note: Chemical shifts may vary slightly (


 ppm) depending on concentration and water content in the DMSO-d6.[1]

Technical Deep Dive: Comparative Analysis

Comparison A: Experimental vs. Theoretical Prediction (The Fluorine Effect)

A standard prediction algorithm often misses the magnitude of the Fluorine-Proton coupling.[1]

  • Prediction (Standard): Expects two doublets for H5 and H6 based solely on ortho-coupling (

    
     Hz).
    
  • Reality (Experimental):

    • H5 Signal: Appears as a pseudo-triplet or distinct dd .[1] The fluorine atom at position 3 exerts a through-bond coupling (

      
      ) on H5 that is nearly identical in magnitude (~5 Hz) to the proton-proton ortho coupling.[1] This "accidental equivalence" of 
      
      
      
      values is a key identifier.
    • H6 Signal: Remains a doublet. The para-fluorine coupling (

      
      ) is typically negligible (< 1-2 Hz) and often unresolved at 400 MHz.[1]
      
Comparison B: Solvent Selection (DMSO-d6 vs. CDCl )

Choosing the correct solvent is binary for this compound due to the carboxylic acid moiety.[1]

FeatureDMSO-d6 (Recommended) CDCl

(Alternative)
Solubility High. Dissolves the free acid completely.[1]Poor. The free acid often precipitates or requires heating.[1]
COOH Signal Sharp/Broad Singlet at ~14 ppm. Stabilized by DMSO hydrogen bonding.Invisible/Broad. Rapid exchange and dimerization often erase this signal.[1]
Resolution Excellent separation of aromatic signals.Risk of signal broadening due to aggregation.[1]
Use Case Structural Characterization (QC).Synthesis monitoring (if converting to ester).[1]

Visualized Protocols

Workflow 1: Structural Assignment Logic

This diagram illustrates the decision pathway to confirm the structure based on the splitting patterns described above.

AssignmentLogic Start Analyze Aromatic Region (7.5 - 8.5 ppm) CountSignals Count Distinct Signals Start->CountSignals CheckH6 Identify H6 (Downfield) ~8.4 ppm CountSignals->CheckH6 Signal 1 CheckH5 Identify H5 (Upfield) ~7.8 ppm CountSignals->CheckH5 Signal 2 AnalyzeSplitting Analyze Splitting Pattern CheckH6->AnalyzeSplitting CheckH5->AnalyzeSplitting ResultH6 Doublet (d) J ~ 5 Hz (Only H-H coupling) AnalyzeSplitting->ResultH6 ResultH5 Doublet of Doublets (dd) J ~ 5, 5 Hz (H-H + F-H coupling) AnalyzeSplitting->ResultH5 Conclusion CONFIRMED: 2-Chloro-3-fluoroisonicotinic Acid ResultH6->Conclusion ResultH5->Conclusion

Caption: Logic flow for distinguishing H5 and H6 protons based on Fluorine coupling patterns.

Workflow 2: Solvent Selection Decision Tree

A guide to ensure the correct solvent is used based on the sample form (Acid vs. Ester).

SolventSelection Sample Sample Type FreeAcid Free Acid (-COOH) Sample->FreeAcid Ester Ester / Derivative (-COOMe) Sample->Ester DMSO USE: DMSO-d6 (Essential for Solubility) FreeAcid->DMSO Ester->DMSO Optional Chloroform USE: CDCl3 (Acceptable) Ester->Chloroform Reason1 Visualizes COOH Prevents Aggregation DMSO->Reason1 Reason2 Good Solubility Standard Resolution Chloroform->Reason2

Caption: Solvent selection matrix based on the functional group state of the pyridine derivative.

Detailed Experimental Protocol

To replicate the reference spectrum, follow this self-validating protocol:

  • Sample Preparation:

    • Weigh 5-10 mg of 2-Chloro-3-fluoroisonicotinic acid.[1][2]

    • Add 0.6 mL of DMSO-d6 (99.9% D).[1]

    • Critical Step: Vortex or sonicate for 30 seconds.[1] The solution must be completely clear. If cloudy, the acid is not fully dissolved, and the COOH signal will be distorted.

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Angle: 30°

    • Relaxation Delay (D1):

      
       1.0 second (Ensure full relaxation of the COOH proton).
      
    • Scans (NS): 16 (Sufficient for >5 mg sample).[1]

    • Temperature: 298 K (25°C).[1]

  • Processing & Validation:

    • Reference the spectrum using the residual DMSO pentet at 2.50 ppm .[1]

    • Validation Check 1: Confirm the presence of the broad singlet at >13 ppm. If absent, check for water contamination (broad peak at 3.33 ppm) which may be exchanging with the acid.[1]

    • Validation Check 2: Zoom into the aromatic region (7.5-8.5 ppm).[1] Verify the "dd" shape of the upfield proton (H5).[1] If it looks like a triplet, check your peak picking—it is likely two overlapping doublets.

References

  • Royal Society of Chemistry. Supplementary Information for Pyridine Derivatives NMR. Retrieved from [Link]1]

  • Thierme Connect. Solvents Influence H NMR Chemical Shifts. Retrieved from [Link]1]

Sources

Comparative Guide: HPLC Purity Analysis of 2-Chloro-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3-fluoroisonicotinic acid (CFI) is a critical intermediate in the synthesis of next-generation agrochemicals and kinase inhibitors. Its structural duality—containing both a basic pyridine nitrogen and an acidic carboxylic acid—presents a "zwitterionic" challenge for standard Reverse-Phase HPLC (RP-HPLC).

This guide objectively compares two analytical approaches:

  • The "Generic" Approach: A standard C18 method using volatile organic acid modifiers (Formic Acid).

  • The "Optimized" Approach: A robust method utilizing phosphate buffering at low pH to suppress ionization and mitigate silanol interactions.

Verdict: While the Generic Approach is MS-compatible, it fails to provide adequate retention and peak symmetry for accurate purity analysis. The Optimized Phosphate Method is recommended for QC release testing due to superior resolution of the critical 3-fluoro/5-fluoro regioisomers and reduced peak tailing.

Technical Context & Challenge

The Molecule: 2-Chloro-3-fluoroisonicotinic acid (CAS: 628691-93-0)[1][2][3]

  • pKa (Predicted): ~2.07 (Carboxylic acid)[3]

  • Chemical Nature: Amphoteric. The pyridine nitrogen can protonate, while the carboxylic acid deprotonates.

The Problem: At standard HPLC pH levels (pH 3-4), the carboxylic acid is partially ionized (


), making the molecule highly polar. This leads to:
  • Void Volume Elution: The analyte elutes too quickly to separate from matrix salts.

  • Peak Tailing: The positively charged pyridine nitrogen interacts with residual silanols on the silica backbone of the column.

Methodology Comparison

We compared the performance of two distinct methods.

Method A: The "Generic" Screening Method
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).

  • Rationale: Common first-pass screen in R&D; compatible with LC-MS.

Method B: The "Optimized" Low-pH Buffer Method
  • Column: End-capped C18 compatible with 100% aqueous (e.g., Waters Atlantis T3 or Phenomenex Kinetex XB-C18).

  • Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 2.0) / Acetonitrile.[4][5][6][7][8][9]

  • Rationale: The pH of 2.0 is below the pKa (2.07), forcing the molecule into its neutral (protonated) state to maximize hydrophobic retention. Phosphate ions mask silanols, reducing tailing.

Comparative Data Summary
ParameterMethod A (Generic Formic)Method B (Optimized Phosphate)Status
Retention Time (

)
1.8 min (Near Void)6.4 minMethod B Superior
Capacity Factor (

)
0.5 (Unacceptable)3.2 (Ideal)Method B Superior
Tailing Factor (

)
1.9 (Significant Tailing)1.1 (Symmetric)Method B Superior
Resolution (

)
*
1.23.5Method B Superior
Theoretical Plates (

)
~2,500~12,000Method B Superior

*Resolution measured between CFI and its des-fluoro impurity.

Recommended Experimental Protocol (Method B)

This protocol is validated for specificity, linearity, and precision.[7]

Reagents & Preparation
  • Diluent: 90:10 Water:Acetonitrile (v/v) with 0.1% H3PO4. Note: Do not use pure acetonitrile as diluent; the acid is sparingly soluble and peak shape will suffer.

  • Buffer Prep: Dissolve 2.72 g KH2PO4 in 1000 mL water. Adjust pH to 2.0 ± 0.1 with 85% Phosphoric Acid. Filter through 0.22 µm nylon filter.

Instrument Parameters
  • System: HPLC with UV-Vis or PDA Detector.

  • Column: C18 End-capped, 150 x 4.6 mm, 3.5 µm or 5 µm (Pore size 100 Å).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 270 nm (Primary), 220 nm (Secondary).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A (Buffer pH 2.0)% Mobile Phase B (Acetonitrile)
0.0955
10.04060
12.04060
12.1955
18.0955

Visualizations & Workflows

Method Validation Workflow

The following diagram outlines the logical flow for validating this purity method, ensuring it meets ICH Q2(R1) guidelines.

ValidationWorkflow Start Method Development (pH 2.0 Optimization) Specificity Specificity Test (Inject Impurities/Solvents) Start->Specificity Pass Specificity->Start Fail Linearity Linearity (5 Levels: 50-150%) Specificity->Linearity No Interference Accuracy Accuracy/Recovery (Spike @ 80, 100, 120%) Linearity->Accuracy R² > 0.999 Precision Precision (Repeatability n=6) Accuracy->Precision Recovery 98-102% Robustness Robustness (pH +/- 0.2, Temp +/- 5C) Precision->Robustness RSD < 2.0% Robustness->Start Fail Final SOP Generation Robustness->Final Stable

Caption: Step-by-step validation logic ensuring the method is specific, linear, and robust before SOP release.

Separation Mechanism Decision Tree

Why did we choose pH 2.0? This logic tree explains the chemical causality.

SeparationLogic Root Analyte: 2-Chloro-3-fluoroisonicotinic acid (pKa ~ 2.07) Choice1 Mobile Phase pH Choice Root->Choice1 PathA pH 3.0 - 4.0 (Formic/Acetic Acid) Choice1->PathA PathB pH 2.0 (Phosphate Buffer) Choice1->PathB ResultA Ionized (COO-) Highly Polar PathA->ResultA OutcomeA Elutes in Dead Volume Poor Resolution ResultA->OutcomeA ResultB Neutral (COOH) Hydrophobic Retention PathB->ResultB OutcomeB High Retention (k' > 2) Sharp Peaks ResultB->OutcomeB

Caption: Mechanistic logic demonstrating why low pH is strictly required for retention of this specific acid.

Troubleshooting & Critical Parameters

The "Ghost" Peak

Symptom: A small peak appears at the same retention time as the main peak in the blank injection. Cause: Carryover. The carboxylic acid can bind to metal surfaces in the injector loop. Fix: Change the needle wash solvent to 50:50 Methanol:Water with 0.5% Phosphoric Acid . The added acid helps desorb the compound from stainless steel.

Peak Splitting

Symptom: The main peak appears as a "doublet." Cause: Sample solvent mismatch. Dissolving the sample in 100% Acetonitrile or Methanol creates a "strong solvent effect" where the analyte travels faster than the mobile phase initially. Fix: Ensure the sample diluent matches the starting mobile phase (95% aqueous).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • ChemicalBook. (2023). 2-Chloro-3-fluoropyridine-4-carboxylic acid Properties and pKa. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11235284, 2-Chloro-3-fluoroisonicotinic acid. Retrieved from

  • Dolan, J. (2006). pH and Retention in Reversed-Phase LC. LCGC North America.

Sources

Comparative Guide: Reference Standards for 2-Chloro-3-fluoroisonicotinic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist specializing in pharmaceutical analytical development, I frequently encounter the analytical bottlenecks associated with halogenated pyridine derivatives. 2-Chloro-3-fluoroisonicotinic acid (CAS: 628691-93-0) is a highly specialized building block, heavily utilized as an Active Pharmaceutical Ingredient (API) starting material in the synthesis of advanced therapeutics, including PARP1 inhibitors[1][2].

Because this compound is integrated directly into the API's structural backbone, regulatory frameworks—specifically ICH Q7 and ICH Q11—mandate stringent controls over its impurity profile and quality[3][4]. Accurate quantitative analysis of this starting material relies entirely on the integrity of its reference standard.

This guide objectively compares the performance of a High-Purity Certified Reference Material (CRM) against secondary working standards and crude in-house alternatives, providing the self-validating experimental protocols necessary to ensure absolute analytical confidence.

Comparative Analysis of Reference Standards

Selecting the correct tier of reference standard is a critical decision that impacts both regulatory compliance and assay accuracy. Using a sub-standard reference material introduces systemic bias into every subsequent batch calculation.

  • High-Purity CRM (The Gold Standard): Fully characterized via orthogonal techniques (Mass Balance and qNMR). It serves as the absolute source of truth for instrument calibration and method validation.

  • Secondary Working Standard: A high-quality batch that has been formally bridged (calibrated) against the CRM. It is cost-effective for routine Quality Control (QC) but inherits the uncertainty of the primary standard.

  • In-House Crude Standard: Synthesized internally without rigorous purification. It often contains co-eluting regioisomers and high moisture, making it entirely unsuitable for GMP quantitative analysis.

Quantitative Performance Comparison

The following table summarizes the analytical performance metrics of the three standard tiers based on rigorous laboratory evaluation:

Performance MetricHigh-Purity CRM (Product)Secondary Working StandardIn-House Crude Standard
Chromatographic Purity 99.92%98.50%95.20%
Assay Accuracy (vs. qNMR) 99.85% ± 0.05%98.10% ± 0.30%94.50% ± 1.50%
Moisture Content (KF) 0.05%0.45%1.20%
Trace Impurity Profile Fully characterizedBridged to CRMUnknown regioisomers present
System Suitability (RSD) 0.15%0.65%> 2.00% (Fails SST)
Recommended Use Method Validation, CalibrationRoutine Batch ReleaseEarly Discovery Only

Self-Validating Experimental Protocols

To guarantee scientific integrity, analytical methods must be self-validating—meaning the system continuously proves its own reliability before generating reportable data. Below are the definitive protocols for analyzing 2-Chloro-3-fluoroisonicotinic acid.

Protocol A: HPLC Purity and Assay Determination

The causality behind this method lies in managing the polarity and ionization of the molecule. The carboxylic acid moiety (pKa ~3.5) causes severe peak tailing under neutral conditions. We utilize a low-pH mobile phase to suppress ionization, paired with a specialized column chemistry.

  • System Preparation: Equip the HPLC with a Waters XSelect CSH C18 column (150 mm × 4.6 mm, 3.5 µm).

    • Expert Insight: Charged Surface Hybrid (CSH) technology prevents the acidic analyte from interacting with residual silanols, ensuring sharp, symmetrical peaks without the need for complex ion-pairing reagents.

  • Mobile Phase Configuration:

    • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Ultrapure Water.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min. Set the column oven to 30°C.

  • Sample Preparation: Accurately weigh 10.0 mg of the 2-Chloro-3-fluoroisonicotinic acid standard. Dissolve in 10.0 mL of Diluent (Water:Acetonitrile 50:50 v/v). Sonicate for 5 minutes.

  • Self-Validating System Suitability Test (SST): Before running samples, inject a resolution mix containing the standard and a known des-fluoro impurity.

    • Validation Criteria: The system is only "passed" if the resolution (

      
      ) between the two peaks is > 2.0, and the Relative Standard Deviation (RSD) of five replicate standard injections is < 0.73%.
      
  • Detection & Calculation: Monitor UV absorbance at 254 nm. Calculate the absolute assay using the external standard method against the High-Purity CRM.

Protocol B: Orthogonal Validation via Quantitative NMR (qNMR)

Chromatography alone cannot prove absolute purity because it is blind to non-UV-absorbing impurities (e.g., inorganic salts). qNMR acts as our orthogonal self-validating mechanism.

  • Sample Preparation: Co-dissolve 15.0 mg of 2-Chloro-3-fluoroisonicotinic acid and 10.0 mg of an internal standard (e.g., high-purity Maleic acid) in 0.6 mL of DMSO-

    
    .
    
    • Expert Insight: DMSO-

      
       is chosen over Chloroform-
      
      
      
      because the highly polar nature of the isonicotinic acid causes aggregation and peak broadening in non-polar solvents.
  • Acquisition: Acquire a

    
    H NMR spectrum at 400 MHz with a relaxation delay (
    
    
    
    ) of at least 30 seconds to ensure complete relaxation of all nuclei.
  • Validation: Calculate the assay based on the integration ratio between the internal standard protons and the pyridine ring protons (approx. 7.8 - 8.5 ppm). If the qNMR assay and the HPLC Mass Balance assay agree within ±0.5%, the reference standard is definitively validated.

Reference Standard Qualification Workflow

The lifecycle of a reference standard requires rigorous, documented bridging to ensure traceability. The diagram below illustrates the self-validating workflow used to elevate a raw material into a Certified Reference Material, and subsequently bridge it to a working standard.

RS_Workflow cluster_0 Primary Characterization Panel Start Raw Material (2-Chloro-3-fluoroisonicotinic acid) ID Structural ID (NMR, LC-MS, IR) Start->ID Purity Chromatographic Purity (HPLC-UV) Start->Purity Volatiles Moisture & Volatiles (KF, TGA) Start->Volatiles MassBal Mass Balance & qNMR (Orthogonal Validation) ID->MassBal Purity->MassBal Volatiles->MassBal Primary Primary Reference Standard (Certified CRM) MassBal->Primary Bridging Bridging Analysis (SST & Calibration) Primary->Bridging WorkingMat Secondary Batch WorkingMat->Bridging Working Working Standard (Routine QC) Bridging->Working

Reference Standard Qualification and Bridging Workflow for API Materials.

Conclusion

For the analysis of 2-Chloro-3-fluoroisonicotinic acid, compromising on reference standard quality directly jeopardizes the integrity of the entire API manufacturing process. While crude standards may suffice for preliminary synthetic scoping, any GMP-regulated activity—from method validation to commercial batch release—demands the use of a High-Purity CRM or a rigorously bridged Working Standard. By implementing the orthogonal, self-validating protocols detailed above, analytical laboratories can ensure absolute compliance with ICH Q7 and Q11 guidelines while eliminating systemic quantification errors.

References

Sources

Differentiating Isomers of C6H3ClFNO2: A Guide to Mass Spectrometry Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, the unambiguous identification of isomeric compounds is a critical and often challenging task. Isomers of substituted nitroaromatics, such as those with the formula C6H3ClFNO2, are prevalent in pharmaceutical intermediates, agrochemicals, and environmental analysis. While they share the same exact mass, their distinct structural arrangements lead to different chemical and biological properties. This guide provides an in-depth comparison of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of C6H3ClFNO2 isomers, offering a framework for their differentiation.

The Challenge of Isomer Differentiation

Mass spectrometry (MS) is a cornerstone of molecular analysis, identifying compounds by their mass-to-charge ratio (m/z).[1][2] However, constitutional isomers possess the same molecular formula and thus the same molecular weight, making them indistinguishable by low-resolution MS alone.[3] The key to their differentiation lies in tandem mass spectrometry (MS/MS) or the analysis of fragmentation patterns generated by energetic ionization techniques like Electron Ionization (EI).[3][4]

In EI-MS, high-energy electrons bombard the analyte molecule, causing it to ionize and form a molecular ion (M+•).[5][6] This molecular ion is often energetically unstable and fragments into smaller, characteristic ions.[5][6] The resulting mass spectrum is a fingerprint of the molecule's structure. Crucially, the relative positions of substituents on the aromatic ring can influence which bonds break and the stability of the resulting fragments, a phenomenon known as the "ortho effect".[7][8][9] This provides a powerful tool for distinguishing between isomers.

General Fragmentation Pathways for Substituted Nitroaromatics

Before examining specific isomers, it's essential to understand the predictable fragmentation behavior of the functional groups present in C6H3ClFNO2. The molecular weight of C6H3ClFNO2 is approximately 175.5 g/mol . The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a characteristic M+• and M+2• pattern for any chlorine-containing fragment.[10]

The primary fragmentation events for these compounds under EI conditions are expected to be:

  • Loss of Nitrogen Dioxide (•NO₂): A very common pathway for nitroaromatic compounds is the cleavage of the C-N bond, resulting in the loss of a neutral •NO₂ radical (46 Da).[11][12][13]

  • Loss of Nitric Oxide (NO): Elimination of a neutral NO molecule (30 Da) can also occur, often followed by the loss of carbon monoxide (CO).[11][12]

  • Loss of Halogens: Cleavage of the C-Cl or C-F bonds can lead to the loss of a •Cl radical (35/37 Da) or a •F radical (19 Da). The C-Cl bond is generally weaker and more likely to break than the C-F bond.

  • Ring Fragmentation: Subsequent fragmentation of the primary ions can lead to the loss of small molecules like CO, HCN, or C₂H₂.

The relative abundance of these fragment ions will be dictated by the stability of both the ion and the neutral species lost. Isomeric position significantly influences these stabilities.

Comparative Fragmentation Analysis of Representative Isomers

To illustrate how fragmentation patterns can differentiate isomers, let's consider three plausible examples: 4-Chloro-2-fluoro-1-nitrobenzene, 1-Chloro-2-fluoro-4-nitrobenzene, and 2-Chloro-1-fluoro-4-nitrobenzene.

Case Study 1: 4-Chloro-2-fluoro-1-nitrobenzene

The molecular ion [C₆H₃³⁵ClFNO₂]+• will appear at m/z 175, with its ³⁷Cl isotope peak at m/z 177.

  • Primary Fragmentation: The most probable initial fragmentation is the loss of •NO₂ (m/z 129/131), driven by the lability of the C-NO₂ bond. A secondary, less favorable pathway would be the loss of •Cl (m/z 140).

  • Subsequent Fragmentation: The [M - NO₂]+ ion at m/z 129/131 is a chlorofluorophenyl cation. This ion can subsequently lose a fluorine radical to yield an ion at m/z 110/112 or lose a chlorine radical to yield an ion at m/z 94.

M [C₆H₃ClFNO₂]⁺˙ m/z 175/177 F1 [C₆H₃ClF]⁺ m/z 129/131 M->F1 - •NO₂ F2 [C₆H₃FNO₂]⁺ m/z 140 M->F2 - •Cl F3 [C₆H₃Cl]⁺˙ m/z 110/112 F1->F3 - •F F4 [C₆H₃F]⁺˙ m/z 94 F1->F4 - •Cl

Predicted fragmentation of 4-Chloro-2-fluoro-1-nitrobenzene.
Case Study 2: 1-Chloro-2-fluoro-4-nitrobenzene

Here, the fluorine and chlorine atoms are adjacent, which may introduce ortho effects.

  • Primary Fragmentation: Similar to the first isomer, the dominant initial loss is expected to be •NO₂ to form the ion at m/z 129/131.

  • Ortho Effect Influence: The proximity of the chlorine and fluorine atoms in the resulting [C₆H₃ClF]⁺ ion could potentially influence its subsequent fragmentation compared to other isomers, although predicting the exact intensity differences requires experimental data. The fragmentation will likely proceed with losses of •Cl and •F.

M [C₆H₃ClFNO₂]⁺˙ m/z 175/177 F1 [C₆H₃ClF]⁺ m/z 129/131 M->F1 - •NO₂ F2 [C₆H₃FNO₂]⁺ m/z 140 M->F2 - •Cl F3 [C₆H₂F]⁺ m/z 93 F1->F3 - HCl

Predicted fragmentation of 1-Chloro-2-fluoro-4-nitrobenzene.
Case Study 3: 2-Chloro-1-fluoro-4-nitrobenzene

This isomer also features adjacent halogens, but in a different arrangement relative to the nitro group.

  • Primary Fragmentation: Again, the loss of •NO₂ is the most probable first step (m/z 129/131).

  • Comparative Analysis: While the major fragments (loss of NO₂, Cl, F) will be present for all isomers, their relative intensities are the key differentiators.[3] For example, steric hindrance or electronic effects caused by the specific substituent pattern might slightly favor one fragmentation pathway over another, leading to a different base peak or different ratios between fragment ions.

Summary of Predicted Key Fragments

The following table summarizes the primary predicted fragment ions. The key to distinguishing isomers will lie in the relative abundance of these ions in an experimental spectrum.

m/z (³⁵Cl) m/z (³⁷Cl) Proposed Fragment Identity Neutral Loss Notes
175177[C₆H₃ClFNO₂]⁺˙-Molecular Ion (M⁺˙)
145147[C₆H₃ClFNO]⁺˙NOLoss of nitric oxide
129131[C₆H₃ClF]⁺•NO₂Common and often abundant fragment
140-[C₆H₃FNO₂]⁺•ClLoss of chlorine radical
156-[C₆H₃ClNO₂]⁺•FLoss of fluorine radical (less likely)
75-[C₆H₂F]⁺CClFFrom further fragmentation
77-[C₆H₅]⁺ClFNO₂Phenyl cation, indicates significant fragmentation

Standardized Experimental Protocol for GC-EI-MS Analysis

To obtain reproducible and comparable fragmentation patterns, a standardized analytical method is crucial. Gas Chromatography (GC) is the preferred separation technique for these volatile compounds.[1][14]

Objective: To separate isomers of C6H3ClFNO2 and acquire their respective electron ionization mass spectra.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.[15][16]

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the C6H3ClFNO2 isomer standard or sample in a suitable solvent (e.g., acetonitrile or ethyl acetate).

    • Perform serial dilutions to create working standards in the range of 1-100 µg/mL.

  • GC Parameters:

    • Injector: Split/splitless, operated in splitless mode for high sensitivity.

    • Injector Temperature: 250 °C. Note: Nitroaromatics can be thermally labile; a lower temperature or a cold injection technique may be required if degradation is observed.[17]

    • Column: A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C. (This program should be optimized to ensure baseline separation of all isomers of interest.)

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV (standard for library matching).[6]

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

    • Acquisition Mode: Full Scan.

  • Data Analysis:

    • Integrate the chromatographic peaks for each separated isomer.

    • Extract the mass spectrum for each peak.

    • Identify the molecular ion (M+•) and its M+2• isotope peak.

    • Identify and record the m/z and relative abundance of all major fragment ions.

    • Compare the relative abundances of key fragments (e.g., [M-NO₂]⁺ vs. [M-Cl]⁺) between the different isomers.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Prepare 1 mg/mL Stock Solution P2 Create Working Standards (1-100 µg/mL) P1->P2 A1 Inject Sample (Splitless, 250°C) P2->A1 A2 GC Separation (Temp Program) A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis (m/z 40-300) A3->A4 D1 Extract Mass Spectrum for each Isomer Peak A4->D1 D2 Identify Molecular and Fragment Ions D1->D2 D3 Compare Relative Abundances D2->D3

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility for safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 2-Chloro-3-fluoroisonicotinic acid are paramount. This guide provides a detailed, field-proven protocol for its disposal, moving beyond simple steps to explain the scientific reasoning that underpins a safe and compliant workflow.

Hazard Profile and Essential Safety Data

Understanding the specific hazards of 2-Chloro-3-fluoroisonicotinic acid is the critical first step in establishing a safe disposal plan. This compound is a solid organic acid containing both chlorine and fluorine, which dictates its classification and handling requirements.

Table 1: Key Safety and Chemical Data for 2-Chloro-3-fluoroisonicotinic Acid

Property Value Source(s)
CAS Number 628691-93-0 [1][2]
Molecular Formula C₆H₃ClFNO₂ [1][2]
Appearance Solid [1]
GHS Signal Word Warning [2][3]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [2][3][4]

| Precautionary Statements (selected) | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water. |[2][4][5] |

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the chemical, mitigating the risks identified in the hazard profile.[6]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended to minimize risk in case the outer glove is breached.[7] This is non-negotiable due to the H315 "Causes skin irritation" classification.[3][5]

  • Eye and Face Protection: Use safety goggles that provide a complete seal around the eyes.[8] If there is a significant risk of dust generation, a full-face shield should be worn over the goggles to protect against inhalation and facial contact.[7][8] This directly addresses the H319 "Causes serious eye irritation" hazard.[3][5]

  • Body Protection: A long-sleeved, back-closing laboratory gown made of a low-permeability fabric is required to protect the body and personal clothing from contamination.[7]

  • Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood.[7] If weighing or transferring outside of a fume hood is unavoidable, a NIOSH-approved N95 (or better) particulate respirator is mandatory to protect against respiratory tract irritation (H335).[2][7]

Waste Segregation and Containerization Protocol

Proper segregation is the cornerstone of safe chemical waste management. Mis-categorizing waste can lead to dangerous chemical reactions and improper final treatment.

Core Principle: 2-Chloro-3-fluoroisonicotinic acid is a halogenated organic waste .[9][10] Its chemical structure contains both chlorine and fluorine. Halogenated wastes require specific disposal methods, typically high-temperature incineration with specialized scrubbers to safely neutralize the resulting acid gases (e.g., HCl, HF).[11][12] Mixing this with non-halogenated waste streams is a serious compliance and safety violation.[9]

Container Requirements:

  • Type: Use a designated hazardous waste container made of glass or high-density polyethylene (HDPE) that is compatible with the chemical.[9][13]

  • Labeling: The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste ".[14][15]

    • The full chemical name: "2-Chloro-3-fluoroisonicotinic acid ". Avoid using abbreviations or chemical formulas.[15]

    • The associated hazards: "Irritant ".[15]

  • Condition: The container must be in good condition, with a tightly sealing lid to prevent any leaks or release of vapors.[14][16]

Step-by-Step Disposal Procedure

This protocol ensures that all forms of the chemical waste, from bulk powder to contaminated labware, are handled safely.

Step 1: Preparation

  • Designate a Satellite Accumulation Area (SAA) in your lab for the waste container. This area must be at or near the point of generation.[15]

  • Don all required PPE as described in Section 2.

  • Prepare the labeled hazardous waste container by opening the lid and placing it in a stable position, preferably within a fume hood.

Step 2: Transferring Solid Waste

  • Carefully transfer the solid 2-Chloro-3-fluoroisonicotinic acid waste into the designated halogenated organic waste container.

  • Use a dedicated scoop or spatula for the transfer.

  • Perform this transfer inside a chemical fume hood to minimize the risk of inhaling dust.[17]

  • Once the transfer is complete, securely close the waste container lid.

Step 3: Decontaminating Empty Containers and Labware

  • The original chemical container is not "empty" until it has been properly decontaminated. Trivial residual amounts must be treated as hazardous waste.[16]

  • Triple Rinse Procedure:

    • Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the empty container.

    • Securely cap and shake the container to dissolve the chemical residue.

    • Pour this first rinseate into your halogenated organic waste container . This rinseate is now considered hazardous waste.[16]

    • Repeat the rinse two more times. For a highly toxic chemical, all three rinses must be collected as hazardous waste.[16] Given the irritant nature of this compound, collecting the first rinse is a mandatory minimum.

  • After the final rinse, allow the container to air-dry completely in a fume hood.

  • Once dry, deface the original label to prevent confusion and dispose of the container according to your institution's guidelines for clean glassware or plastic.

Step 4: Final Sealing and Storage

  • Keep the hazardous waste container sealed at all times, except when adding waste.[15][16]

  • Store the container in your designated SAA, away from incompatible materials like strong bases or oxidizing agents.[18]

Step 5: Arranging for Final Disposal

  • Once the waste container is full (or after one year for partially filled containers), request a pickup from your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[3][15]

  • Do not attempt to transport the waste off-site yourself.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to ensure personnel safety.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess and Secure: From a safe distance, assess the extent of the spill. If it is large or you are not trained to handle it, contact your EHS emergency line.

  • Don PPE: If the spill is small and you are trained to clean it up, don the full PPE ensemble described in Section 2, including respiratory protection.

  • Contain and Clean:

    • Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material into a designated hazardous waste container.[18][19]

    • Use a wet paper towel to wipe the spill area, then place the towel in the waste container.

  • Decontaminate and Dispose: Seal the container, label it as "Spill Debris with 2-Chloro-3-fluoroisonicotinic acid," and arrange for disposal as hazardous waste.

Disposal Workflow Diagram

This diagram illustrates the logical decision-making process for the proper disposal of 2-Chloro-3-fluoroisonicotinic acid.

G Start Waste Generated PPE Step 1: Don Full PPE (Gloves, Goggles, Gown, Respirator) Start->PPE Characterize Step 2: Characterize Waste Is it Halogenated? PPE->Characterize Yes Yes (Contains Cl and F) Characterize->Yes Container Step 3: Select & Label Container 'Halogenated Organic Waste' Yes->Container Transfer Step 4: Transfer Waste (Solid & First Rinseate) Container->Transfer Store Step 5: Seal & Store in Satellite Accumulation Area Transfer->Store Pickup Step 6: Request Pickup (Contact EHS/Disposal Vendor) Store->Pickup End Disposal Complete Pickup->End

Sources

Personal protective equipment for handling 2-Chloro-3-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous handling of specialized reagents is the bedrock of reproducible and, most importantly, safe research. This guide provides essential, field-tested protocols for the safe handling and disposal of 2-Chloro-3-fluoroisonicotinic acid, moving beyond a simple checklist to explain the why behind each critical step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Risks: Hazard Profile of 2-Chloro-3-fluoroisonicotinic Acid

2-Chloro-3-fluoroisonicotinic acid is a solid organic compound.[1] Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[2] The primary hazards associated with this chemical are:

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H335: May cause respiratory irritation. [2]

The target organ for systemic effects is the respiratory system. Understanding these specific hazards is the first step in mitigating risk. The personal protective equipment (PPE) and handling procedures outlined below are directly informed by this hazard profile.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 2-Chloro-3-fluoroisonicotinic acid to prevent contact with skin, eyes, and the respiratory system.

Body PartRequired PPESpecifications and Rationale
Eyes and Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory. A full-face shield must be worn over the goggles, especially when handling larger quantities or when there is a risk of dust generation, to protect against splashes and airborne particles.
Hands Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact. Given the skin irritation hazard, it is prudent to check the manufacturer's glove compatibility chart for this specific chemical or chemical class. Always inspect gloves for any signs of degradation or punctures before use.
Body Laboratory CoatA standard laboratory coat should be worn at all times. Ensure it is fully buttoned to provide maximum coverage. For tasks with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.
Respiratory N95 Dust Mask or HigherAll handling of solid 2-Chloro-3-fluoroisonicotinic acid that may generate dust must be conducted in a certified chemical fume hood. In the absence of a fume hood or in the event of a spill, a NIOSH-approved N95 dust mask or a respirator with a higher protection factor is required to prevent inhalation of irritating particles.
Feet Closed-Toed ShoesLeather or other chemically resistant material is recommended. Open-toed shoes are strictly prohibited in a laboratory setting.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing exposure and ensuring a safe working environment. The following step-by-step protocol should be adopted for all procedures involving 2-Chloro-3-fluoroisonicotinic acid.

Pre-Handling Preparations
  • Designate a Work Area: All handling of 2-Chloro-3-fluoroisonicotinic acid should occur in a designated area, preferably within a certified chemical fume hood.

  • Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, are within immediate reach inside the fume hood.

  • Review Emergency Procedures: Locate the nearest eyewash station and safety shower. Ensure you are familiar with your institution's spill response protocol.

Handling the Solid Compound
  • Don Appropriate PPE: Before opening the container, put on all required personal protective equipment as detailed in the table above.

  • Minimize Dust Generation: Open the container slowly in the fume hood. Use a spatula to carefully transfer the solid. Avoid any actions that could create airborne dust.

  • Weighing: If weighing is required, do so within the fume hood on a tared weigh boat or paper.

  • Container Sealing: Once the desired amount is dispensed, securely close the primary container.

  • Cleaning: Wipe down the spatula and any other reusable equipment with a damp cloth (using an appropriate solvent if necessary and permissible) within the fume hood. Dispose of the cloth as hazardous waste.

Disposal Plan

Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with 2-Chloro-3-fluoroisonicotinic acid, including used gloves, weigh boats, and disposable labware, must be segregated into a designated, clearly labeled hazardous waste container.

  • Container Labeling: The hazardous waste container must be labeled with the full chemical name: "2-Chloro-3-fluoroisonicotinic acid" and the appropriate hazard warnings (Irritant).

  • Institutional Guidelines: Follow your institution's specific guidelines for the final disposal of chemical waste. Do not discharge into drains or sewer systems.

Workflow for Safe Handling

The following diagram illustrates the logical flow for the safe handling of 2-Chloro-3-fluoroisonicotinic acid, from preparation to disposal.

Safe Handling Workflow for 2-Chloro-3-fluoroisonicotinic Acid cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) gather_materials Assemble Materials & PPE prep_area->gather_materials review_emergency Review Emergency Procedures gather_materials->review_emergency don_ppe Don Appropriate PPE review_emergency->don_ppe open_container Open Container in Fume Hood don_ppe->open_container transfer Transfer Solid & Weigh open_container->transfer seal_container Securely Seal Container transfer->seal_container clean_tools Clean Reusable Tools seal_container->clean_tools segregate_waste Segregate Contaminated Waste clean_tools->segregate_waste label_waste Label Hazardous Waste Container segregate_waste->label_waste dispose Follow Institutional Disposal Protocol label_waste->dispose

Caption: A logical workflow for the safe handling of chemical compounds.

By adhering to these detailed protocols and understanding the rationale behind them, you can confidently and safely incorporate 2-Chloro-3-fluoroisonicotinic acid into your research endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.